cis-VZ185
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S,4S)-N-[[2-[5-[4-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl]piperazin-1-yl]pentoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H67FN8O8S/c1-33-46(71-32-57-33)34-11-12-35(27-56-48(64)42-26-37(63)29-62(42)50(66)47(52(2,3)4)58-51(67)53(54)14-15-53)43(23-34)70-22-10-8-9-17-60-18-20-61(21-19-60)31-41-44(68-6)24-36(25-45(41)69-7)40-30-59(5)49(65)39-28-55-16-13-38(39)40/h11-13,16,23-25,28,30,32,37,42,47,63H,8-10,14-15,17-22,26-27,29,31H2,1-7H3,(H,56,64)(H,58,67)/t37-,42-,47+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGCLFXBHOXXEN-ZLGHNAGESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)F)O)OCCCCCN5CCN(CC5)CC6=C(C=C(C=C6OC)C7=CN(C(=O)C8=C7C=CN=C8)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)F)O)OCCCCCN5CCN(CC5)CC6=C(C=C(C=C6OC)C7=CN(C(=O)C8=C7C=CN=C8)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H67FN8O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
995.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of cis-VZ185
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-VZ185 is the inactive diastereoisomer of VZ185, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of the bromodomain-containing proteins BRD7 and BRD9.[1][2][3] Due to a critical stereochemical difference, this compound serves as an essential negative control in experiments designed to elucidate the mechanism of action of VZ185.[1] This guide details the comparative mechanism of action, focusing on why this compound is inactive and how this inactivity confirms the degradation pathway of its active counterpart, VZ185.
Core Mechanism of Action: A Tale of Two Isomers
The primary function of the active PROTAC, VZ185, is to hijack the cell's ubiquitin-proteasome system to induce the degradation of target proteins.[4] It achieves this by acting as a molecular bridge, simultaneously binding to the target protein (BRD7 or BRD9) and an E3 ubiquitin ligase. VZ185 specifically recruits the von Hippel-Lindau (VHL) E3 ligase.[5][6] This induced proximity results in the poly-ubiquitination of the target protein, marking it for destruction by the 26S proteasome.
The key to VZ185's activity lies in the formation of a stable ternary complex: VHL-VZ185-BRD7/9.[1][5] The trans stereochemistry of the hydroxyl group on the hydroxyproline (B1673980) moiety of VZ185 is essential for its binding to VHL.[5]
In stark contrast, This compound possesses a cis stereochemistry at this crucial position.[1][5] While it retains a comparable binding affinity to the BRD7 and BRD9 bromodomains, this single stereochemical alteration completely abrogates its ability to bind to and recruit the VHL E3 ligase.[1] Consequently, this compound cannot form the necessary ternary complex, no ubiquitination of the target proteins occurs, and no degradation is induced.[1][5] Its "mechanism of action" is therefore one of inaction, providing a rigorous control to demonstrate that the degradation observed with VZ185 is dependent on VHL recruitment.
A diagram illustrating the comparative signaling pathways of VZ185 and this compound is presented below.
Quantitative Data Summary
The following tables summarize the key quantitative data that differentiates the active VZ185 from the inactive this compound.
Table 1: Cellular Activity and Degradation Potency
| Compound | Target Cell Line | Metric | Value | Reference |
| VZ185 | RI-1 | DC50 (BRD9) | 4.5 nM | [1][7] |
| RI-1 | DC50 (BRD7) | 1.8 nM | [1][7] | |
| RI-1 | Dmax | >95% | [1] | |
| EOL-1 | EC50 (Cytotoxicity) | 3 nM | [5][7] | |
| A-204 | EC50 (Cytotoxicity) | 40 nM | [5][7] | |
| This compound | RI-1 | Degradation | None Observed | [1][5] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation percentage. EC50: Half-maximal effective concentration.
Table 2: Binding Affinities and Ternary Complex Thermodynamics
| Compound | Binding Partner | Metric | Value | Reference |
| VZ185 | VHL-CB | Kd | 26 ± 9 nM | [5][6] |
| BRD9 Bromodomain | Kd | 5.1 ± 0.6 nM | [5][6] | |
| VHL:VZ185:BRD9-BD | ΔG° | -21.7 kcal/mol | [1][5][6] | |
| This compound | VHL-CB | Binding | Not Observed | [1] |
| BRD9 Bromodomain | Binding Affinity | Comparable to VZ185 | [1] |
Kd: Dissociation constant. ΔG°: Gibbs free energy of ternary complex formation.
Table 3: Physicochemical and Pharmacokinetic Properties
| Property | VZ185 | This compound | Reference |
| Calculated logP | 5.01 | 5.01 | [8] |
| CHI LogD @ pH 7.4 | 2.3 | 2.4 | [8] |
| Aqueous Solubility (μM) | 85 | 79 | [8] |
| PAMPA Permeability (nm/s) | 0.01 | 0.36 | [8] |
| Human Microsomal Stability (mL/min/g liver) | 3.8 | 8.1 | [8] |
| Mouse Microsomal Stability (mL/min/g liver) | 1.2 | 2.4 | [8] |
| Human Plasma Stability T1/2 (min) | >180 | >180 | [8] |
| Mouse Plasma Stability T1/2 (min) | >180 | >180 | [8] |
Experimental Protocols
Detailed methodologies are crucial for interpreting the data. Below are protocols for key experiments used to characterize the mechanism of this compound relative to VZ185.
VHL-Dependent Degradation Assay
This experiment confirms that the degradation activity of VZ185 is dependent on the recruitment of VHL, a process that this compound cannot perform.
Objective: To demonstrate that inhibition of the VHL E3 ligase blocks VZ185-mediated degradation of BRD7/9.
Methodology:
-
Cell Culture: Culture RI-1 cells in appropriate media and conditions until they reach 70-80% confluency.
-
Pre-treatment: Treat cells with the VHL inhibitor VH298 (e.g., 100 μM) for 30 minutes to saturate VHL binding sites.[5]
-
Treatment: Add VZ185 (e.g., 100 nM), this compound (e.g., 100 nM), or DMSO (vehicle control) to the pre-treated cells and respective control plates.
-
Incubation: Incubate the cells for a defined period (e.g., 4 hours).[5]
-
Cell Lysis: Harvest the cells, wash with PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 μg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against BRD7, BRD9, and a loading control (e.g., GAPDH, β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an ECL substrate and an imaging system.
-
-
Analysis: Quantify band intensities and normalize BRD7/9 levels to the loading control. Compare the degradation in VZ185-treated cells with and without VH298 pre-treatment, and with this compound-treated cells.
Target Ubiquitination NanoBRET Assay
This assay directly measures the ubiquitination of target proteins within live cells, providing mechanistic evidence of PROTAC action.
Objective: To monitor the ubiquitination of BRD9 in real-time following treatment with VZ185 versus this compound.
Methodology:
-
Cell Line Engineering: Use HEK293 cells with endogenously tagged BRD9 with HiBiT (a small luciferase fragment).
-
Assay Preparation: Seed the engineered cells in a 96-well plate.
-
Reagent Addition: Add Nano-Glo® HiBiT LgBiT Substrate and monoclonal anti-ubiquitin (Ub) primary antibody conjugated to a fluorescent acceptor (e.g., Alexa594).
-
Treatment: Add VZ185 (e.g., 1 μM), this compound (1 μM), or DMSO to the wells.
-
BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal at multiple time points (e.g., 0, 15, 30, 60, 120 minutes) using a plate reader capable of measuring dual-filtered luminescence. The BRET signal is generated when the LgBiT-HiBiT luciferase (on BRD9) comes into close proximity with the fluorescently-labeled anti-Ub antibody.
-
Analysis: Calculate the BRET ratio over time. An increase in the BRET signal indicates PROTAC-induced ubiquitination of BRD9.[5] Compare the signal generated by VZ185 to the lack of signal from this compound.
Proteome-Wide Selectivity Analysis
This experiment uses mass spectrometry to confirm that VZ185 selectively degrades BRD7 and BRD9, while this compound has no significant effect on the proteome.
Objective: To assess the global protein level changes in cells treated with VZ185 versus this compound.
Methodology:
-
Cell Treatment: Treat RI-1 cells in triplicate with DMSO, VZ185 (e.g., 100 nM), and this compound (e.g., 100 nM) for a specified time (e.g., 4 hours).[1]
-
Protein Extraction and Digestion: Harvest cells, lyse, and extract total protein. Reduce, alkylate, and digest proteins into peptides using trypsin.
-
Isobaric Labeling: Label the peptide samples from each condition with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
LC-MS/MS Analysis: Combine the labeled samples and analyze them using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Identify and quantify peptides and proteins using a proteomics software suite (e.g., Proteome Discoverer, MaxQuant).
-
Normalize protein abundance across samples.
-
Perform statistical analysis (e.g., moderated t-test) to identify proteins with statistically significant changes in abundance in response to VZ185 treatment compared to DMSO and this compound controls.[1][9]
-
-
Visualization: Plot the results as a volcano plot (log2 fold change vs. -log10 p-value) to visualize significantly downregulated proteins. Expect to see BRD7 and BRD9 as the primary hits for VZ185, with no significant changes for this compound.[1]
References
- 1. opnme.com [opnme.com]
- 2. sgc-ffm.uni-frankfurt.de [sgc-ffm.uni-frankfurt.de]
- 3. VZ 185 | Active Degraders | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pardon Our Interruption [opnme.com]
- 9. Pardon Our Interruption [opnme.com]
The Role of cis-VZ185 as a Negative Control for the PROTAC Degrader VZ185: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving field of targeted protein degradation, the use of PROTACs (Proteolysis Targeting Chimeras) has emerged as a powerful strategy to eliminate disease-causing proteins. VZ185 is a potent and selective PROTAC that induces the degradation of the bromodomain-containing proteins BRD7 and BRD9.[1][2][3][4] As with any targeted therapeutic, rigorous validation and the use of appropriate controls are paramount to ensure that the observed biological effects are a direct consequence of the intended mechanism of action. This technical guide provides an in-depth overview of cis-VZ185, the inactive diastereoisomer of VZ185, and its critical role as a negative control in experiments investigating the activity of VZ185.
The Mechanism of Action of VZ185
VZ185 is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway. It achieves this by simultaneously binding to the target proteins, BRD7 and BRD9, and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][4] This induced proximity facilitates the formation of a ternary complex, leading to the polyubiquitination of BRD7 and BRD9 by the E3 ligase complex. These ubiquitinated proteins are then recognized and degraded by the proteasome.[1]
This compound: An Inactive Stereoisomer as a Negative Control
This compound is the (S)-hydroxy diastereoisomer of VZ185.[2] The crucial difference lies in the stereochemistry of the hydroxyl group on the hydroxyproline (B1673980) moiety that binds to the VHL E3 ligase. The trans configuration present in VZ185 is essential for productive binding to VHL.[1] In contrast, the cis configuration in this compound abrogates its ability to recruit the VHL E3 ligase.[2] While this compound retains comparable binding affinity for the BRD7 and BRD9 bromodomains, its inability to engage the E3 ligase renders it incapable of inducing their degradation.[2] This makes this compound an ideal negative control, as it allows researchers to distinguish the phenotypic consequences of BRD7/9 degradation from off-target effects or effects related to mere bromodomain binding.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the activity of VZ185 and the inactivity of this compound.
Table 1: Degradation Activity
| Compound | Target | Cell Line | DC₅₀ (nM) | Reference |
| VZ185 | BRD9 | RI-1 | 1.8 | [3] |
| VZ185 | BRD7 | RI-1 | 4.5 | [3] |
| VZ185 | HiBiT-BRD9 | HEK293 | 4.0 | [3] |
| VZ185 | HiBiT-BRD7 | HEK293 | 34.5 | [3] |
| VZ185 | BRD9 | EOL-1 | 2.3 | [4] |
| VZ185 | BRD9 | A204 | 8.3 | [4] |
| This compound | BRD7/BRD9 | RI-1 | No degradation observed | [1] |
Table 2: Binding Affinity
| Compound | Binding Partner | Assay | KD (nM) | Reference |
| VZ185 | VHL | ITC | 26 ± 9 | [3] |
| VZ185 | VHL | FP | 35 ± 5 | [3] |
| VZ185 | BRD9-BD | ITC | 5.1 ± 0.6 | [3] |
| VZ185 | VHL (in presence of BRD9-BD) | ITC | 27 ± 3 | [3] |
| VZ185 | VHL (in presence of BRD9-BD) | FP | 35 ± 6 | [3] |
| This compound | VHL | - | Not determined (inactive) | [2][3] |
Table 3: Cellular Viability
| Compound | Cell Line | EC₅₀ (nM) | Reference |
| VZ185 | EOL-1 | 3.4 | [4] |
| VZ185 | A204 | 39.8 | [4] |
| This compound | - | Not determined | - |
Experimental Protocols
Detailed methodologies are crucial for the robust use of this compound as a negative control.
Cell Culture and Treatment
-
Cell Lines: RI-1 (human B-cell non-Hodgkin's lymphoma) and HEK293 (human embryonic kidney) cells are commonly used.[1][3]
-
Culture Conditions: Cells are maintained in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Preparation: VZ185 and this compound are typically dissolved in DMSO to create stock solutions. Serial dilutions are then prepared in culture medium to achieve the desired final concentrations. A vehicle control (e.g., 0.1% DMSO) should always be included.[1]
-
Treatment: Cells are seeded at an appropriate density and allowed to adhere overnight. The following day, the media is replaced with fresh media containing the desired concentrations of VZ185, this compound, or vehicle control. Treatment duration can vary depending on the experiment (e.g., 2, 4, 8, or 18 hours).[1][3][4]
Western Blotting for Protein Degradation
This protocol is a standard method to assess the degradation of target proteins.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA assay to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for BRD7, BRD9, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Quantitative Mass Spectrometry-Based Proteomics
This unbiased approach provides a global view of protein level changes upon treatment.
-
Sample Preparation: RI-1 cells are treated in triplicate with DMSO, 100 nM VZ185, or 100 nM this compound for 4 hours.[5]
-
Cell Lysis and Protein Digestion: Cells are lysed, and the proteins are extracted. The proteins are then digested into peptides, typically using trypsin.
-
Isobaric Labeling: The resulting peptide mixtures are labeled with isobaric tags (e.g., TMT or iTRAQ) to allow for multiplexed analysis.
-
LC-MS/MS Analysis: The labeled peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
-
Data Analysis: The MS/MS data is processed to identify and quantify proteins across the different treatment groups. Statistical analysis is performed to identify proteins with significant changes in abundance. In these experiments, BRD7 and BRD9 are expected to be significantly downregulated only in the VZ185-treated samples, while their levels should remain unchanged in the this compound and DMSO-treated samples.[5]
Mandatory Visualizations
Signaling Pathway of VZ185-Induced Protein Degradation
Caption: VZ185-mediated degradation pathway and the mechanism of this compound inactivity.
Experimental Workflow for Validating VZ185 Activity
Caption: A typical experimental workflow for assessing VZ185-induced protein degradation.
References
- 1. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pardon Our Interruption [opnme.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. medchemexpress.com [medchemexpress.com]
Unraveling the Inactivity of cis-VZ185: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stereochemical basis for the inactivity of cis-VZ185, a diastereoisomer of the potent BRD7 and BRD9 degrader, VZ185. By serving as a negative control, this compound provides a crucial tool for validating the mechanism of action of its active counterpart and for understanding the stringent structural requirements of PROTAC-mediated protein degradation.
Core Concept: The Inability to Engage the E3 Ligase
The fundamental reason for the inactivity of this compound lies in its stereochemistry, which prevents it from effectively binding to and recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] While this compound maintains a comparable binding affinity to the target bromodomains of BRD7 and BRD9, its failure to engage VHL disrupts the formation of a productive ternary complex, which is essential for initiating the ubiquitination and subsequent proteasomal degradation of the target proteins.[1][2][3]
Data Presentation: VZ185 vs. This compound
The following table summarizes the key quantitative data, highlighting the stark contrast in activity between VZ185 and its inactive cis-isomer. The data for this compound is predominantly "not determined" (n.d.), which in the context of these experiments, indicates a lack of measurable binding or degradation activity.
| Parameter | VZ185 | This compound | Reference |
| Molecular Weight [Da] | 995.23 | 995.23 | [1] |
| ITC (VHL binary KD) [nM] | 26 ± 9 | n.d. | [1][3] |
| FP (VHL binary KD) [nM] | 35 ± 5 | n.d. | [1][3] |
| ITC (BRD9-BD binary KD) [nM] | 5.1 ± 0.6 | n.d. | [1] |
| Western Blot degradation assay (DC50, 8 h in RI-1 cells, BRD9 | BRD7) [nM] | 1.8 | 4.5 | n.d. | [1][3] |
| Live-cell degradation (DC50, in HEK293 cells, HiBiT-Brd9 | HiBiT-Brd7) [nM] | 4.0 | 34.5 | n.d. | [1][3] |
| WES degradation assay (DC50, 18 h BRD9, EOL-1 | A204 cells) [nM] | 2.3 | 8.3 | n.d. | [1][3] |
Signaling Pathway and Mechanism of Inactivity
The following diagram illustrates the mechanism of action for the active VZ185 and the point of failure for this compound.
Caption: Mechanism of VZ185 activity vs. This compound inactivity.
Experimental Protocols
Detailed methodologies for the key experiments that established the inactivity of this compound are outlined below. These protocols are based on the experiments conducted in the development and characterization of VZ185.
Isothermal Titration Calorimetry (ITC) for VHL Binding
-
Objective: To quantitatively measure the binding affinity of VZ185 and this compound to the VHL E3 ligase complex.
-
Methodology:
-
Recombinant VHL/ElonginB/ElonginC (VCB) complex is purified.
-
The VCB complex is dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
The compound (VZ185 or this compound) is dissolved in the same buffer.
-
The sample cell of the ITC instrument is filled with the VCB protein solution (typically at a concentration of 10-20 µM).
-
The injection syringe is filled with the compound solution (typically at a concentration of 100-200 µM).
-
A series of injections of the compound into the protein solution are performed at a constant temperature (e.g., 25°C).
-
The heat changes associated with each injection are measured.
-
The resulting data is fitted to a suitable binding model to determine the dissociation constant (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction. For this compound, no significant heat change is expected, indicating no binding.
-
Western Blotting for Protein Degradation
-
Objective: To visually assess the degradation of BRD7 and BRD9 in cells treated with VZ185 or this compound.
-
Methodology:
-
RI-1 cells are seeded in 6-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of VZ185 or this compound (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 8 hours).
-
After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Total protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against BRD7, BRD9, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Band intensities are quantified using densitometry software. A significant reduction in BRD7/9 bands is expected for VZ185-treated cells, while no change is expected for this compound.
-
Live-Cell Degradation Assay (e.g., HiBiT Assay)
-
Objective: To monitor the kinetics and extent of BRD7/9 degradation in real-time in live cells.
-
Methodology:
-
HEK293 cells are engineered using CRISPR/Cas9 to endogenously tag BRD7 or BRD9 with a HiBiT peptide.
-
These cells are seeded into 96-well plates.
-
Cells are treated with a serial dilution of VZ185 or this compound.
-
At various time points, the Nano-Glo® HiBiT Lytic Detection System reagent is added to the wells. This reagent contains LgBiT protein, which complements with HiBiT to form a functional NanoLuc® luciferase, and the luciferase substrate.
-
Luminescence is measured using a plate reader.
-
The luminescence signal is proportional to the amount of HiBiT-tagged protein remaining in the cells.
-
Data is normalized to DMSO-treated controls to determine the percentage of protein degradation. DC50 values (the concentration at which 50% of the protein is degraded) are calculated from the dose-response curves.
-
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow to differentiate the activity of VZ185 and this compound.
Caption: Experimental workflow for comparing VZ185 and this compound.
References
An In-depth Technical Guide to the Core Functions of BRD7 and BRD9 in Chromatin Remodeling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromodomain-containing proteins BRD7 and BRD9 are integral components of distinct SWI/SNF chromatin remodeling complexes, playing critical, yet often contrasting, roles in the regulation of gene transcription.[1] As readers of acetylated lysine (B10760008) residues on histones, they provide a crucial link between the epigenetic landscape and the transcriptional machinery.[1] Dysregulation of their functions is increasingly implicated in a variety of diseases, most notably cancer, making them compelling targets for therapeutic development. This technical guide provides an in-depth exploration of the molecular mechanisms of BRD7 and BRD9, detailing their roles in chromatin remodeling, their involvement in key signaling pathways, and their significance as drug targets. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual representations of molecular interactions and workflows.
Introduction: The Bromodomain as a Key Epigenetic Reader
Gene expression is a tightly regulated process, with chromatin structure playing a pivotal role in determining the accessibility of DNA to the transcriptional machinery. Post-translational modifications of histone proteins, particularly acetylation of lysine residues, are key epigenetic marks that influence chromatin dynamics. Bromodomains are evolutionarily conserved protein modules that specifically recognize and bind to acetylated lysine residues, thereby recruiting and stabilizing protein complexes at specific genomic loci to modulate gene transcription.[1] This guide focuses on two such bromodomain-containing proteins, BRD7 and BRD9. While structurally related, they are incorporated into different multiprotein complexes and exhibit distinct functional roles in cellular processes.
Molecular Function and Complex Specificity
BRD7 and BRD9 are essential subunits of two different mammalian SWI/SNF (or BAF) ATP-dependent chromatin remodeling complexes.[1] These complexes utilize the energy from ATP hydrolysis to remodel chromatin by sliding, evicting, or restructuring nucleosomes, thereby altering the accessibility of DNA to transcription factors and other regulatory proteins.[1]
-
BRD7 and the PBAF Complex: BRD7 is a defining component of the Polybromo-associated BAF (PBAF) complex.[1][2] The PBAF complex is involved in various cellular processes, including transcriptional activation and repression, cell cycle control, and DNA repair.[1] It is characterized by the presence of subunits such as PBRM1 (BAF180), ARID2, and PHF10.[2][3]
-
BRD9 and the ncBAF (GBAF) Complex: BRD9 is a core subunit of the non-canonical BAF (ncBAF) or GBAF complex.[1][4] The ncBAF complex plays a critical role in maintaining pluripotency in embryonic stem cells and is implicated in the proliferation of certain cancers.[1][5] This complex is distinguished by the inclusion of subunits GLTSCR1 (BICRA) or GLTSCR1L (BICRAL) and the absence of several subunits found in canonical BAF and PBAF complexes.[3][4]
The incorporation of BRD7 and BRD9 into these distinct complexes dictates their specific genomic targeting and subsequent effects on gene expression.[1]
Diagram of SWI/SNF Complex Subtypes
Caption: Subunit composition of PBAF and ncBAF complexes.
Quantitative Data
The primary mechanism by which BRD7 and BRD9 influence gene transcription is through the recognition of acetylated histones by their bromodomains.[1] This interaction tethers their respective SWI/SNF complexes to specific chromatin regions, leading to localized chromatin remodeling and modulation of gene expression.[1] Both BRD7 and BRD9 bromodomains recognize acetylated lysine residues on histone tails, particularly on histones H3 and H4.[6] However, they exhibit different binding affinities for various acetylated peptides, which contributes to their distinct functional roles.[7]
Table 1: Binding Affinities (Kd) for Acetylated Histone Peptides
| Protein | Histone Peptide | Kd | Method |
| BRD7 | H3K9ac | 3.96 ± 0.44 mM | NMR Titration |
| H3K14ac | 1.19 ± 0.02 mM | NMR Titration | |
| H4K8ac | 1.79 ± 0.10 mM | NMR Titration | |
| H4K12ac | 3.42 ± 0.14 mM | NMR Titration | |
| H4K16ac | 2.56 ± 0.11 mM | NMR Titration | |
| BRD9 | H4K5acK8ac | Weak Affinity | Not Specified |
| H4K5prK8pr | Weak Affinity | Not Specified | |
| H4K5buK8bu | 60 ± 10 µM | ITC |
Note: "Weak Affinity" indicates that while binding is observed, precise Kd values were not determined in the cited study, suggesting a lower affinity compared to BRD9's interaction with H4K5buK8bu.[7]
Table 2: Inhibitor Potency (IC50)
| Inhibitor | Target(s) | IC50 | Assay |
| I-BRD9 | BRD9 | 50 nM (pIC50 = 7.3) | TR-FRET |
| BRD7 | >10 µM (>200-fold selective) | Not Specified | |
| BRD4 BD1 | 11 µM (pIC50 = 5.3) | TR-FRET | |
| BI-7273 | BRD9 | 19 nM | Not Specified |
| LP99 | BRD9 | 325 nM | Not Specified |
Signaling Pathways
BRD7 and BRD9 are implicated in several key signaling pathways that are often dysregulated in disease.
BRD7 in Tumor Suppression
BRD7 is widely regarded as a tumor suppressor, with its function frequently linked to the p53 pathway .[6][8] BRD7 interacts directly with p53 and the histone acetyltransferase p300.[8][9] This interaction is required for the efficient p53-mediated transcription of a subset of its target genes, such as p21, which promotes cell cycle arrest and oncogene-induced senescence.[8][10] Mechanistically, BRD7 can stabilize p53 by decreasing the phosphorylation and activation of its negative regulator, MDM2.[11]
BRD7 has also been shown to modulate the Wnt/β-catenin signaling pathway , although its role appears to be context-dependent, acting as both an activator and an inhibitor in different cellular systems.[12][13] In some cancer cells, BRD7 can inhibit the nuclear translocation of β-catenin, downregulating the pathway and suppressing proliferation.[12]
Diagram of BRD7-p53 Signaling Pathway
Caption: BRD7 positively regulates the p53 tumor suppressor pathway.
BRD9 in Oncogenesis and Pluripotency
In contrast to BRD7, BRD9 is often considered an oncoprotein.[14] It is essential for the viability of certain cancer cells, including acute myeloid leukemia (AML).[12] In AML, BRD9 is required to sustain the expression of the oncogene MYC and to maintain a block in differentiation.[15] Furthermore, BRD9 has been shown to regulate the STAT5 pathway in leukemia by negatively regulating the expression of SOCS3, a suppressor of cytokine signaling.[16][17] This leads to increased STAT5 phosphorylation and activation, promoting cancer cell proliferation and survival.[16]
BRD9 also plays a crucial role in regulating pluripotency.[5][10] It is a key factor in maintaining the transcriptional network of naive pluripotency in mouse embryonic stem cells.[5] However, in human cells, BRD9 acts as a barrier to somatic cell reprogramming, and its inhibition can enhance the efficiency of generating induced pluripotent stem cells (iPSCs).[10][18] This is achieved by downregulating somatic cell-specific genes and decreasing chromatin accessibility at somatic enhancers.[1][18]
Diagram of BRD9-STAT5 Signaling in AML
Caption: BRD9 promotes AML cell survival via the STAT5 pathway.
Experimental Protocols
This section provides an overview of key experimental methodologies used to study BRD7 and BRD9.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify protein-protein interactions. It involves using an antibody to pull down a protein of interest and its binding partners from a cell lysate.
Objective: To confirm the interaction between BRD7 and p53, or to identify novel binding partners of BRD9.
General Protocol:
-
Cell Lysis: Lyse cells (e.g., HEK293T or relevant cancer cell lines) with a non-denaturing lysis buffer to preserve protein interactions.
-
Pre-clearing: Incubate the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the bait protein (e.g., anti-BRD7) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein (e.g., anti-p53).
Diagram of Co-Immunoprecipitation Workflow
Caption: General workflow for Co-Immunoprecipitation.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is a powerful method to identify the genome-wide binding sites of a protein of interest.
Objective: To map the genomic locations where BRD7-containing PBAF or BRD9-containing ncBAF complexes bind.
General Protocol:
-
Cross-linking: Treat cells (e.g., AML cell lines for BRD9 studies) with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-600 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with a ChIP-grade antibody against the protein of interest (e.g., anti-BRD9).
-
Immune Complex Capture: Use protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the complexes and reverse the cross-links by heating.
-
DNA Purification: Purify the DNA fragments.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequence reads to a reference genome and use peak-calling algorithms to identify binding sites.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based assay used to study biomolecular interactions and for high-throughput screening of inhibitors.
Objective: To screen for small molecule inhibitors that disrupt the interaction between the BRD7 or BRD9 bromodomain and an acetylated histone peptide.
Principle:
-
Donor beads are coated with a photosensitizer that converts ambient oxygen to singlet oxygen upon illumination at 680 nm.
-
Acceptor beads are coated with a chemiluminescent agent that emits light at 520-620 nm when it reacts with singlet oxygen.
-
This interaction only occurs when the beads are in close proximity (<200 nm).
-
In the assay, one interacting partner (e.g., His-tagged BRD9) is bound to the donor bead, and the other (e.g., biotinylated acetylated histone peptide) is bound to the acceptor bead.
-
Binding brings the beads together, generating a signal. An inhibitor will disrupt this interaction, leading to a decrease in signal.
General Protocol:
-
Incubation: Incubate the bromodomain protein, the acetylated histone peptide ligand, and the test compound in a microplate well.
-
Bead Addition: Add donor and acceptor beads.
-
Incubation: Incubate in the dark to allow for bead-protein/ligand binding.
-
Signal Detection: Read the plate on an AlphaScreen-capable reader.
Isothermal Titration Calorimetry (ITC)
ITC is a technique used to quantitatively measure the thermodynamic parameters of binding interactions.
Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between a BRD9 inhibitor and the BRD9 bromodomain.
Principle:
-
A solution of the ligand (e.g., an inhibitor) is titrated into a solution of the macromolecule (e.g., BRD9 protein) in the sample cell of a calorimeter.
-
The heat released or absorbed upon binding is measured.
-
As the macromolecule becomes saturated with the ligand, the heat change per injection decreases.
-
The resulting data are plotted as heat per injection versus the molar ratio of ligand to macromolecule. This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters.
General Protocol:
-
Sample Preparation: Prepare purified protein (in the cell) and ligand (in the syringe) in identical, well-dialyzed buffer to minimize heats of dilution.
-
Titration: Perform a series of small injections of the ligand into the protein solution at a constant temperature.
-
Data Acquisition: Measure the heat change after each injection.
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio. Fit the data to a suitable binding model to extract thermodynamic parameters.
Conclusion and Future Directions
BRD7 and BRD9, through their incorporation into the distinct PBAF and ncBAF chromatin remodeling complexes, play pivotal and often opposing roles in gene regulation. BRD7's function as a tumor suppressor, frequently through the p53 pathway, contrasts with BRD9's oncogenic activities in diseases like AML, where it drives MYC and STAT5 signaling. This functional divergence, despite the structural similarity of their bromodomains, underscores the importance of the context of their respective protein complexes in determining their biological output. The development of selective inhibitors, such as I-BRD9, has provided powerful tools to dissect these functions and offers promising avenues for therapeutic intervention. Future research will likely focus on further elucidating the specific downstream targets of PBAF and ncBAF, understanding the mechanisms that regulate the assembly and recruitment of these complexes, and developing next-generation therapeutics with improved selectivity and efficacy for diseases driven by the dysregulation of BRD7 and BRD9.
References
- 1. BRD9-containing non-canonical BAF complex maintains somatic cell transcriptome and acts as a barrier to human reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of nucleosome-bound human PBAF complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Reactome | Formation of the non-canonical BAF (ncBAF) complex [reactome.org]
- 5. A non-canonical BRD9-containing BAF chromatin remodeling complex regulates naive pluripotency in mouse embryonic stem cells [escholarship.org]
- 6. Solution structure of BRD7 bromodomain and its interaction with acetylated peptides from histone H3 and H4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological function and histone recognition of family IV bromodomain-containing proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BRD7 is a candidate tumour suppressor gene required for p53 function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BRD7 Stabilizes P53 via Dephosphorylation of MDM2 to Inhibit Tumor Growth in Breast Cancer Harboring Wild-type P53 [jcancer.org]
- 10. BRD9-containing non-canonical BAF complex maintains somatic cell transcriptome and acts as a barrier to human reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. mdpi.com [mdpi.com]
- 13. Bromodomain-containing protein 7 contributes to myocardial infarction-induced myocardial injury through activating Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Sensitivity and engineered resistance of myeloid leukemia cells to BRD9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BRD9 binds cell type-specific chromatin regions regulating leukemic cell survival via STAT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BRD9 binds cell type-specific chromatin regions regulating leukemic cell survival via STAT5 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
The Architect of Degradation: A Technical Guide to the Role of VHL E3 Ligase in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to specifically eliminate disease-causing proteins rather than merely inhibiting them. This technology hijacks the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to induce the degradation of a target protein. At the heart of many successful PROTACs is the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a crucial component of the cellular machinery that PROTACs co-opt to achieve their targeted protein degradation. This in-depth technical guide elucidates the pivotal role of VHL E3 ligase in the mechanism of action of PROTACs, providing quantitative data, detailed experimental protocols, and visualizations of the key processes involved.
The VHL E3 Ligase Complex: A Key Player in Protein Homeostasis
The VHL protein is the substrate recognition component of the Cullin 2 (CUL2) RING E3 ubiquitin ligase complex, also known as CRL2^VHL^. This multi-subunit complex consists of VHL, Elongin B (ELOB), Elongin C (ELOC), CUL2, and RING-box protein 1 (RBX1). In its physiological role, the CRL2^VHL^ complex is a key regulator of the hypoxia-inducible factor 1α (HIF-1α). Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated on specific proline residues. This modification allows it to be recognized and bound by VHL, leading to its ubiquitination and subsequent degradation by the 26S proteasome. This process prevents the activation of hypoxic response genes in normoxic conditions.[1][2]
Mechanism of Action: VHL-Recruiting PROTACs
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3] VHL-recruiting PROTACs utilize a small molecule that binds with high affinity to the VHL protein.[4][5]
The mechanism of action unfolds in a catalytic cycle:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and the VHL E3 ligase complex, bringing them into close proximity to form a key ternary complex (POI-PROTAC-VHL).[6][7] The stability and conformation of this ternary complex are critical for the efficiency of the subsequent steps. The cooperativity factor (α) is a measure of how the binding of one protein to the PROTAC affects the binding of the other. Positive cooperativity (α > 1) indicates that the formation of the binary complex enhances the binding of the second protein, leading to a more stable ternary complex.[8][9]
-
Ubiquitination: Once the ternary complex is formed, the VHL E3 ligase facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to accessible lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain on the target protein.[7]
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The proteasome unfolds and degrades the POI into small peptides.[7]
-
Recycling: After the degradation of the POI, the PROTAC and the VHL E3 ligase are released and can participate in another cycle of degradation, highlighting the catalytic nature of PROTACs.[7]
Quantitative Data Presentation
The efficacy of VHL-based PROTACs is determined by several key quantitative parameters, including the binding affinities of the VHL ligand and the PROTAC for their respective targets, and the cellular potency of the PROTAC in inducing target degradation.
VHL Ligand Binding Affinities
The affinity of the VHL ligand is a critical starting point for designing potent PROTACs. Several small molecule ligands have been developed that bind to VHL with high affinity.
| VHL Ligand | Binding Affinity (Kd) to VHL | Measurement Method | Reference |
| VH032 | 185 nM | Not Specified | [4][10] |
| VH101 | 44 nM | Fluorescence Polarization | [3][10] |
VHL-based PROTAC Degradation Potency
The cellular activity of a PROTAC is typically characterized by its half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Reference |
| MZ1 | BRD4 | H661 | 8 nM | >90% | [11] |
| MZ1 | BRD4 | H838 | 23 nM | >90% | [11] |
| MZ1 | BRD4 | HeLa | < 100 nM | >95% | [12][13] |
| ARV-771 | BRD2/3/4 | 22Rv1 | < 5 nM | >90% | [14][15] |
| AT1 | BRD4 | HeLa | 30-100 nM | >95% | [12] |
| PROTAC 1 | RIPK2 | THP-1 | ~20 nM (pDC50 8.7) | >90% | [16] |
| CEP1347-VHL-02 | MLK3 | MCF-7 | ~1 µM | ~80% | [17] |
Ternary Complex Formation and Cooperativity
The stability of the ternary complex is a key determinant of PROTAC efficacy. Cooperativity (α) quantifies the impact of the binary interactions on the formation of the ternary complex.
| PROTAC | Binary Kd (PROTAC to VHL) | Ternary Kd (PROTAC to VHL in presence of POI) | Cooperativity (α) | Measurement Method | Reference |
| MZ1 | 67 nM | 4.4 nM (with BRD4BD2) | 15 | Isothermal Titration Calorimetry (ITC) | [8][18] |
| AT1 | 335 nM | 47 nM (with BRD4BD2) | 7 | Isothermal Titration Calorimetry (ITC) | [12] |
Experimental Protocols
Accurate and reproducible experimental data are the foundation of successful PROTAC development. This section provides detailed methodologies for key assays used to characterize VHL-based PROTACs.
Fluorescence Polarization (FP) Competition Assay for VHL Binding
Objective: To determine the binding affinity of a VHL ligand or a VHL-based PROTAC to the VHL E3 ligase complex.
Principle: This assay measures the displacement of a fluorescently labeled VHL ligand (tracer) from the VHL complex by a non-labeled competitor (the test compound). The change in fluorescence polarization is proportional to the amount of tracer displaced.
Methodology:
-
Reagents and Materials:
-
Purified VHL-ElonginB-ElonginC (VBC) complex
-
Fluorescently labeled VHL tracer (e.g., FAM-labeled HIF-1α peptide or a fluorescently tagged VHL ligand)
-
Test compounds (VHL ligands or PROTACs)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.01% Tween-20)
-
Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence polarization
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add a fixed concentration of the VBC complex and the fluorescent tracer to each well.
-
Add the serially diluted test compounds to the wells. Include controls for no competitor (maximum polarization) and no VBC complex (minimum polarization).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Measure the fluorescence polarization of each well using a plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the fluorescent tracer.
-
The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, if the Kd of the tracer is known.
-
Cellular Degradation Assay by Western Blot
Objective: To quantify the degradation of a target protein in cells treated with a VHL-based PROTAC.
Principle: Western blotting is used to detect and quantify the levels of the target protein in cell lysates after treatment with the PROTAC. A loading control protein (e.g., GAPDH or β-actin) is used to normalize for differences in protein loading.
Methodology:
-
Reagents and Materials:
-
Cell line expressing the target protein
-
VHL-based PROTAC
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against the target protein and a loading control
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with primary antibodies against the target protein and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control using densitometry software.
-
Normalize the target protein intensity to the loading control intensity for each sample.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
In Vitro Ubiquitination Assay
Objective: To directly assess the ability of a VHL-based PROTAC to induce the ubiquitination of the target protein in a cell-free system.
Principle: This assay reconstitutes the ubiquitination cascade in vitro with purified components. The formation of polyubiquitinated target protein is detected by Western blotting.
Methodology:
-
Reagents and Materials:
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)
-
Recombinant VHL E3 ligase complex (VBC)
-
Recombinant target protein
-
Ubiquitin
-
ATP
-
VHL-based PROTAC
-
Ubiquitination reaction buffer
-
Anti-target protein antibody and anti-ubiquitin antibody
-
-
Procedure:
-
Set up the ubiquitination reaction by combining E1, E2, VBC, the target protein, ubiquitin, and ATP in the reaction buffer.
-
Add the PROTAC at various concentrations to the reaction mixtures. Include a no-PROTAC control.
-
Incubate the reactions at 37°C for a specified time (e.g., 60-120 minutes).
-
Stop the reactions by adding SDS-PAGE sample buffer and boiling.
-
Analyze the reaction products by Western blotting.
-
-
Data Analysis:
-
Probe one membrane with an antibody against the target protein to observe a shift in its molecular weight, indicating ubiquitination.
-
Probe a second membrane with an antibody against ubiquitin to detect the formation of polyubiquitin chains on the target protein.
-
An increase in high molecular weight species of the target protein in the presence of the PROTAC confirms its ability to induce ubiquitination.
-
Signaling Pathways and Logical Relationships
The degradation of a target protein by a VHL-based PROTAC can have significant downstream effects on cellular signaling pathways. For example, the degradation of a kinase can inhibit a phosphorylation cascade, while the degradation of a transcription factor can alter gene expression. Understanding these downstream consequences is crucial for elucidating the full therapeutic potential and potential side effects of a PROTAC.
Advantages and Limitations of Using VHL in PROTACs
Advantages:
-
Well-characterized: The VHL E3 ligase and its interaction with its natural substrate HIF-1α are well-understood, providing a strong foundation for rational PROTAC design.[19]
-
High-affinity ligands available: Potent and specific small molecule ligands for VHL have been developed, which are essential for the efficacy of VHL-recruiting PROTACs.[3]
-
Broad tissue expression: VHL is widely expressed across various tissues, making it a versatile E3 ligase for targeting proteins in different disease contexts.
-
Lower propensity for "off-target" degradation: Compared to some other E3 ligases, VHL-based PROTACs are generally considered to have a lower risk of inducing the degradation of unintended "neosubstrates."[6]
Limitations and Troubleshooting:
-
"Hook effect": At high concentrations, PROTACs can form binary complexes (PROTAC-POI or PROTAC-VHL) that are not productive for degradation, leading to a decrease in efficacy. This can be addressed by careful dose-response studies.[6][20]
-
Cell permeability: PROTACs are relatively large molecules, and achieving good cell permeability can be a challenge. Optimization of the linker and ligands is often necessary to improve physicochemical properties.[19][21]
-
Low VHL expression: Some cell types or tumors may have low levels of VHL expression, which can limit the efficacy of VHL-based PROTACs. It is important to confirm VHL expression in the target cells.[21]
-
Resistance mechanisms: Resistance to VHL-based PROTACs can emerge through mutations in VHL or other components of the UPS.[22]
-
VHL ligand-induced effects: Since VHL ligands are derived from inhibitors of the VHL/HIF-1α interaction, they can stabilize HIF-1α, potentially activating the hypoxic response. This needs to be considered and evaluated during PROTAC development.[21]
Conclusion
The VHL E3 ligase has proven to be a robust and versatile partner in the development of PROTACs. Its well-defined structure, the availability of high-affinity ligands, and its widespread expression have made it a cornerstone of targeted protein degradation technology. A thorough understanding of the mechanism of action, coupled with rigorous quantitative characterization through detailed experimental protocols, is essential for the rational design and optimization of novel VHL-based PROTACs. As our knowledge of the intricacies of the ubiquitin-proteasome system and ternary complex formation continues to grow, so too will our ability to harness the power of VHL E3 ligase to create next-generation therapeutics for a wide range of diseases.
References
- 1. ARV-771 | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 2. benchchem.com [benchchem.com]
- 3. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. VH032, 1448188-62-2 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. MZ 1 ≥98% (HPLC) | PROTAC Active Degrader | Tocris Bioscience [tocris.com]
- 12. AT1 – Ciulli Laboratory [sites.dundee.ac.uk]
- 13. medchemexpress.com [medchemexpress.com]
- 14. caymanchem.com [caymanchem.com]
- 15. ARV 771 | Active Degraders | Tocris Bioscience [tocris.com]
- 16. Extended pharmacodynamic responses observed upon PROTAC-mediated degradation of RIPK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selective Degradation of MLK3 by a Novel CEP1347-VHL-02 PROTAC Compound Limits the Oncogenic Potential of TNBC - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
The Inactive Counterpart: A Technical Guide to cis-VZ185 for Bromodomain Inhibitor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving field of targeted protein degradation, the use of specific and well-characterized chemical tools is paramount for validating novel therapeutic strategies. VZ185 has emerged as a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of the bromodomain-containing proteins BRD7 and BRD9.[1][2] As crucial as the active degrader, its negative control, cis-VZ185, plays an indispensable role in elucidating the specific effects of BRD7/9 degradation.[1][2][3] This technical guide provides an in-depth overview of this compound, its mechanism of inaction, and its application as a negative control in bromodomain inhibitor research, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
This compound is the (S)-hydroxy diastereoisomer of VZ185.[1][2][3] While it maintains comparable binding affinity to the bromodomains of BRD7 and BRD9, a critical stereochemical inversion of the hydroxyl group on the hydroxyproline (B1673980) moiety abrogates its ability to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3][4] This renders this compound incapable of inducing the ubiquitination and subsequent proteasomal degradation of BRD7 and BRD9, making it an ideal negative control for VZ185-mediated experiments.[1][2][3][4]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 995.23 g/mol | [5] |
| Formula | C₅₃H₆₇FN₈O₈S | [5] |
| Purity | ≥95% | [5] |
| Solubility | Soluble to 100 mM in DMSO | [5] |
| Storage | Store at -20°C | [5] |
| CAS Number | 2306193-98-4 | [5] |
Mechanism of Action: The Critical Role of Stereochemistry
The function of a PROTAC molecule like VZ185 relies on its ability to form a ternary complex between the target protein (BRD7/9) and an E3 ubiquitin ligase (VHL). This proximity induces the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.
This compound, despite binding to BRD7 and BRD9, fails to engage the VHL E3 ligase due to the incorrect stereochemistry of its VHL-binding moiety. This prevents the formation of a productive ternary complex and subsequent protein degradation.
Quantitative Data: VZ185 vs. This compound
The following tables summarize the key quantitative data comparing the active degrader VZ185 with its inactive control, this compound. This data highlights the inability of this compound to induce degradation despite comparable target engagement.
Table 1: Binding Affinity and Ternary Complex Formation
| Compound | Target | Assay | KD (nM) | Cooperativity (α) | Reference |
| VZ185 | VHL | ITC | 26 ± 9 | 1.0 | [1][2] |
| VZ185 | VHL | FP | 35 ± 5 | - | [1][2] |
| VZ185 | BRD9-BD | ITC | 5.1 ± 0.6 | - | [1][2][6][7] |
| VZ185 | VHL:BRD9-BD (Ternary) | ITC | 27 ± 3 | - | [1][2][7] |
| VZ185 | VHL:BRD9-BD (Ternary) | FP | 35 ± 6 | - | [1][2] |
| This compound | - | - | Not Determined | - | [1][2] |
Table 2: Cellular Degradation Activity
| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | Time (h) | Reference |
| VZ185 | BRD9 | RI-1 | 1.8 | >95 | 8 | [1] |
| VZ185 | BRD7 | RI-1 | 4.5 | >95 | 8 | [1] |
| VZ185 | HiBiT-BRD9 | HEK293 | 4.0 | - | - | [1][6] |
| VZ185 | HiBiT-BRD7 | HEK293 | 34.5 | - | - | [1][6] |
| VZ185 | BRD9 | EOL-1 | 2.3 | - | 18 | [1][2] |
| VZ185 | BRD9 | A-204 | 8.3 | - | 18 | [1][2] |
| This compound | BRD7/BRD9 | RI-1 | No degradation observed | - | 4 | [1][2][3][4] |
Table 3: Cellular Viability
| Compound | Cell Line | EC50 (nM) | Assay | Reference |
| VZ185 | EOL-1 | 3.4 | CellTiter-Glo | [1][2][6] |
| VZ185 | A-402 | 39.8 | CellTiter-Glo | [6] |
| This compound | - | Not Determined | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducible application of this compound as a negative control.
Proteomics-Based Selectivity Assessment
This protocol is designed to assess the proteome-wide selectivity of VZ185-induced degradation, using this compound to control for off-target effects unrelated to VHL-mediated degradation.
Methodology:
-
Cell Culture: RI-1 or Kelly cells are cultured to ~80% confluency.[1][3]
-
Treatment: Cells are treated in triplicate with either DMSO (vehicle control), 100 nM VZ185, or 100 nM this compound.[2][3][4]
-
Incubation: The treated cells are incubated for 4 to 5 hours at 37°C and 5% CO₂.[1][2][3][4]
-
Cell Lysis and Protein Digestion: Cells are harvested, lysed, and the protein concentration is determined. Proteins are then digested into peptides, typically using trypsin.
-
Isobaric Tagging and Mass Spectrometry: Peptides are labeled with isobaric tags (e.g., TMT) for multiplexed quantitative analysis. The labeled peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The resulting data is processed to identify and quantify proteins across the different treatment groups. Statistical analysis is performed to identify proteins that are significantly downregulated in the VZ185-treated group compared to both the DMSO and this compound-treated groups.[1]
Western Blot Analysis for Target Degradation
A standard western blot is used to confirm the degradation of BRD7 and BRD9.
Methodology:
-
Cell Treatment: Treat cells (e.g., RI-1, HeLa, HEK293) with varying concentrations of VZ185 and a fixed high concentration of this compound (e.g., 100 nM or 1 µM) for different time points (e.g., 2, 4, 8 hours).[4][8]
-
Protein Extraction: Lyse the cells and quantify the total protein.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for BRD7, BRD9, and a loading control (e.g., β-actin, GAPDH).
-
Detection and Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify the band intensities to determine the extent of protein degradation. As expected, no degradation of BRD7 or BRD9 should be observed with this compound treatment.[4]
Signaling Pathway Context: The SWI/SNF Complex
BRD7 and BRD9 are integral subunits of the mammalian SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complexes, specifically the PBAF and BAF complexes, respectively.[1][6] These complexes utilize the energy from ATP hydrolysis to modulate the structure of chromatin, thereby regulating gene expression, DNA replication, and repair.[4][8] The degradation of BRD7 and BRD9 by VZ185 is expected to disrupt the function of these complexes, leading to downstream effects on gene transcription, which can be studied using this compound to control for non-degradation-related effects of the compound.
Conclusion
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rndsystems.com [rndsystems.com]
- 6. eubopen.org [eubopen.org]
- 7. sgc-ffm.uni-frankfurt.de [sgc-ffm.uni-frankfurt.de]
- 8. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of cis-VZ185: A Dual Degrader of BRD7 and BRD9
A Technical Whitepaper for Drug Development Professionals
Abstract
cis-VZ185 is a potent, selective, and fast-acting dual degrader of the bromodomain-containing proteins BRD7 and BRD9.[1][2][3] As a proteolysis-targeting chimera (PROTAC), it represents a significant advancement in targeted protein degradation, particularly for targets previously considered challenging. This document provides an in-depth technical overview of the discovery, mechanism of action, and preclinical development of this compound, tailored for researchers and scientists in the field of drug development.
Introduction
Targeted protein degradation using PROTACs has emerged as a powerful therapeutic modality.[1] These bifunctional molecules co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate proteins of interest.[1] this compound was developed through an iterative design process to address the challenge of degrading BRD7 and BRD9, subunits of the BAF (SWI/SNF) chromatin remodeling complex, which are implicated in various cancers.[2][4] This document details the key characteristics and developmental milestones of this compound.
Discovery and Optimization
The development of this compound was the result of a systematic optimization of VHL-based degraders.[2][4] Initial compounds were suboptimal, but through systematic variations of linkers and conjugation patterns, researchers were able to develop a potent and selective dual degrader.[2][4] This iterative process was guided by monitoring cellular degradation activities, kinetic profiles, and the thermodynamics of ternary complex formation.[2][4] The resulting structure-activity relationships led to the discovery of VZ185.[2][4] this compound serves as the negative control, being the (S)-hydroxy diastereoisomer of VZ185 that does not bind to the VHL E3 ligase and thus does not induce degradation.
Mechanism of Action
This compound functions as a PROTAC, hijacking the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of BRD7 and BRD9.[1][2] The molecule simultaneously binds to the bromodomains of BRD7/9 and the VHL E3 ligase, forming a ternary complex. This proximity induces the polyubiquitination of BRD7 and BRD9, marking them for degradation by the proteasome.[4]
Caption: Signaling pathway of this compound-mediated degradation of BRD7 and BRD9.
Quantitative Data
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Degradation Potency
| Target | Cell Line | Assay Type | DC50 (nM) | Dmax (%) | Reference |
| BRD9 | RI-1 | Western Blot (8h) | 1.8 | >95 | |
| BRD7 | RI-1 | Western Blot (8h) | 4.5 | >95 | |
| BRD9 | HEK293 | Live-cell (HiBiT) | 4.0 | - | [5] |
| BRD7 | HEK293 | Live-cell (HiBiT) | 34.5 | - | [5] |
| BRD9 | EOL-1 | WES (18h) | 2.3 | - | [5] |
| BRD9 | A-204 | WES (18h) | 8.3 | - | [5] |
Table 2: Cellular Cytotoxicity
| Cell Line | EC50 (nM) | Reference |
| EOL-1 | 3.4 | [5] |
| A-402 | 40 | [6] |
| A-204 | 39.8 | [5] |
Table 3: Biophysical and Pharmacokinetic Parameters
| Parameter | Value | Reference |
| VHL Binary KD (ITC) | 26 ± 9 nM | [5][3] |
| VHL Ternary KD (ITC, with BRD9-BD) | 27 ± 3 nM | [5][3] |
| BRD9-BD Binary KD (ITC) | 5.1 ± 0.6 nM | [5][3] |
| Ternary Complex Stability (ΔG) | -21.7 kcal/mol | |
| Aqueous Kinetic Solubility | up to ~100 µM | [6] |
| Plasma Stability (Human & Mouse) | High | [1][6] |
| Microsomal Stability (Human & Mouse) | High | [1][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide an overview of the key experimental protocols used in the development of this compound.
Western Blotting for Protein Degradation
This protocol is used to quantify the levels of BRD7 and BRD9 proteins following treatment with this compound.
Caption: Experimental workflow for Western Blotting analysis.
Methodology:
-
Cell Culture and Treatment: RI-1 cells are cultured to optimal confluency and treated with varying concentrations of this compound for specified durations (e.g., 2 and 8 hours).[4]
-
Cell Lysis: Cells are harvested and lysed to extract total protein.
-
SDS-PAGE and Transfer: Proteins are separated by size using SDS-PAGE on a 4–12% Bis-Tris Midi Gel and transferred to a membrane.[7]
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against BRD9, BRD7, and a loading control (e.g., β-actin).[4] Following this, incubation with a corresponding secondary antibody is performed.
-
Detection and Quantification: Protein bands are visualized using a chemiluminescent substrate, and the intensity is quantified to determine the extent of protein degradation relative to a DMSO control.[4]
Live-Cell Kinetic Degradation Assay (HiBiT)
This assay provides real-time monitoring of protein degradation in living cells.
Methodology:
-
Cell Line Generation: CRISPR/Cas9 is used to endogenously tag BRD7 and BRD9 with HiBiT in HEK293 cells.[4]
-
Assay Setup: Cells are plated and treated with a range of this compound concentrations.
-
Luminescent Detection: A luminescent substrate is added, and the light output, which is proportional to the amount of HiBiT-tagged protein, is continuously measured over time.[4]
-
Data Analysis: The degradation profile, DC50 values, and initial degradation rates are calculated from the luminescent readings.[4]
Quantitative Proteomics
Mass spectrometry-based proteomics is employed to assess the selectivity of this compound across the entire proteome.
Caption: Workflow for quantitative proteomics analysis.
Methodology:
-
Cell Treatment: RI-1 or Kelly cells are treated in triplicate with DMSO, 100 nM VZ185, or 100 nM this compound for a specified time (e.g., 4 or 5 hours).
-
Protein Extraction and Digestion: Proteins are extracted, quantified, and digested into peptides.
-
Isobaric Tagging: Peptides from each condition are labeled with multiplexed isobaric tags.
-
LC-MS/MS Analysis: The labeled peptides are combined, separated by liquid chromatography, and analyzed by tandem mass spectrometry.
-
Data Analysis: The relative abundance of proteins across the different treatment conditions is determined to identify proteins that are significantly downregulated by VZ185.[8]
Selectivity Profile
Extensive proteomics studies have demonstrated the high selectivity of this compound for BRD7 and BRD9. In experiments quantifying over 6,000 proteins, only BRD7 and BRD9 were significantly downregulated following treatment with this compound.[3] The levels of other bromodomain-containing proteins and other BAF/PBAF subunits remained unaffected.[8][3] The inactive control, this compound, did not deplete BRD7 or BRD9.[3]
Conclusion
This compound is a well-characterized, potent, and selective dual degrader of BRD7 and BRD9. Its development through a rigorous and iterative design process highlights a successful strategy for generating high-quality chemical probes for challenging targets. The comprehensive dataset, including its mechanism of action, quantitative potency, and selectivity, establishes this compound as a valuable tool for investigating the biological functions of BRD7 and BRD9 and as a promising starting point for the development of novel therapeutics. The compound's favorable in vitro pharmacokinetic properties further support its utility for both in vitro and in vivo studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel-Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pardon Our Interruption [opnme.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pardon Our Interruption [opnme.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pardon Our Interruption [opnme.com]
The Intersection of cis-VZ185 and the SWI/SNF Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex is a critical regulator of gene expression, and its subunits are frequently mutated in a variety of human cancers, making it a compelling target for therapeutic development.[1][2][3][4] This technical guide delves into the relationship between the SWI/SNF complex and cis-VZ185, a chemical probe that serves as a crucial negative control for its active counterpart, VZ185. VZ185 is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of the bromodomain-containing proteins BRD7 and BRD9, which are integral subunits of the SWI/SNF complexes.[5][6][7][8] Understanding the nuanced interactions—or lack thereof—between this compound and the SWI/SNF complex is paramount for the accurate interpretation of experimental data aimed at elucidating the therapeutic potential of targeting these epigenetic regulators. This document provides a comprehensive overview of the core concepts, quantitative data, experimental methodologies, and visual representations of the associated molecular pathways and experimental workflows.
The SWI/SNF Chromatin Remodeling Complex
The mammalian SWI/SNF complex is a multi-subunit machinery that utilizes the energy from ATP hydrolysis to modulate the structure of chromatin, thereby influencing gene expression, DNA replication, and repair.[2][5][9] There are three main types of SWI/SNF complexes in mammals: the canonical BAF (cBAF), polybromo-associated BAF (PBAF), and non-canonical BAF (ncBAF/GBAF) complexes.[1][2] These complexes share core subunits but are defined by the presence of unique components, including a mutually exclusive ATPase subunit, either SMARCA4 (BRG1) or SMARCA2 (BRM).[1][2][3][4]
BRD9 is a subunit of the BAF complex, while its close homolog BRD7 is a component of the PBAF complex.[6][7][8] The bromodomains of BRD7 and BRD9 are responsible for recognizing and binding to acetylated lysine (B10760008) residues on histone tails, a key mechanism for tethering the SWI/SNF complex to specific genomic loci. Given that approximately 20% of human cancers harbor mutations in SWI/SNF subunit genes, the targeted degradation of these subunits presents a promising therapeutic strategy.[2][3]
VZ185 and the Role of the Inactive Epimer, this compound
VZ185 is a bifunctional molecule, a PROTAC, designed to specifically target BRD7 and BRD9 for degradation.[8][10] It achieves this by simultaneously binding to the bromodomains of BRD7/9 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[5][6][7] This induced proximity facilitates the ubiquitination of BRD7 and BRD9, marking them for degradation by the proteasome.
This compound is the (S)-hydroxy diastereoisomer of VZ185.[6][7] While it retains comparable binding affinity to the bromodomains of BRD7 and BRD9, it is unable to effectively recruit the VHL E3 ligase.[6][7] This critical difference renders this compound incapable of inducing the degradation of BRD7 and BRD9.[5][6][7] Consequently, this compound serves as an ideal negative control in experiments designed to study the effects of VZ185-mediated degradation of BRD7 and BRD9. Any observed biological effect with VZ185, but not with this compound, can be more confidently attributed to the degradation of the target proteins rather than off-target effects of the chemical scaffold.
Quantitative Data
The following tables summarize the key quantitative data for VZ185, highlighting its potency and selectivity. Data for this compound is primarily qualitative, confirming its inability to induce degradation.
Table 1: Degradation Potency of VZ185
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Assay Method | Reference |
| RI-1 | BRD9 | 1.8 | >95 | Western Blot (8h) | [7] |
| RI-1 | BRD7 | 4.5 | >95 | Western Blot (8h) | [7] |
| HEK293 | HiBiT-BRD9 | 4.0 | - | Live-cell degradation | [7] |
| HEK293 | HiBiT-BRD7 | 34.5 | - | Live-cell degradation | [7] |
| EOL-1 | BRD9 | 2.3 | - | WES assay (18h) | [8] |
| A-204 | BRD9 | 8.3 | - | WES assay (18h) | [8] |
| EOL-1 | - | 2-8 | - | Degradation analysis | [10][11] |
| A-204 | - | 2-8 | - | Degradation analysis | [10][11] |
Table 2: Cellular Viability (Cytotoxicity) of VZ185
| Cell Line | EC50 (nM) | Assay Method | Reference |
| EOL-1 | 3.4 | CellTiter-Glo | [8] |
| A-204 | 39.8 | CellTiter-Glo | [8] |
| EOL-1 | 3 | - | [11] |
| A-402 | 40 | - | [11] |
Table 3: Binding Affinities and Thermodynamic Properties of VZ185
| Parameter | Value | Method | Reference |
| VHL Binary KD | 26 ± 9 nM | ITC | [7] |
| VHL Ternary KD (with BRD9-BD) | 27 ± 3 nM | ITC | [7] |
| BRD9-BD Binary KD | 5.1 ± 0.6 nM | ITC | [7] |
| VHL Binary KD | 35 ± 5 nM | FP | [7] |
| VHL Ternary KD (with BRD9-BD) | 35 ± 6 nM | FP | [7] |
| Ternary Complex Total Stability (ΔG) | -21.7 kcal/mol | ITC | [6][7] |
| Cooperativity (α) | 1.0 | ITC/FP | [8] |
Experimental Protocols
Western Blot Analysis for Protein Degradation
This protocol is adapted from methodologies described in studies of VZ185.[5][9]
-
Cell Culture and Treatment: Plate cells (e.g., RI-1, HeLa) at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of VZ185 or this compound (e.g., 1 nM to 10 µM) and a DMSO control for specified time points (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Normalize protein amounts for each sample, add Laemmli buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against BRD7, BRD9, and a loading control (e.g., β-actin, Vinculin) overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and express them as a percentage relative to the DMSO-treated control.
Mass Spectrometry for Proteome-wide Selectivity
This protocol is based on the description of proteomic experiments with VZ185.[6][9]
-
Cell Treatment and Lysis: Treat cells (e.g., RI-1) in triplicate with DMSO, 100 nM VZ185, or 100 nM this compound for a defined period (e.g., 4 hours). Harvest and lyse the cells.
-
Protein Digestion and TMT Labeling: Reduce, alkylate, and digest the proteins with trypsin. Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Combine the labeled peptide samples and analyze them by LC-MS/MS.
-
Data Analysis: Process the raw data using a suitable software suite to identify and quantify proteins. Perform statistical analysis to identify proteins with significant changes in abundance in the VZ185-treated samples compared to the DMSO and this compound-treated controls.
Live-Cell Kinetic Degradation Assay (HiBiT Assay)
This protocol is based on the use of CRISPR/Cas9-mediated endogenous tagging.[5][7]
-
Cell Line Generation: Use CRISPR/Cas9 to endogenously tag the target proteins (e.g., BRD7, BRD9) with a HiBiT tag in a suitable cell line (e.g., HEK293).
-
Assay Setup: Plate the engineered cells in a white-bottom 96-well plate. Add the LgBiT protein and a luciferin (B1168401) substrate to the cells.
-
Compound Treatment and Luminescence Reading: Add serial dilutions of VZ185 or this compound to the wells. Measure the luminescence signal at regular intervals over a time course (e.g., 24 hours) using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the amount of HiBiT-tagged protein. Normalize the data to the DMSO control at each time point to determine the percentage of protein degradation. Calculate DC50 values from the dose-response curves.
Visualizations
Caption: Mechanism of action of VZ185 leading to the degradation of BRD7/BRD9.
Caption: The inactive nature of this compound, which binds to BRD7/BRD9 but fails to recruit VHL.
Caption: A logical workflow for experiments utilizing VZ185 and its negative control, this compound.
References
- 1. The SWI/SNF Complex: A Frequently Mutated Chromatin Remodeling Complex in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. opnme.com [opnme.com]
- 7. Pardon Our Interruption [opnme.com]
- 8. Pardon Our Interruption [opnme.com]
- 9. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols: cis-VZ185
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-VZ185 is the inactive diastereoisomer of VZ185, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of the bromodomain-containing proteins BRD7 and BRD9.[1][2][3] VZ185 functions by tethering these target proteins to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to their ubiquitination and subsequent degradation by the proteasome.[1][4] In contrast, this compound, while capable of binding to the bromodomains of BRD7 and BRD9, is unable to recruit the VHL E3 ligase.[2][5] This makes this compound an ideal negative control for experiments investigating the effects of BRD7 and BRD9 degradation by VZ185, allowing researchers to distinguish between effects caused by protein degradation and those arising from mere bromodomain occupancy.
Mechanism of Action
VZ185 is a heterobifunctional molecule composed of a ligand that binds to the bromodomains of BRD7 and BRD9 and another ligand that recruits the VHL E3 ubiquitin ligase, connected by a linker. This dual binding induces the formation of a ternary complex between the target protein (BRD7/BRD9), VZ185, and the VHL E3 ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. Poly-ubiquitinated BRD7 or BRD9 is then recognized and degraded by the 26S proteasome.
This compound lacks the ability to form a stable ternary complex with the VHL E3 ligase, and therefore does not induce the degradation of its target proteins.
Quantitative Data
The following tables summarize the key quantitative data for VZ185. As this compound is the inactive control, degradation and binding metrics related to VHL recruitment are not applicable (n.d.).
Table 1: In Vitro Degradation of BRD7 and BRD9 by VZ185
| Cell Line | Protein | Assay | DC₅₀ (nM) | Dₘₐₓ (%) | Time (h) |
| RI-1 | BRD9 | Western Blot | 1.8 | >95 | 8 |
| RI-1 | BRD7 | Western Blot | 4.5 | >95 | 8 |
| HEK293 | HiBiT-BRD9 | Live-cell Luminescence | 4.0 | - | - |
| HEK293 | HiBiT-BRD7 | Live-cell Luminescence | 34.5 | - | - |
| EOL-1 | BRD9 | WES degradation | 2.3 | - | 18 |
| A-204 | BRD9 | WES degradation | 8.3 | - | 18 |
Table 2: Binding Affinities and Ternary Complex Formation of VZ185
| Parameter | Assay | Kₑ (nM) |
| VHL Binary Binding | ITC | 26 ± 9 |
| VHL Binary Binding | FP | 35 ± 5 |
| BRD9-BD Binary Binding | ITC | 5.1 ± 0.6 |
| VHL Ternary Binding (in presence of BRD9-BD) | ITC | 27 ± 3 |
| VHL Ternary Binding (in presence of BRD9-BD) | FP | 35 ± 6 |
Table 3: In Vitro Pharmacokinetic Properties of VZ185
| Parameter | Species | Value |
| Plasma Stability | Human, Mouse | High |
| Microsomal Stability | Human, Mouse | High |
| Aqueous Kinetic Solubility | - | up to ~100 µM |
Table 4: Cell Viability
| Cell Line | EC₅₀ (nM) |
| EOL-1 | 3.4 |
| A-204 | 39.8 |
Experimental Protocols
The following are generalized protocols based on the available literature. For specific applications, optimization may be required.
Protocol 1: Cell Culture and Treatment
-
Cell Lines: RI-1, HEK293, EOL-1, or A-204 cells can be used.
-
Culture Conditions: Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment:
-
Prepare stock solutions of VZ185 and this compound in DMSO.
-
On the day of the experiment, dilute the stock solutions to the desired final concentrations in fresh cell culture media.
-
Replace the existing media of the cells with the media containing the compounds or DMSO as a vehicle control.
-
Incubate the cells for the desired time points (e.g., 2, 4, 8, or 24 hours).[1]
-
Protocol 2: Western Blotting for Protein Degradation
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 4-12% Bis-Tris gel.[1]
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD9, BRD7, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis can be performed using software like ImageJ to quantify the protein levels relative to the loading control and the DMSO-treated control.
Protocol 3: Multiplexed Isobaric Tagging Mass Spectrometry for Proteome-wide Selectivity
-
Cell Treatment and Lysis:
-
Protein Digestion and Labeling:
-
Quantify the protein in each lysate.
-
Reduce, alkylate, and digest the proteins with trypsin.
-
Label the resulting peptides with isobaric tags (e.g., TMT or iTRAQ) according to the manufacturer's instructions.
-
-
LC-MS/MS Analysis:
-
Combine the labeled peptide samples.
-
Analyze the combined sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Process the raw data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Identify and quantify proteins across the different treatment groups.
-
Perform statistical analysis to identify proteins with significant changes in abundance in the VZ185-treated samples compared to the DMSO and this compound-treated samples.
-
Protocol 4: Live-Cell Kinetic Degradation Assay (HiBiT Assay)
-
Cell Line Generation:
-
Use CRISPR/Cas9 to endogenously tag BRD7 and BRD9 with HiBiT in HEK293 cells.[1]
-
-
Assay Procedure:
-
Plate the HiBiT-tagged cells in a white, opaque 96-well plate.
-
Add VZ185 or this compound at various concentrations.
-
Add the Nano-Glo® HiBiT Lytic Detection System reagents according to the manufacturer's protocol.
-
Monitor luminescence over time using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal to a time-zero reading or a vehicle control.
-
Calculate the DC₅₀ values and degradation rates from the time-course data.
-
Experimental Workflow
The following diagram outlines a general workflow for studying the effects of VZ185 and utilizing this compound as a negative control.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. opnme.com [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel-Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. opnme.com [opnme.com]
Application Notes and Protocols for cis-VZ185 in Cell Culture
Product: cis-VZ185
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound serves as the inactive diastereomer and an essential negative control for VZ185, a potent and selective VHL-based dual degrader (PROTAC®) of Bromodomain-containing protein 7 (BRD7) and Bromodomain-containing protein 9 (BRD9).[1] VZ185 functions by inducing the ubiquitination and subsequent proteasomal degradation of BRD7 and BRD9. In contrast, this compound, while possessing a similar chemical structure, is unable to recruit the E3 ligase VHL and therefore does not induce the degradation of these target proteins.[2][3] This makes this compound an indispensable tool for validating that the observed cellular effects of VZ185 are a direct result of BRD7/9 degradation and not due to off-target effects.
Mechanism of Action of VZ185 (for context)
VZ185 is a heterobifunctional molecule that simultaneously binds to a target protein (BRD7 or BRD9) and an E3 ubiquitin ligase (VHL). This proximity induces the formation of a ternary complex, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.
Caption: Mechanism of VZ185-induced protein degradation.
Recommended Concentration of this compound
The recommended concentration of this compound in cell culture is equivalent to the concentration of the active VZ185 being used in the experiment. This ensures a direct comparison and validates that the observed biological effects are due to the degradation activity of VZ185. Studies have employed a range of concentrations, typically in the nanomolar range. For instance, RI-1 cells have been treated with 100 nM this compound alongside 100 nM VZ185.[4][5] A general starting concentration of 300 nM for both VZ185 and this compound is also recommended for in vitro assays.[6]
Quantitative Data Summary
The following tables summarize the effective concentrations of the active compound, VZ185, which should be used as a guideline for determining the concentration of this compound in your experiments.
Table 1: VZ185 Degradation Concentration (DC50) in Various Cell Lines
| Cell Line | Target Protein | DC50 (nM) | Treatment Time |
| RI-1 | BRD9 | 1.8 | 8 hours |
| RI-1 | BRD7 | 4.5 | 8 hours |
| HEK293 (HiBiT) | BRD9 | 4.0 | - |
| HEK293 (HiBiT) | BRD7 | 34.5 | - |
| EOL-1 | BRD9 | 2.3 | 18 hours |
| A-204 | BRD9 | 8.3 | 18 hours |
Data compiled from multiple sources.[2][3]
Table 2: VZ185 Cytotoxicity (EC50) in Cancer Cell Lines
| Cell Line | EC50 (nM) | Assay |
| EOL-1 | 3.4 | CellTiter-Glo |
| A-204 | 39.8 | CellTiter-Glo |
Data compiled from multiple sources.[2][5]
Experimental Protocols
Preparation of Stock Solutions
-
Compound: this compound
-
Molecular Weight: 995.23 g/mol
-
Solubility: Soluble up to 100 mM in DMSO.
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 1 mg of this compound in 100.5 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C.[1] Avoid repeated freeze-thaw cycles.
-
General Cell Culture Treatment Protocol
This protocol provides a general workflow for treating cells with this compound as a negative control alongside VZ185.
References
Application Notes and Protocols for the Use of cis-VZ185 in Western Blot Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-VZ185 is the inactive (S)-hydroxy diastereoisomer of VZ185, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of the bromodomain-containing proteins BRD7 and BRD9.[1][2] VZ185 functions by forming a ternary complex between the von Hippel-Lindau (VHL) E3 ubiquitin ligase and either BRD7 or BRD9, leading to their ubiquitination and subsequent degradation by the proteasome.[3] In contrast, this compound, while capable of binding to the bromodomains of BRD7 and BRD9, is unable to recruit the VHL E3 ligase.[1][2] This critical difference renders this compound incapable of inducing the degradation of its target proteins, making it an ideal negative control for Western blot experiments designed to investigate the activity of VZ185.[1][2] By comparing the effects of VZ185 with this compound, researchers can confidently attribute any observed decrease in BRD7 or BRD9 protein levels to the specific PROTAC-mediated degradation mechanism of VZ185.
BRD7 and BRD9 are subunits of the BAF (SWI/SNF) chromatin remodeling complex, which plays a crucial role in regulating gene expression, DNA replication, and repair.[2][4] Dysregulation of these proteins has been implicated in various cancers.[5] Therefore, targeted degradation of BRD7 and BRD9 by PROTACs like VZ185 represents a promising therapeutic strategy.
Principle of the Assay
Western blotting is a fundamental technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This application note provides a detailed protocol for utilizing this compound as a negative control in a Western blot experiment to verify the specific degradation of BRD7 and BRD9 by VZ185. The experiment involves treating cells with VZ185, this compound, and a vehicle control (e.g., DMSO). Following treatment, cell lysates are prepared, and the proteins are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for BRD7, BRD9, and a loading control (e.g., β-actin, GAPDH). The expected outcome is a significant reduction in BRD7 and BRD9 protein levels in cells treated with VZ185, while no change should be observed in cells treated with this compound or the vehicle control.
Data Presentation
The following tables summarize the reported degradation data for VZ185, for which this compound serves as a negative control.
Table 1: VZ185 Degradation Potency (DC50) in Various Cell Lines
| Cell Line | Target Protein | DC50 (nM) | Treatment Time | Assay Method |
| RI-1 | BRD9 | 1.8 | 8 h | Western Blot |
| RI-1 | BRD7 | 4.5 | 8 h | Western Blot |
| HEK293 | HiBiT-BRD9 | 4.0 | - | Live-cell degradation |
| HEK293 | HiBiT-BRD7 | 34.5 | - | Live-cell degradation |
| EOL-1 | BRD9 | 2.3 | 18 h | WES degradation assay |
| A-204 | BRD9 | 8.3 | 18 h | WES degradation assay |
Data sourced from references[1][2][3]
Table 2: VZ185 and this compound Comparative Activity
| Compound | Target Binding (Bromodomain) | VHL E3 Ligase Recruitment | BRD7/BRD9 Degradation |
| VZ185 | Yes | Yes | Yes |
| This compound | Yes | No | No |
Data sourced from references[1][2]
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological process and the experimental procedure, the following diagrams have been generated using the DOT language.
Caption: VZ185-mediated degradation of BRD7/9 and the role of this compound.
Caption: Experimental workflow for Western blot analysis using this compound.
Experimental Protocols
Materials and Reagents
-
Cell Lines: RI-1, HeLa, HEK293, EOL-1, or A-204 cells
-
Compounds: VZ185 (active degrader), this compound (negative control)
-
Vehicle: DMSO
-
Cell Culture Media and Supplements: As required for the chosen cell line
-
Phosphate Buffered Saline (PBS): pH 7.4
-
Lysis Buffer: RIPA buffer (150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0)[6]
-
Protease and Phosphatase Inhibitor Cocktails [7]
-
Protein Assay Reagent: BCA or Bradford assay kit
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE Gels: e.g., 4-12% Bis-Tris gels
-
Running Buffer: MOPS or MES SDS Running Buffer
-
Transfer Buffer: e.g., Tris-Glycine with 20% methanol
-
Membranes: PVDF or nitrocellulose
-
Blocking Buffer: 5% (w/v) non-fat dry milk or Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Primary Antibodies:
-
Rabbit anti-BRD7
-
Rabbit anti-BRD9
-
Mouse anti-β-actin or Rabbit anti-GAPDH (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate
-
Imaging System: Chemiluminescence imager
Protocol
1. Cell Seeding and Treatment
-
Seed the chosen cell line in appropriate culture plates (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow overnight.
-
Prepare stock solutions of VZ185 and this compound in DMSO.
-
On the day of the experiment, dilute the compounds to the desired final concentrations in fresh culture medium. A typical concentration range to test for VZ185 is between 1 nM and 1000 nM.[4] Use an equivalent concentration of this compound as the negative control. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and replace it with the medium containing the respective treatments (Vehicle, VZ185, or this compound).
-
Incubate the cells for the desired time points (e.g., 2, 4, 8, or 24 hours).
2. Cell Lysis and Protein Quantification
-
After incubation, place the culture plates on ice.
-
Aspirate the medium and wash the cells once with ice-cold PBS.[8]
-
Aspirate the PBS and add ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors to each well (e.g., 100 µL for a well in a 6-well plate).[8]
-
Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.[8]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[7]
-
Transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
3. Sample Preparation and SDS-PAGE
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[8]
-
Centrifuge the samples briefly before loading onto the gel.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[9] Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
4. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[9]
-
After transfer, confirm the efficiency of the transfer by staining the membrane with Ponceau S.
-
Destain the membrane with TBST.
5. Immunoblotting
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[8]
-
Incubate the membrane with the primary antibodies (anti-BRD7, anti-BRD9, and anti-loading control) diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.
-
The next day, wash the membrane three times for 5-10 minutes each with TBST.[8]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[9]
-
Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis
-
Prepare the ECL detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the BRD7 and BRD9 bands to the corresponding loading control band for each sample. Compare the normalized intensities of the VZ185 and this compound treated samples to the vehicle control to determine the extent of protein degradation.
Troubleshooting
-
No degradation observed with VZ185:
-
Confirm the activity of VZ185.
-
Optimize treatment time and concentration.
-
Ensure the chosen cell line expresses BRD7 and BRD9 and has a functional VHL E3 ligase and proteasome system.
-
-
Degradation observed with this compound:
-
This is unexpected and may indicate off-target effects or non-specific compound toxicity at high concentrations.
-
Verify the identity and purity of the this compound compound.
-
Lower the concentration of this compound used.
-
-
High background on the Western blot:
-
Increase the number and duration of the wash steps.
-
Optimize the blocking conditions (time, blocking agent).
-
Titrate the primary and secondary antibody concentrations.
-
-
Weak or no signal:
-
Increase the amount of protein loaded.
-
Increase the concentration of the primary or secondary antibody.
-
Use a more sensitive ECL substrate.
-
Confirm that the primary antibodies are suitable for Western blotting.
-
References
- 1. Pardon Our Interruption [opnme.com]
- 2. opnme.com [opnme.com]
- 3. opnme.com [opnme.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. eubopen.org [eubopen.org]
- 6. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 7. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. sinobiological.com [sinobiological.com]
cis-VZ185: Application Notes and Protocols for Researchers
Introduction
cis-VZ185 is a crucial negative control agent for experiments involving VZ185, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of the bromodomain-containing proteins BRD7 and BRD9. VZ185 functions by forming a ternary complex between the von Hippel-Lindau (VHL) E3 ubiquitin ligase and the target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This compound is a diastereomer of VZ185 with a critical difference in the stereochemistry of the hydroxyproline (B1673980) moiety that binds to VHL. This structural change prevents this compound from effectively recruiting the VHL E3 ligase, rendering it inactive as a degrader. Therefore, this compound serves as an ideal experimental control to demonstrate that the observed degradation of BRD7 and BRD9 is a direct result of the VHL-mediated proteolytic pathway induced by VZ185 and not due to off-target effects of the chemical scaffold.
These application notes provide detailed information on the solubility and preparation of this compound, along with protocols for its use in cell-based assays.
Data Presentation
Physicochemical Properties and Solubility
| Property | Value | Reference |
| Molecular Formula | C₅₃H₆₇FN₈O₈S | [1] |
| Molecular Weight | 995.23 g/mol | [1] |
| CAS Number | 2306193-98-4 | [1] |
| Appearance | White to off-white solid | N/A |
| Purity | ≥95% | [1] |
| Solubility in DMSO | Soluble to 100 mM | [1] |
| Aqueous Solubility | 79 μM | [2] |
In Vitro Pharmacokinetic Properties
| Parameter | Value | Species | Reference |
| Microsomal Stability (CLint) | 8.1 mL/min/g liver | Human | [2] |
| Microsomal Stability (CLint) | 2.4 mL/min/g liver | Mouse | [2] |
| Plasma Stability (T₁/₂) | >180 min | Human | [2] |
| Plasma Stability (T₁/₂) | >180 min | Mouse | [2] |
| PAMPA Permeability (Pe) | 0.36 nm/s | N/A | [2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Bring the vial of this compound to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
To prepare a 100 mM stock solution, add the appropriate volume of anhydrous DMSO. For example, to 1 mg of this compound (MW = 995.23 g/mol ), add 10.05 µL of DMSO.
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied if necessary to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Use of this compound as a Negative Control in a Western Blotting Experiment
Objective: To demonstrate that the degradation of BRD7 and BRD9 is dependent on the VHL-recruiting activity of VZ185.
Materials:
-
Cells expressing BRD7 and BRD9 (e.g., HeLa, RI-1)
-
Complete cell culture medium
-
VZ185
-
This compound stock solution (from Protocol 1)
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against BRD7, BRD9, and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment:
-
Prepare working solutions of VZ185 and this compound in complete cell culture medium at the desired final concentrations (e.g., 100 nM).
-
Prepare a vehicle control with the same final concentration of DMSO as the compound-treated wells.
-
Remove the old medium from the cells and add the medium containing the vehicle, VZ185, or this compound.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 8, or 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and heating at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and run the gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD7, BRD9, and a loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of BRD7 and BRD9 to the loading control. Compare the protein levels in cells treated with VZ185 to those treated with this compound and the vehicle control. A significant reduction in BRD7/9 levels should be observed only in the VZ185-treated sample.
Mandatory Visualizations
Caption: Mechanism of VZ185-induced degradation and the inactive role of this compound.
Caption: Experimental workflow for Western Blot analysis using this compound as a control.
Protocol 3: Synthesis of this compound
Objective: To provide a general overview of the synthetic route for this compound. The detailed, step-by-step synthesis is complex and proprietary to the discovering laboratories. The following is a conceptual outline based on the synthesis of VZ185, with the key differentiating step highlighted. Researchers seeking to synthesize this compound should refer to the supporting information of Zoppi et al., J. Med. Chem. 2019, 62, 2, 699–726.
Conceptual Synthetic Outline:
The synthesis of this compound involves the coupling of three key fragments:
-
A BRD7/9 ligand warhead.
-
A linker moiety.
-
A VHL E3 ligase ligand with the cis stereochemistry at the hydroxyproline.
The crucial difference in the synthesis of this compound compared to VZ185 lies in the stereochemistry of the hydroxyproline-containing VHL ligand precursor. For this compound, a precursor with a (2S, 4S)-4-hydroxypyrrolidine-2-carboxylic acid derivative is used, whereas VZ185 utilizes the (2S, 4R) diastereomer.
General Steps:
-
Synthesis of the VHL Ligand (cis-isomer): This involves the synthesis of the hydroxyproline core with the desired cis stereochemistry, followed by functionalization to allow for linker attachment.
-
Synthesis of the BRD7/9 Ligand and Linker: A suitable BRD7/9 inhibitor is functionalized with a linker that has a reactive group for coupling to the VHL ligand.
-
Coupling Reaction: The VHL ligand (cis-isomer) and the BRD7/9 ligand-linker fragment are coupled together, typically through an amide bond formation or other suitable conjugation chemistry.
-
Purification: The final product, this compound, is purified using chromatographic techniques such as HPLC to ensure high purity.
Caption: Conceptual overview of the synthesis of this compound.
References
Application Notes and Protocols for VZ185 and its Negative Control, cis-VZ185
These application notes provide detailed protocols for researchers, scientists, and drug development professionals designing experiments with the potent and selective BRD7 and BRD9 degrader, VZ185, and its inactive diastereomer, cis-VZ185, which serves as a negative control.
Introduction
VZ185 is a Proteolysis Targeting Chimera (PROTAC) that potently and selectively induces the degradation of Bromodomain-containing protein 7 (BRD7) and Bromodomain-containing protein 9 (BRD9).[1][2] It functions by forming a ternary complex between the von Hippel-Lindau (VHL) E3 ubiquitin ligase and either BRD7 or BRD9, leading to their ubiquitination and subsequent degradation by the proteasome.[3][4] The diastereomer, this compound, is unable to bind to VHL and therefore does not induce degradation, making it an ideal negative control to delineate between biological effects resulting from BRD7/9 degradation versus off-target effects or target engagement alone.[2][4]
Data Presentation
Table 1: In Vitro Potency and Cellular Activity of VZ185
| Parameter | Cell Line | Value | Reference |
| BRD9 Degradation DC₅₀ | RI-1 | 1.8 nM | [2] |
| EOL-1 | 2.3 nM | [4] | |
| A-204 | 8.3 nM | [4] | |
| BRD7 Degradation DC₅₀ | RI-1 | 4.5 nM | [2] |
| Cell Viability EC₅₀ | EOL-1 | 3.4 nM | [4] |
| A-204 | 39.8 nM | [4] |
Table 2: Pharmacokinetic Properties of VZ185
| Species | Clearance (% QH) | Mean Residence Time (h) | Bioavailability (s.c.) |
| Mouse | 12 | 2.1 | Quantitatively bioavailable |
| Rat | 120 | 2.1 | Quantitatively bioavailable |
Mandatory Visualizations
References
- 1. BRD9 binds cell type-specific chromatin regions regulating leukemic cell survival via STAT5 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BRD9 binds cell type-specific chromatin regions regulating leukemic cell survival via STAT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Roles of BRD7 in Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for cis-VZ185 in In Vitro Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of cis-VZ185 as a negative control in in vitro binding assays. This compound is the inactive diastereoisomer of VZ185, a potent and selective degrader of BRD7 and BRD9. While VZ185 recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to BRD7/9, leading to their degradation, this compound retains comparable binding affinity for the bromodomains of BRD7 and BRD9 but is unable to bind to VHL.[1][2] This property makes this compound an ideal negative control to confirm that the observed effects of VZ185 are due to protein degradation rather than just bromodomain inhibition.
Data Presentation
The following tables summarize the binding affinities and degradation data for VZ185, highlighting the differential activity of this compound.
Table 1: In Vitro Binding Affinity of VZ185
| Molecule | Target | Assay Type | KD (nM) |
| VZ185 | BRD9-BD | ITC | 5.1 ± 0.6 |
| VZ185 | VHL | ITC (binary) | 26 ± 9 |
| VZ185 | VHL | FP (binary) | 35 ± 5 |
| VZ185 | VHL (in presence of BRD9-BD) | ITC (ternary) | 27 ± 3 |
| VZ185 | VHL (in presence of BRD9-BD) | FP (ternary) | 35 ± 6 |
Data sourced from references[2][3].
Table 2: Cellular Degradation Activity of VZ185
| Cell Line | Target | Assay Type | DC50 (nM) |
| RI-1 | BRD9 | Western Blot (8h) | 1.8 |
| RI-1 | BRD7 | Western Blot (8h) | 4.5 |
| HEK293 | HiBiT-BRD9 | Live-cell (HiBiT) | 4.0 |
| HEK293 | HiBiT-BRD7 | Live-cell (HiBiT) | 34.5 |
| EOL-1 | BRD9 | WES (18h) | 2.3 |
| A-204 | BRD9 | WES (18h) | 8.3 |
Data sourced from references[2][3]. This compound does not induce degradation of BRD7 and BRD9.[1][2]
Signaling Pathway
VZ185 functions as a Proteolysis Targeting Chimera (PROTAC), inducing the degradation of BRD7 and BRD9. It achieves this by simultaneously binding to the bromodomain of BRD7 or BRD9 and the VHL E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. This compound, however, cannot recruit VHL and therefore does not initiate this degradation cascade.
Caption: Mechanism of action for VZ185 and its inactive control, this compound.
Experimental Protocols
Fluorescence Polarization (FP) Competitive Binding Assay
This protocol is designed to determine the binding affinity of this compound to the bromodomains of BRD7 and BRD9 by competing against a fluorescently labeled tracer.
Materials:
-
Purified recombinant BRD7 or BRD9 bromodomain (BD) protein
-
Fluorescently labeled tracer (e.g., a known bromodomain ligand conjugated to a fluorophore like FAM)
-
This compound
-
Assay buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 0.01% Tween-20, 1 mM DTT)
-
384-well, low-volume, black microplates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Prepare a working solution of the BRD7/9 BD protein and the fluorescent tracer in assay buffer. The final concentration of the protein and tracer should be optimized based on preliminary experiments to achieve a stable and robust FP signal.
-
-
Assay Plate Setup:
-
Add a small volume (e.g., 5 µL) of the serially diluted this compound to the wells of the 384-well plate.
-
Include control wells:
-
No inhibitor control: Wells with assay buffer and DMSO instead of this compound.
-
No protein control: Wells with tracer and assay buffer only (to determine the baseline FP signal).
-
-
-
Initiate Reaction:
-
Add a volume (e.g., 10 µL) of the pre-mixed BRD7/9 BD protein and fluorescent tracer solution to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light. The incubation time should be sufficient to reach binding equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
Plot the FP signal as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The IC50 can be converted to a Ki value using the Cheng-Prusoff equation, provided the KD of the fluorescent tracer is known.
-
Caption: Workflow for the Fluorescence Polarization competitive binding assay.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to directly measure the thermodynamic parameters of binding, including the dissociation constant (KD), enthalpy (ΔH), and stoichiometry (n).
Materials:
-
Purified recombinant BRD7 or BRD9 bromodomain (BD) protein
-
This compound
-
ITC buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl). The buffer used to dissolve the protein and ligand must be identical to avoid heat of dilution effects.
-
Isothermal Titration Calorimeter
Protocol:
-
Sample Preparation:
-
Dialyze the purified BRD7/9 BD protein against the ITC buffer extensively.
-
Dissolve this compound in the final dialysis buffer. The final DMSO concentration should be matched in both the protein and ligand solutions.
-
Accurately determine the concentrations of the protein and this compound.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Equilibrate the instrument until a stable baseline is achieved.
-
-
Titration:
-
Load the BRD7/9 BD protein into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe. The concentration of this compound in the syringe should typically be 10-20 times higher than the protein concentration in the cell.
-
Perform a series of small injections (e.g., 2 µL) of this compound into the protein solution, with sufficient time between injections for the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of this compound to protein.
-
Fit the data to a suitable binding model (e.g., one-site binding model) to determine the KD, ΔH, and stoichiometry of the interaction.
-
Caption: Workflow for Isothermal Titration Calorimetry.
Conclusion
This compound is an essential tool for researchers working with the VZ185 degrader. By using this compound in parallel with VZ185 in in vitro binding and cellular assays, scientists can confidently attribute the degradation-dependent effects to the specific recruitment of the VHL E3 ligase by VZ185, thereby distinguishing these effects from simple bromodomain occupancy. The protocols provided here offer a starting point for the characterization of this compound binding to its target bromodomains.
References
Application Notes and Protocols: Cellular Uptake and Stability of cis-VZ185
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-VZ185 is the inactive (S)-hydroxy diastereoisomer of VZ185, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of the bromodomain-containing proteins BRD7 and BRD9.[1][2] VZ185 functions by forming a ternary complex between the target protein (BRD7 or BRD9) and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[3] In contrast, this compound, while retaining comparable binding affinity to the bromodomains of BRD7 and BRD9, is unable to recruit the VHL E3 ligase.[1] This critical difference renders this compound incapable of inducing protein degradation, establishing it as an essential negative control for in-cell and in vivo experiments aimed at validating the specific effects of VZ185-mediated protein degradation.[1]
These application notes provide a summary of the known cellular uptake and stability characteristics of this compound, along with detailed protocols for its use in cellular assays.
Physicochemical and Pharmacokinetic Properties
The stability and cellular permeability of this compound have been characterized, demonstrating its suitability for use in a variety of experimental settings. The following tables summarize key quantitative data for this compound in comparison to its active counterpart, VZ185.
Table 1: Physicochemical Properties of this compound and VZ185 [4]
| Property | This compound | VZ185 |
| Molecular Weight (Da) | 995.23 | 995.23 |
| Calculated logP | 5.0144 | 5.0144 |
| CHI LogD @ pH 7.4 | 2.4 | 2.3 |
| Aqueous Solubility (nephelometry) [µM] | 79 | 85 |
| PAMPA Permeability @ pH 7.4 Pe [nm/s] | 0.36 | 0.01 |
| PAMPA Recovery [%] | 87 | 70 |
Table 2: In Vitro Stability of this compound and VZ185 [4]
| Assay | Species | This compound | VZ185 |
| Microsomal Stability [mL/min/g liver] | Human | 8.1 | 3.8 |
| Mouse | 2.4 | 1.2 | |
| Plasma Stability T1/2 [min] | Human | >180 | >180 |
| Mouse | >180 | >180 |
Cellular Uptake and Use as a Negative Control
While detailed mechanistic studies on the specific cellular uptake pathways of this compound are not extensively published, its use as a negative control in multiple cell-based assays confirms its ability to cross the cell membrane and reach intracellular targets. The Parallel Artificial Membrane Permeability Assay (PAMPA) data suggests that this compound has low passive permeability.[3][4] Despite this, it is effectively used in cellular experiments at nanomolar concentrations to control for off-target effects and to confirm that the observed degradation of BRD7 and BRD9 is a direct result of the VHL-recruiting activity of VZ185.[1][3]
The primary application of this compound is to differentiate between the pharmacological effects of BRD7/9 bromodomain inhibition and the biological consequences of BRD7/9 protein degradation.
References
- 1. opnme.com [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. opnme.com [opnme.com]
Application Notes and Protocols for Utilizing cis-VZ185 as a Negative Control for Off-Target Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction:
cis-VZ185 is an indispensable tool for researchers working with the potent and selective BRD7 and BRD9 degrader, VZ185. As the diastereoisomer of VZ185, this compound shares a similar chemical structure but is biologically inactive as a degrader because it does not bind to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This unique characteristic makes this compound the ideal negative control to distinguish between the intended pharmacological effects of BRD7/9 degradation by VZ185 and any potential off-target effects that are independent of this degradation process. By comparing the cellular or in vivo effects of VZ185 with those of this compound, researchers can confidently attribute their observations to the specific degradation of BRD7 and BRD9.
Data Presentation
Table 1: Comparative Biological Activity of VZ185 and this compound
| Parameter | VZ185 | This compound | Reference |
| Target Proteins | BRD7, BRD9 | None (does not induce degradation) | |
| E3 Ligase Binding | Binds to VHL | Does not bind to VHL | [2] |
| BRD9 Degradation (DC50) | 1.8 nM (RI-1 cells) | No degradation observed | [1][2] |
| BRD7 Degradation (DC50) | 4.5 nM (RI-1 cells) | No degradation observed | [1][2] |
| BRD9 Degradation (DC50) | 2.3 nM (EOL-1 cells) | Not Applicable | |
| BRD9 Degradation (DC50) | 8.3 nM (A204 cells) | Not Applicable | [3] |
| Cell Viability (EC50, EOL-1 cells) | 3.4 nM | Not determined | [3] |
| Cell Viability (EC50, A204 cells) | 39.8 nM | Not determined | [3] |
DC50: Half-maximal degradation concentration; EC50: Half-maximal effective concentration.
Table 2: Binding Affinities (KD) of VZ185
| Binding Interaction | Assay Type | KD (nM) | Reference |
| VZ185 : VHL (binary) | ITC | 26 ± 9 | [1] |
| VZ185 : VHL (binary) | FP | 35 ± 5 | [1] |
| VZ185 : BRD9-BD (binary) | ITC | 5.1 ± 0.6 | [1] |
| VHL : VZ185 : BRD9-BD (ternary) | ITC | 27 ± 3 | [1] |
| VHL : VZ185 : BRD9-BD (ternary) | FP | 35 ± 6 | [1] |
KD: Dissociation constant; ITC: Isothermal Titration Calorimetry; FP: Fluorescence Polarization; BD: Bromodomain.
Experimental Protocols
Protocol 1: Western Blotting to Confirm On-Target Degradation
This protocol is designed to verify that VZ185, but not this compound, induces the degradation of BRD7 and BRD9.
Materials:
-
Cells expressing BRD7 and BRD9 (e.g., RI-1, EOL-1, A-204)[4][5]
-
VZ185 and this compound (stock solutions in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibodies against BRD7, BRD9, and a loading control (e.g., β-actin, GAPDH)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of VZ185 (e.g., 1 nM to 1000 nM) and a high concentration of this compound (e.g., 1000 nM) for a specified time (e.g., 2, 4, 8, or 24 hours).[4] Include a DMSO-treated vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD7, BRD9, and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize them to the loading control. Compare the levels of BRD7 and BRD9 in VZ185-treated cells to the DMSO and this compound-treated controls.
Protocol 2: Proteomics-Based Selectivity and Off-Target Analysis
This protocol utilizes quantitative mass spectrometry to assess the proteome-wide selectivity of VZ185 and to identify potential off-target effects.
Materials:
-
Cells of interest (e.g., RI-1)[2]
-
VZ185 and this compound (stock solutions in DMSO)
-
Lysis buffer for mass spectrometry (e.g., urea-based buffer)
-
Reagents for protein digestion (e.g., trypsin)
-
Reagents for isobaric labeling (e.g., TMT or iTRAQ reagents, optional)
-
LC-MS/MS instrumentation
Procedure:
-
Cell Treatment: Treat cells in triplicate with DMSO, a working concentration of VZ185 (e.g., 100 nM), and the same concentration of this compound for a defined period (e.g., 4 hours).[2]
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells.
-
Quantify the protein concentration.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
Peptide Labeling (Optional): For multiplexed analysis, label the peptides from each condition with isobaric tags according to the manufacturer's instructions.
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer coupled with liquid chromatography.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Proteome Discoverer).
-
Identify and quantify the proteins in each sample.
-
Perform statistical analysis to identify proteins that show a significant change in abundance in VZ185-treated cells compared to both DMSO and this compound-treated cells.[2] Proteins that are significantly downregulated only in the VZ185-treated group are potential degradation targets. Any proteins that are altered in both VZ185 and this compound treated cells may represent off-target effects independent of VHL-mediated degradation.
-
Mandatory Visualizations
Caption: Mechanism of action of VZ185 leading to BRD9/BRD7 degradation.
Caption: this compound fails to recruit VHL, thus preventing protein degradation.
Caption: Workflow for using this compound to differentiate on-target vs. off-target effects.
References
Application Notes for cis-VZ185 as a Negative Control in Cellular Assays
Introduction:
cis-VZ185 is the inactive (S)-hydroxy diastereomer of VZ185, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of the bromodomain-containing proteins BRD7 and BRD9.[1][2] VZ185 functions by forming a ternary complex between the target protein (BRD7 or BRD9) and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation of the target.[3][4] Due to a critical change in stereochemistry, this compound retains its ability to bind to BRD7 and BRD9 but is unable to recruit the VHL E3 ligase.[1][2] This property makes this compound an indispensable negative control for experiments involving VZ185, allowing researchers to confirm that the observed cellular effects are a direct result of VHL-mediated protein degradation and not merely from target binding or off-target effects.
Mechanism of Action Distinction: VZ185 vs. This compound
The key difference in the mechanism of action between VZ185 and its cis-isomer is the ability to engage the VHL E3 ligase. This distinction is crucial for validating the specific PROTAC activity.
-
VZ185 (Active Degrader): Binds to both the BRD9 bromodomain and the VHL E3 ligase, forming a productive ternary complex. This proximity induces the ubiquitination of BRD9, marking it for degradation by the 26S proteasome.
-
This compound (Negative Control): Binds to the BRD9 bromodomain but cannot bind to VHL.[1] Consequently, no ternary complex is formed, and the degradation pathway is not initiated. Any observed biological effect can, therefore, be attributed to bromodomain engagement alone, distinguishing it from the degradation-dependent pharmacology of VZ185.
Quantitative Data Summary
The treatment duration for this compound should match the duration used for the active VZ185 compound to provide a direct comparison. Studies typically employ durations ranging from 2 to 48 hours to observe rapid degradation with VZ185, while this compound shows no degradation activity.[5]
Table 1: Protein Degradation Assays
This table summarizes experiments where this compound was used as a negative control alongside VZ185 to measure the degradation of BRD7 and BRD9.
| Cell Line | Compound | Concentration | Treatment Duration | Target Protein | Result | Reference |
| RI-1 | VZ185 | 100 nM | 4 h | BRD7/BRD9 | Degradation Observed | [1][5] |
| RI-1 | This compound | 100 nM | 4 h | BRD7/BRD9 | No Degradation | [1][5] |
| HeLa | VZ185 | 1 µM | 4 h | BRD9 | Degradation Observed | [5] |
| HeLa | VZ185 | 1 µM | 16 h | BRD9 | Degradation Observed | [5] |
| RI-1 | VZ185 | 10 nM - 100 nM | 30 min - 48 h | BRD7/BRD9 | >90% degradation at 4h (100 nM) | [3][5] |
Table 2: Cell Viability Assays
This table shows the cytotoxic effects of VZ185 in sensitive cell lines. While specific viability data for this compound is less commonly published, it is expected to have minimal impact on viability compared to the active degrader. The primary utility of this compound is to confirm the degradation mechanism, as shown in Table 1.
| Cell Line | Compound | Assay | Treatment Duration | EC50 | Reference |
| EOL-1 | VZ185 | CellTiter-Glo | 7 days | 3.4 nM | [1][3] |
| A-204 | VZ185 | CellTiter-Glo | 7 days | 39.8 nM | [1][3] |
Experimental Workflow and Protocols
A typical experiment involves treating cells in parallel with a vehicle (e.g., DMSO), the active degrader (VZ185), and the negative control (this compound) for a specified duration. The protein levels of BRD7 and BRD9 are then assessed.
Detailed Experimental Protocols
Protocol 1: Western Blot for BRD7/BRD9 Degradation
This protocol details the steps to assess protein degradation in a chosen cell line (e.g., RI-1) following treatment.
Materials:
-
RI-1 cells (or other suitable cell line)
-
Complete cell culture medium
-
VZ185 and this compound (stock solutions in DMSO)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
Nitrocellulose or PVDF membranes and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD7, anti-BRD9, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding: Seed RI-1 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Incubate overnight at 37°C, 5% CO₂.
-
Treatment: On the following day, treat the cells with the desired concentrations of VZ185, this compound, or an equivalent volume of DMSO vehicle. For example, treat for 4 hours with 100 nM of each compound.[1]
-
Cell Lysis:
-
After the treatment period, aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Analyze band intensities relative to the loading control and normalize to the vehicle-treated sample.
-
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells.
Materials:
-
EOL-1 or A-204 cells
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
VZ185 and this compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Treatment: Prepare serial dilutions of VZ185 and this compound. Add the compounds to the wells. Include wells with vehicle control (DMSO) and medium-only (for background).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 7 days, as cytotoxicity may require longer incubation than degradation).[3]
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background reading from all samples. Normalize the data to the vehicle control wells (representing 100% viability) and plot the results to determine EC50 values.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. opnme.com [opnme.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]
supplier and ordering information for cis-VZ185
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-VZ185 is the inactive diastereomer of VZ185, a potent and selective dual degrader of Bromodomain-containing protein 7 (BRD7) and Bromodomain-containing protein 9 (BRD9).[1][2] VZ185 functions as a Proteolysis Targeting Chimera (PROTAC), which recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to BRD7 and BRD9, leading to their ubiquitination and subsequent degradation by the proteasome.[1][2][3] Due to a stereochemical change in the VHL-binding motif, this compound does not bind to VHL and therefore does not induce the degradation of BRD7 and BRD9.[1][2] This makes this compound an ideal negative control for experiments involving VZ185, allowing researchers to distinguish between the effects of BRD7/9 degradation and other potential off-target effects of the active compound.
BRD7 and BRD9 are subunits of the mammalian SWI/SNF (switch/sucrose non-fermentable) chromatin remodeling complexes, specifically the PBAF and ncBAF complexes, respectively.[1][4][5][6] These complexes play a crucial role in regulating gene expression by altering chromatin structure.[4][7] Dysregulation of BRD7 and BRD9 has been implicated in various diseases, including cancer.[4][7]
Supplier and Ordering Information
This compound is available from several commercial suppliers. It is important to note that this compound is often sold under a license from the University of Dundee.
| Supplier | Catalog Number |
| R&D Systems | 6939 |
| Tocris Bioscience | 6939 |
| Sigma-Aldrich | SML3301 |
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 995.23 g/mol | [4][8] |
| Formula | C₅₃H₆₇FN₈O₈S | [4][8] |
| CAS Number | 2306193-98-4 | [4][8] |
| Solubility | Soluble to 100 mM in DMSO | [4][8] |
| Purity | ≥95% | [4][8] |
| Storage | Store at -20°C | [4][8] |
Mechanism of Action of VZ185 (and lack thereof for this compound)
VZ185 is a heterobifunctional molecule containing a ligand for BRD7/9 and a ligand for the VHL E3 ligase, connected by a linker. This design allows VZ185 to simultaneously bind to both BRD7/9 and VHL, forming a ternary complex. This proximity induces the VHL-mediated ubiquitination of BRD7/9, marking them for degradation by the 26S proteasome.
This compound, while retaining its ability to bind to BRD7/9, is unable to recruit the VHL E3 ligase due to its altered stereochemistry. This prevents the formation of the ternary complex and subsequent degradation of the target proteins.
Experimental Protocols
Western Blotting for BRD7/9 Degradation
This protocol is designed to assess the degradation of BRD7 and BRD9 in cells treated with VZ185, using this compound as a negative control.
Materials:
-
Cell line of interest (e.g., RI-1, HeLa)
-
Complete cell culture medium
-
VZ185
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against BRD7, BRD9, and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Treatment:
-
Prepare stock solutions of VZ185 and this compound in DMSO.
-
Treat cells with the desired concentrations of VZ185 (e.g., 1, 10, 100 nM) and a high concentration of this compound (e.g., 1 µM) as a negative control.[3] Include a DMSO vehicle control.
-
Incubate for the desired time points (e.g., 2, 4, 8, 16 hours).[3]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them for loading with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Data Analysis: Quantify the band intensities and normalize to the loading control. Compare the levels of BRD7 and BRD9 in VZ185-treated cells to the DMSO and this compound-treated controls.
Quantitative Proteomics to Assess Selectivity
This protocol outlines a mass spectrometry-based proteomics experiment to confirm the selective degradation of BRD7 and BRD9 by VZ185, with this compound serving as a crucial negative control.
Materials:
-
RI-1 cells
-
Complete cell culture medium
-
VZ185
-
This compound
-
DMSO
-
Lysis buffer for proteomics (e.g., urea-based buffer)
-
DTT and iodoacetamide
-
Trypsin
-
Tandem Mass Tag (TMT) reagents (optional, for multiplexing)
-
LC-MS/MS instrumentation
Procedure:
-
Cell Culture and Treatment:
-
Culture RI-1 cells and treat them in triplicate with 100 nM VZ185, 100 nM this compound, or DMSO for 4 hours.[1]
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells in a proteomics-grade lysis buffer.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using trypsin overnight.
-
-
Peptide Labeling (Optional):
-
For multiplexed analysis, label the peptides from each condition with different TMT reagents according to the manufacturer's protocol.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples by LC-MS/MS.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Perform protein identification and quantification.
-
Compare the protein abundance profiles between the VZ185-treated, this compound-treated, and DMSO-treated samples. Confirm the selective downregulation of BRD7 and BRD9 in the VZ185-treated group, with no significant changes in the this compound or DMSO groups.
-
Cell Viability/Cytotoxicity Assay
This protocol is to determine the cytotoxic effects of BRD7/9 degradation in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., EOL-1, A-204)
-
Complete cell culture medium
-
VZ185
-
This compound
-
DMSO
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment:
-
Prepare serial dilutions of VZ185 and this compound.
-
Treat the cells with a range of concentrations of each compound. Include a DMSO control.
-
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the DMSO control.
-
Plot the cell viability against the compound concentration and determine the EC50 values for VZ185. The EC50 for this compound is expected to be significantly higher, indicating its lack of cytotoxic activity.
-
BRD7/9 Signaling and Chromatin Remodeling
BRD7 and BRD9 are critical components of distinct SWI/SNF chromatin remodeling complexes. These complexes utilize the energy from ATP hydrolysis to modulate the structure of chromatin, thereby influencing gene expression. The bromodomains of BRD7 and BRD9 recognize and bind to acetylated lysine (B10760008) residues on histone tails, which helps to recruit the SWI/SNF complexes to specific genomic loci.
By inducing the degradation of BRD7 and BRD9, VZ185 disrupts the function of the PBAF and ncBAF complexes, leading to changes in gene expression and subsequent cellular effects, such as decreased cell viability in certain cancer cell lines. The use of this compound as a negative control is essential to attribute these effects specifically to the degradation of BRD7 and BRD9.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Emerging Roles of BRD7 in Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BRD9 is a druggable component of interferon‐stimulated gene expression and antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Interpreting Results with cis-VZ185 Control
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the inactive control compound cis-VZ185 in their experiments alongside the VZ185 PROTAC® degrader. This guide is intended for researchers, scientists, and drug development professionals to facilitate accurate data interpretation and experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a control?
A1: this compound is the inactive (S)-hydroxy diastereoisomer of VZ185.[1][2] VZ185 is a potent and selective PROTAC degrader that targets the bromodomain-containing proteins BRD7 and BRD9 for degradation by the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4] While this compound can bind to the bromodomains of BRD7 and BRD9 with an affinity comparable to VZ185, it is unable to recruit the VHL E3 ligase.[1][5] Consequently, this compound does not induce the degradation of these target proteins.[1][2] Its use as a negative control is crucial to differentiate between cellular effects caused by the degradation of BRD7/9 (a direct consequence of VZ185 activity) and effects that may arise from simple target engagement or other non-specific interactions of the chemical scaffold.[3]
Q2: I am observing a phenotypic change with my this compound control. What does this mean?
A2: Observing a phenotype with this compound is a critical result that requires careful interpretation. Since this compound binds to BRD7 and BRD9 without inducing their degradation, any observed cellular effect could be due to:
-
Inhibition of the target's bromodomain function: The binding of this compound to BRD7/9 might be sufficient to block their normal protein-protein interactions, leading to a biological consequence independent of protein degradation.
-
Off-target effects: The compound may be interacting with other cellular proteins in a way that elicits a phenotypic response.
It is essential to compare the magnitude and nature of the phenotype observed with this compound to that of VZ185 to dissect the degradation-dependent and -independent effects.
Q3: My VZ185 is not showing any degradation of BRD7/9, but my positive control for the western blot is working. What could be the issue?
A3: If VZ185 is not inducing degradation, consider the following troubleshooting steps:
-
Compound Integrity: Ensure that your VZ185 has been stored correctly and has not degraded. If possible, verify its identity and purity.
-
Cellular Health: Confirm that your cells are healthy and within a suitable passage number. Stressed or senescent cells may have altered ubiquitin-proteasome system (UPS) function.
-
E3 Ligase Expression: VZ185 is dependent on the VHL E3 ligase.[6] Verify that your cell line expresses sufficient levels of VHL. You can check this by western blot or by consulting literature or cell line databases.
-
Proteasome Activity: The degradation of target proteins by PROTACs is dependent on a functional proteasome.[6] You can test for this by co-treating cells with VZ185 and a proteasome inhibitor (e.g., MG132). If degradation is restored, it indicates a potential issue with the proteasome in your system.
-
"Hook Effect": At very high concentrations, PROTACs can exhibit a "hook effect," where the formation of unproductive binary complexes (PROTAC-target or PROTAC-E3 ligase) outcompetes the formation of the productive ternary complex (target-PROTAC-E3 ligase), leading to reduced degradation.[3] Perform a dose-response experiment with a wide range of VZ185 concentrations to rule this out.
Q4: I see some degradation with this compound. Is this expected?
A4: No, this compound is designed to be an inactive control and should not induce degradation of BRD7 or BRD9.[1][2] If you observe degradation with this compound, consider these possibilities:
-
Compound Mix-up: The most straightforward explanation is a mislabeling of your compound vials. Double-check your stock solutions.
-
Contamination: Your this compound stock may be contaminated with VZ185.
-
Experimental Artifact: Carefully review your experimental procedure and data analysis to rule out any artifacts that might mimic degradation. Ensure equal loading in your western blots and normalize to a loading control.
If the issue persists, it is recommended to acquire a fresh, validated batch of this compound.
Data Presentation
The following table summarizes the key quantitative parameters for VZ185, highlighting the inactivity of this compound.
| Parameter | VZ185 | This compound | Reference |
| BRD9 Degradation DC50 (RI-1 cells, 8h) | 1.8 nM | Not Applicable (inactive) | [2] |
| BRD7 Degradation DC50 (RI-1 cells, 8h) | 4.5 nM | Not Applicable (inactive) | [2] |
| BRD9 Degradation DC50 (HEK293 HiBiT, live-cell) | 4.0 nM | Not Applicable (inactive) | [1] |
| BRD7 Degradation DC50 (HEK293 HiBiT, live-cell) | 34.5 nM | Not Applicable (inactive) | [1] |
| Cell Viability EC50 (EOL-1 cells) | 3.4 nM | Not Determined | [5] |
| Cell Viability EC50 (A-204 cells) | 39.8 nM | Not Determined | [5] |
| VHL Binary KD (ITC) | 26 ± 9 nM | Not Determined | [5] |
| BRD9-BD Binary KD (ITC) | 5.1 ± 0.6 nM | Comparable to VZ185 | [1][5] |
Experimental Protocols
Western Blot for BRD7/9 Degradation
This protocol is designed to assess the degradation of BRD7 and BRD9 in cultured cells following treatment with VZ185 and this compound.
Materials:
-
Cell line of interest (e.g., RI-1, HeLa)[3]
-
Complete cell culture medium
-
VZ185 and this compound stock solutions (e.g., 10 mM in DMSO)
-
DMSO (vehicle control)
-
Proteasome inhibitor (optional, e.g., MG132)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD7, anti-BRD9, anti-loading control e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency.
-
Compound Treatment: Prepare serial dilutions of VZ185 and a single concentration of this compound (e.g., 100 nM or the same highest concentration as VZ185) in complete medium.[3] Also, prepare a vehicle control (DMSO).
-
Aspirate the old medium and add the medium containing the compounds or vehicle.
-
Incubate the cells for the desired time points (e.g., 2, 4, 8, 16 hours).[3]
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of BRD7 and BRD9 to the loading control. Compare the protein levels in the VZ185 and this compound treated samples to the vehicle control.
Global Proteomics Workflow
This protocol outlines a general workflow for quantitative proteomics to assess the selectivity of VZ185-induced protein degradation.
Materials:
-
Cell line of interest (e.g., RI-1)[3]
-
VZ185, this compound, and DMSO
-
Lysis buffer (e.g., 8 M urea (B33335) in 50 mM HEPES, pH 8.5)[7]
-
Reducing and alkylating agents (DTT and iodoacetamide)
-
Trypsin and Lys-C
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Tandem mass tags (TMT) or other isobaric labels (for quantitative proteomics)
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer (e.g., Orbitrap-based)
Procedure:
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Extraction:
-
Harvest and wash the cell pellets.
-
Lyse the cells in a urea-based buffer and determine the protein concentration.
-
-
Protein Digestion:
-
Reduce the proteins with DTT and alkylate with iodoacetamide.
-
Perform a two-step enzymatic digestion with Lys-C and then trypsin.
-
-
Peptide Labeling and Cleanup:
-
Label the resulting peptides with TMT reagents according to the manufacturer's protocol.
-
Combine the labeled peptide samples.
-
Desalt the combined sample using SPE cartridges.
-
-
LC-MS/MS Analysis:
-
Separate the peptides by reverse-phase HPLC.
-
Analyze the eluted peptides using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Proteome Discoverer).
-
Identify and quantify proteins across the different treatment groups.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the VZ185-treated samples compared to the DMSO and this compound-treated samples.
-
Visualizations
VZ185 Mechanism of Action
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 7. protocols.io [protocols.io]
Technical Support Center: cis-VZ185
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using cis-VZ185 in their experiments.
Troubleshooting Guides
This section addresses specific issues that users may encounter, which might be misinterpreted as unexpected activity of this compound.
Issue 1: Observed Cellular Phenotype After Treatment with this compound
Question: I treated my cells with this compound and observed a change in cell morphology, viability, or a specific signaling pathway. Is this an unexpected off-target effect of this compound?
Answer: While this compound is designed as an inactive control for VZ185-mediated degradation, observing a cellular phenotype does not automatically indicate an unexpected on-target or off-target activity of the compound itself. Consider the following troubleshooting steps:
-
Vehicle Control: Did you include a vehicle-only (e.g., DMSO) control in your experiment? It is crucial to compare the phenotype of this compound-treated cells to that of vehicle-treated cells to rule out effects of the solvent.
-
Compound Purity and Integrity: Has the purity and integrity of your this compound stock been confirmed? Impurities or degradation of the compound could potentially lead to unexpected cellular effects. We recommend using a fresh, validated batch of the compound.
-
Experimental Variability: Cellular systems can exhibit inherent variability. Ensure that the observed phenotype is reproducible across multiple independent experiments.
-
High Concentrations: Are you using this compound at very high concentrations? While designed to be inactive for VHL binding, at high concentrations, small molecules can sometimes exhibit non-specific effects. We recommend using this compound at the same concentration as VZ185.
Experimental Workflow for Investigating Observed Phenotypes
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Issue 2: Slight Reduction in BRD7/BRD9 Protein Levels with this compound
Question: My Western blot or proteomic analysis shows a minor decrease in BRD7 or BRD9 levels after treating with this compound. Is it a weak degrader?
Answer: this compound is not expected to induce degradation of BRD7 or BRD9 because it does not bind to the E3 ligase VHL.[1][2] A slight reduction in protein levels could be attributable to other factors:
-
Loading Controls: Ensure that your loading controls (e.g., GAPDH, β-actin) are consistent across all lanes. Inconsistent loading can give the appearance of protein level changes.
-
Quantification Accuracy: Densitometry or proteomic quantification can have inherent variability. Ensure your quantification methods are robust and that the observed decrease is statistically significant across replicates.
-
Indirect Effects: Some cell lines might respond to prolonged treatment or high concentrations of any small molecule with subtle changes in protein expression. Compare with the vehicle control to assess the baseline variability.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of this compound?
A1: this compound is the (S)-hydroxy diastereoisomer of VZ185 and serves as its negative control.[1][2] While it has a comparable binding affinity to the bromodomains of BRD7 and BRD9, it is engineered to not bind to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] Therefore, it is not expected to induce the proteasomal degradation of BRD7 and BRD9.[3][4] Its primary use is to demonstrate that the degradation activity of VZ185 is dependent on VHL recruitment.
Q2: What is the expected outcome in a degradation experiment when using this compound?
A2: In a typical degradation experiment (e.g., Western blot, proteomics), cells treated with this compound should show no significant reduction in BRD7 and BRD9 protein levels compared to cells treated with a vehicle control (e.g., DMSO).[3][4]
Signaling Pathway of VZ185 vs. This compound
Caption: VZ185 forms a ternary complex, leading to degradation, while this compound does not.
Q3: Has this compound been profiled for off-target binding?
A3: Proteomic studies have been conducted to assess the selectivity of VZ185, with this compound used as a negative control. In these studies, treatment with this compound did not result in the depletion of BRD7/BRD9 or other proteins, confirming its inactivity as a degrader and suggesting a clean profile in that context.[1][2][4]
Q4: What are the key quantitative differences in activity between VZ185 and this compound?
A4: The primary quantitative difference lies in their degradation capacity. VZ185 potently degrades BRD7 and BRD9, while this compound does not.
Quantitative Data Summary
| Parameter | VZ185 | This compound | Reference |
| BRD9 Degradation DC50 (RI-1 cells, 8h) | 1.8 nM | Not Active | [2] |
| BRD7 Degradation DC50 (RI-1 cells, 8h) | 4.5 nM | Not Active | [2] |
| HiBiT-BRD9 Degradation DC50 (HEK293 cells) | 4.0 nM | Not Active | [2] |
| HiBiT-BRD7 Degradation DC50 (HEK293 cells) | 34.5 nM | Not Active | [2] |
| VHL Binding KD (ITC) | 26 ± 9 nM | Not Determined (Expected No Binding) | [2] |
| BRD9-BD Binding KD (ITC) | 5.1 ± 0.6 nM | Comparable to VZ185 | [1][2] |
Experimental Protocols
Western Blotting for BRD7/BRD9 Degradation
-
Cell Culture and Treatment: Plate cells (e.g., RI-1, HEK293) at an appropriate density. The following day, treat cells with VZ185, this compound, or vehicle (DMSO) at the desired concentrations for the specified duration (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD7, BRD9, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
-
Quantification: Perform densitometric analysis of the protein bands using appropriate software. Normalize the band intensity of BRD7 and BRD9 to the loading control.
Experimental Workflow for Degradation Assay
Caption: Workflow for Western blot-based degradation analysis.
References
Technical Support Center: Troubleshooting cis-VZ185 Experiments
This technical support center provides troubleshooting guidance for researchers encountering unexpected results with cis-VZ185, the negative control for the PROTAC degrader VZ185. The expected outcome for this compound is inactivity in protein degradation assays. If you are observing unexpected cellular activity, this guide offers potential explanations and corrective actions.
Frequently Asked Questions (FAQs)
Q1: What is the functional difference between VZ185 and this compound?
A1: VZ185 is a potent PROTAC designed to induce the degradation of BRD7 and BRD9 proteins. It functions by simultaneously binding the target protein (BRD7/9) and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.[1][2] this compound is a diastereoisomer of VZ185 and serves as a crucial negative control.[3][4] While it retains the ability to bind to BRD7 and BRD9, its stereochemistry prevents it from binding to the VHL E3 ligase.[2][3][4] This fundamental difference means it should not induce the degradation of its target proteins.[5]
Q2: What is the "expected inactivity" of this compound?
A2: The expected inactivity of this compound refers to its inability to trigger the proteasome-mediated degradation of BRD7 and BRD9.[1] When used in a cellular context alongside VZ185, it should not lead to a decrease in the protein levels of BRD7 or BRD9. Any observed reduction in cell viability or other phenotypic effects should be carefully scrutinized to distinguish between off-target effects, bromodomain inhibition, or experimental artifacts.
Q3: Why is using a negative control like this compound critical in my experiments?
A3: Using a structurally similar but inactive control like this compound is essential to confirm that the observed biological effects of the active PROTAC (VZ185) are due to the specific degradation of the target protein.[6] It helps to rule out phenotypes caused by off-target binding or simple inhibition of the target's function without degradation.
Data Summary: VZ185 vs. This compound
The following table summarizes the key biophysical and cellular characteristics of VZ185 and its inactive control, this compound.
| Parameter | VZ185 | This compound | Reference |
| Target Proteins | BRD7, BRD9 | BRD7, BRD9 | [1] |
| E3 Ligase Recruited | Von Hippel-Lindau (VHL) | None | [3][4] |
| Mechanism of Action | Induces proteasomal degradation | Acts as a competitive inhibitor | [2] |
| BRD9 Degradation (DC50) | 1.8 nM (in RI-1 cells) | Inactive | [4] |
| BRD7 Degradation (DC50) | 4.5 nM (in RI-1 cells) | Inactive | [4] |
| VHL Binding (KD) | ~30 nM | No binding | [4] |
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action for VZ185 and the expected lack of activity for this compound, along with a troubleshooting workflow.
Troubleshooting Guide
Issue 1: Degradation of BRD7/9 is observed with this compound.
This is a critical issue as it invalidates the compound's role as a negative control. A systematic check is required.
| Potential Cause | Recommended Action |
| Compound Contamination | The most likely cause is that the this compound sample is contaminated with the active degrader, VZ185. |
| Verification | 1. Confirm Identity: Analyze the compound stock by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm its molecular weight (995.23 g/mol ). 2. Assess Purity: Use High-Performance Liquid Chromatography (HPLC) to check for the presence of VZ185 or other impurities. Purity should be ≥95%. 3. Source New Compound: If purity is questionable, obtain a new, certified batch of this compound from a reputable supplier. |
| Compound Instability | Improper storage or handling could lead to the degradation of the compound or potential isomerization to an active form (though unlikely). |
| Verification | 1. Storage Conditions: Confirm that the compound is stored as a solid at -20°C and as a DMSO stock at -20°C or -80°C. 2. Handling: Minimize freeze-thaw cycles of the stock solution. Prepare single-use aliquots. |
| Non-VHL Mediated Degradation | In a highly specific and undocumented cellular context, this compound might be inducing degradation through another E3 ligase. This is highly improbable. |
| Verification | 1. Proteasome Inhibitor Control: Co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). If the degradation is proteasome-dependent, the inhibitor should "rescue" the protein levels.[6] This confirms a degradation-based mechanism. |
Issue 2: Unexpected cellular phenotypes (e.g., cytotoxicity, changes in gene expression) are observed.
Even without causing degradation, this compound can have biological effects.
| Potential Cause | Recommended Action |
| Bromodomain Inhibition | Since this compound still binds to the bromodomains of BRD7 and BRD9, it can act as a competitive inhibitor, preventing them from binding to acetylated histones. This can alter gene expression and lead to cellular phenotypes, including cytotoxicity.[3][4] |
| Verification | 1. Compare to Inhibitor: Run experiments in parallel with a known non-degrading BRD7/9 bromodomain inhibitor (e.g., I-BRD9). If the observed phenotype is similar, it is likely due to bromodomain inhibition rather than a confounding activity. |
| Off-Target Binding | The compound may bind to other proteins, causing unintended effects. |
| Verification | 1. Dose-Response: Perform a dose-response curve. Off-target effects may only appear at higher concentrations. 2. Advanced Proteomics: If resources permit, unbiased proteomics can identify other proteins that may be affected by this compound treatment.[3] |
| Solvent/Vehicle Effects | The vehicle used to dissolve this compound (typically DMSO) can have its own effects on cells, especially at higher concentrations. |
| Verification | 1. Vehicle Control: Ensure a "vehicle-only" control is included in all experiments. 2. Final Concentration: Keep the final DMSO concentration consistent across all conditions and as low as possible (ideally ≤ 0.5%). |
Experimental Protocols
Protocol 1: Western Blot for BRD7/9 Degradation
-
Cell Seeding: Plate cells (e.g., RI-1, HEK293) at a density that will ensure they are in a logarithmic growth phase at the time of harvest.
-
Treatment: Treat cells with VZ185 (e.g., 100 nM), this compound (e.g., 100 nM), and a vehicle control (e.g., 0.1% DMSO) for a specified time course (e.g., 4, 8, 24 hours).[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Resolve 20-30 µg of protein lysate on a 4-12% Bis-Tris gel.[2]
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against BRD7, BRD9, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Detection: Wash and incubate with HRP-conjugated secondary antibodies. Detect signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities relative to the loading control and normalize to the vehicle-treated sample.
Protocol 2: Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Treat cells with a serial dilution of VZ185 and this compound (e.g., from 1 nM to 10 µM) and a vehicle control.
-
Incubation: Incubate for a period relevant to your experimental question (e.g., 72 hours).
-
Assay: Use a commercial cell viability reagent such as CellTiter-Glo®, which measures ATP levels.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot the dose-response curve to determine EC50 values.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pardon Our Interruption [opnme.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. opnme.com [opnme.com]
- 6. benchchem.com [benchchem.com]
optimizing cis-VZ185 concentration for experiments
Welcome to the technical support center for cis-VZ185. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly regarding the optimization of its experimental concentration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role in experiments?
A1: this compound is the diastereoisomer of VZ185, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of BRD7 and BRD9 proteins.[1][2] VZ185 functions by forming a ternary complex between the von Hippel-Lindau (VHL) E3 ubiquitin ligase and the target proteins (BRD7/BRD9), leading to their ubiquitination and subsequent degradation by the proteasome.[1][2] In contrast, this compound is designed to be an inactive negative control.[1][2] While it can still bind to the bromodomains of BRD7 and BRD9, it is unable to recruit the VHL E3 ligase, and therefore does not induce protein degradation.[1][2] Its primary role is to demonstrate that the degradation effects observed with VZ185 are a direct result of VHL-mediated proteasomal degradation and not due to off-target effects of the chemical scaffold.
Q2: How do I select an appropriate concentration for this compound?
A2: The concentration of this compound should ideally match the concentration of the active compound, VZ185, that you are using in your experiment. The goal is to use a concentration of VZ185 that achieves the desired level of protein degradation (e.g., at or near its DC50 or Dmax value). You would then use the exact same concentration of this compound in a parallel experiment to confirm that the observed degradation is specific to the active PROTAC. For example, if you are treating cells with 100 nM VZ185, you should also have a condition with 100 nM this compound.[1]
Q3: Do I need to perform a full dose-response curve for this compound?
A3: Generally, a full dose-response curve is not necessary for this compound. Its purpose is not to find an optimal effective concentration (as it is inactive for degradation), but to serve as a negative control at a specific, relevant concentration of VZ185. The optimization efforts should be focused on determining the optimal concentration of the active degrader, VZ185.
Q4: What are the typical concentrations of VZ185 used in cellular assays?
A4: VZ185 is a highly potent degrader with DC50 (half-maximal degradation concentration) values in the low nanomolar range for both BRD7 and BRD9.[3][4] In RI-1 cells, the DC50 for BRD9 is approximately 1.8 nM and for BRD7 is approximately 4.5 nM.[1][2] In other cell lines like EOL-1 and A-204, the DC50 for BRD9 is between 2 and 8 nM.[3][4] Therefore, a common concentration range to test for VZ185 is between 1 nM and 1000 nM. A concentration of 100 nM has been used in proteomic studies to achieve robust degradation.[1]
Q5: How should I prepare and store this compound?
A5: this compound is soluble in DMSO, with a solubility of up to 100 mM. For cellular experiments, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and then dilute it to the final working concentration in your cell culture medium. Stock solutions should be stored at -20°C or -80°C to maintain stability.[4] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected degradation of BRD7/BRD9 with this compound treatment. | 1. Contamination of this compound with the active VZ185 isomer.2. Non-specific or off-target effects at very high concentrations. | 1. Ensure the purity of your this compound compound. Obtain it from a reputable supplier. You can also request analytical data like HPLC traces to confirm purity.[5]2. Verify that you are using an appropriate concentration. If using very high concentrations (e.g., >10 µM), consider that off-target effects might occur. Stick to the concentration that matches your active VZ185 experiment. |
| No degradation of BRD7/BRD9 is observed with VZ185, making the this compound control difficult to interpret. | 1. The chosen VZ185 concentration is too low.2. The treatment time is too short.3. The cell line is not sensitive to VZ185.4. Issues with the detection method (e.g., Western blot). | 1. Perform a dose-response experiment for VZ185 to determine its DC50 in your specific cell line. A good starting range is 1 nM to 1 µM.2. Perform a time-course experiment. Significant degradation is often observed within 2-8 hours of treatment.[3]3. Confirm the expression of BRD7, BRD9, and VHL in your cell line of interest.4. Ensure your antibodies for BRD7 and BRD9 are validated and working correctly. Use appropriate loading controls. |
| High background or cellular toxicity is observed in all conditions, including with this compound. | 1. The concentration of DMSO in the final culture medium is too high.2. The compound concentration is too high, leading to general toxicity.3. The cells are unhealthy or were not handled properly. | 1. Ensure the final concentration of DMSO in your cell culture medium is low and consistent across all conditions (typically ≤ 0.5%).2. Assess cell viability (e.g., using a CellTiter-Glo assay) in parallel with your degradation experiment to identify cytotoxic concentrations.[6]3. Maintain good cell culture practices and ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
Data Summary
The following tables summarize the key quantitative data for VZ185 to aid in selecting the appropriate concentration for your experiments, which will in turn inform the concentration of this compound to use as a negative control.
Table 1: Degradation Potency of VZ185 in Various Cell Lines
| Target Protein | Cell Line | Assay Type | DC50 Value (nM) |
| BRD9 | RI-1 | Western Blot (8h) | 1.8 |
| BRD7 | RI-1 | Western Blot (8h) | 4.5 |
| HiBiT-BRD9 | HEK293 | Live-cell degradation | 4.0 |
| HiBiT-BRD7 | HEK293 | Live-cell degradation | 34.5 |
| BRD9 | EOL-1 | WES degradation (18h) | 2.3 |
| BRD9 | A-204 | WES degradation (18h) | 8.3 |
| Data sourced from opnMe.com.[2] |
Table 2: Cellular Viability of VZ185
| Cell Line | Assay Type | EC50 Value (nM) |
| EOL-1 | CellTiter-Glo | 3.4 |
| A-204 | CellTiter-Glo | 39.8 |
| Data sourced from opnMe.com.[2] |
Table 3: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 995.23 g/mol |
| Formula | C₅₃H₆₇FN₈O₈S |
| Solubility | Soluble to 100 mM in DMSO |
| Data sourced from R&D Systems. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of VZ185 (Dose-Response Experiment)
This protocol will help you determine the DC50 of VZ185 in your cell line of interest. The optimal concentration identified here should be used for your this compound control.
-
Cell Seeding: Plate your cells at an appropriate density in a multi-well plate (e.g., 12-well or 24-well) and allow them to adhere and enter logarithmic growth phase (typically 24 hours).
-
Compound Preparation: Prepare a serial dilution of VZ185 in your cell culture medium. A suggested concentration range is 0.1 nM, 1 nM, 3 nM, 10 nM, 30 nM, 100 nM, 300 nM, and 1000 nM. Also, prepare a vehicle control (e.g., DMSO at the same final concentration) and a treatment with your chosen concentration of this compound (e.g., 100 nM or 1000 nM) as a negative control.
-
Cell Treatment: Remove the old medium from your cells and add the medium containing the different concentrations of VZ185, this compound, and the vehicle control.
-
Incubation: Incubate the cells for a predetermined time, for example, 8 hours.[3]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blot Analysis: Normalize the protein amounts for each sample, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against BRD7, BRD9, and a loading control (e.g., β-actin, GAPDH).
-
Data Analysis: Quantify the band intensities for BRD7 and BRD9 relative to the loading control. Plot the percentage of remaining protein against the log of the VZ185 concentration and fit a dose-response curve to determine the DC50 value. Confirm that the this compound treatment does not lead to significant protein degradation.
Visualizations
Caption: Mechanism of action for VZ185 versus its inactive control, this compound.
Caption: Workflow for determining the optimal VZ185 concentration.
Caption: A logical flow for troubleshooting common experimental issues.
References
VZ185 & cis-VZ185 Experiments: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with the PROTAC® degrader VZ185 and its inactive diastereomer, cis-VZ185.
Frequently Asked Questions (FAQs)
Q1: What is VZ185 and how does it work?
A1: VZ185 is a potent, fast, and selective PROTAC® (Proteolysis Targeting Chimera) that induces the degradation of the bromodomain-containing proteins BRD7 and BRD9.[1][2][3][4][5][6] It is a heterobifunctional molecule that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to these target proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[2][3][4]
Q2: What is this compound and why is it used as a negative control?
A2: this compound is the (S)-hydroxy diastereoisomer of VZ185.[2][3] While it retains the ability to bind to the bromodomains of BRD7 and BRD9, it does not bind to the VHL E3 ligase.[2][3][4] This makes it an excellent negative control, as it allows researchers to distinguish between the effects of target engagement (binding to BRD7/9) and target degradation. Any cellular phenotype observed with VZ185 but not with this compound can be attributed to the degradation of BRD7 and BRD9.[2][3]
Q3: In which cell lines has VZ185 been shown to be effective?
A3: VZ185 has demonstrated potent degradation of BRD7 and BRD9 in various human cancer cell lines, including RI-1, EOL-1, A-204, and Kelly cells.[2][3][7][8]
Q4: What are the typical working concentrations for VZ185?
A4: VZ185 is highly potent, with DC50 values (the concentration at which 50% of the protein is degraded) in the low nanomolar range for both BRD7 and BRD9.[1][9] For cellular assays, a concentration range of 1 nM to 1 µM is typically recommended to observe a full dose-response, including the potential for a "hook effect" at higher concentrations. A concentration of around 100 nM is often used for assessing selectivity in proteomics experiments.[2][10]
Q5: How quickly does VZ185 induce degradation of BRD7 and BRD9?
A5: VZ185 is a fast-acting degrader, with significant degradation of BRD7 and BRD9 observed within a few hours of treatment.[7] Time-course experiments are recommended to determine the optimal degradation time for your specific cell line and experimental setup.
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments with VZ185 and this compound.
Issue 1: No or weak degradation of BRD7/BRD9 is observed with VZ185 treatment.
| Potential Cause | Troubleshooting Steps |
| Suboptimal VZ185 Concentration | Perform a dose-response experiment with a wide range of VZ185 concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for degradation. |
| "Hook Effect" | At very high concentrations, PROTACs can form non-productive binary complexes with either the target or the E3 ligase, leading to reduced degradation. If you observe decreased degradation at higher concentrations, this is likely the cause. Use concentrations at or below the optimal degradation concentration (Dmax). |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal time point for maximal degradation. |
| Low VHL E3 Ligase Expression | Confirm that your cell line expresses sufficient levels of VHL, the E3 ligase recruited by VZ185. This can be checked by Western blot or qPCR. |
| Compound Instability | Ensure proper storage of VZ185 and this compound (as a dry powder or in DMSO at -20°C). Avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Cell Line Specificity | The cellular machinery for protein degradation can vary between cell lines. If possible, test VZ185 in a cell line known to be responsive (e.g., RI-1, EOL-1). |
Issue 2: The negative control, this compound, shows some degradation of BRD7/BRD9.
| Potential Cause | Troubleshooting Steps |
| Compound Impurity | Ensure the purity of your this compound stock. If in doubt, obtain a fresh, quality-controlled batch. |
| Off-Target Effects | While highly unlikely for this compound, consider the possibility of non-VHL mediated degradation at very high concentrations. Lower the concentration of this compound used. |
| Experimental Artifact | Review your experimental protocol for any inconsistencies. Ensure equal treatment conditions between VZ185 and this compound. |
Issue 3: High variability between experimental replicates.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure uniform cell seeding density across all wells of your multi-well plates. |
| Inaccurate Compound Dilutions | Prepare fresh serial dilutions of VZ185 and this compound for each experiment to ensure accurate concentrations. |
| Uneven Compound Distribution | After adding the compounds to the cell culture medium, mix thoroughly by gentle swirling or pipetting to ensure even distribution. |
Quantitative Data Summary
The following tables summarize the key quantitative parameters of VZ185.
Table 1: In Vitro Degradation Potency of VZ185
| Target Protein | Cell Line | Assay | DC50 (nM) | Dmax (%) | Treatment Time (h) |
| BRD9 | RI-1 | Western Blot | 1.8 | ~95 | 8 |
| BRD7 | RI-1 | Western Blot | 4.5 | ~95 | 8 |
| HiBiT-BRD9 | HEK293 | Live-cell | 4.0 | - | - |
| HiBiT-BRD7 | HEK293 | Live-cell | 34.5 | - | - |
| BRD9 | EOL-1 | WES | 2.3 | - | 18 |
| BRD9 | A-204 | WES | 8.3 | - | 18 |
Data compiled from multiple sources.[3][11][12]
Table 2: Cell Viability EC50 of VZ185
| Cell Line | Assay | EC50 (nM) |
| EOL-1 | CellTiter-Glo | 3.4 |
| A-204 | CellTiter-Glo | 39.8 |
Data compiled from multiple sources.[3][11]
Table 3: Physicochemical and Pharmacokinetic Properties of VZ185
| Property | Value |
| Molecular Weight ( g/mol ) | 995.23 |
| Aqueous Solubility (µM) | ~100 |
| Plasma Stability (human, mouse) | High (>180 min) |
| Microsomal Stability (human, mouse) | High |
Data compiled from multiple sources.[2][3][4][9][11]
Experimental Protocols & Methodologies
1. Western Blotting for BRD7/9 Degradation
This protocol outlines the steps to quantify the degradation of BRD7 and BRD9 following treatment with VZ185.
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest.
-
Compound Treatment: Treat cells with a range of VZ185 concentrations and a single concentration of this compound (e.g., 1 µM) as a negative control. Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for the desired time (e.g., 8 or 16 hours).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against BRD7, BRD9, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST.
-
Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the BRD7 and BRD9 signals to the loading control.
-
2. CellTiter-Glo® Luminescent Cell Viability Assay
This assay measures the number of viable cells based on the quantification of ATP.
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density.
-
Compound Treatment: Treat cells with a serial dilution of VZ185 and this compound. Include a vehicle-only control.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
3. HiBiT Live-Cell Protein Degradation Assay
This assay allows for the real-time monitoring of protein degradation in living cells. This protocol assumes you are using a cell line with endogenously tagged BRD7 or BRD9 with the HiBiT peptide.
-
Cell Seeding: Plate the HiBiT-tagged cells in a white, opaque 96-well plate.
-
Reagent Preparation and Addition:
-
Prepare the LgBiT protein and Nano-Glo® Live Cell Substrate according to the manufacturer's protocol.
-
Add the detection reagent to the cells.
-
-
Compound Addition: Add serial dilutions of VZ185 and this compound to the wells.
-
Kinetic Measurement: Immediately begin measuring luminescence at regular intervals (e.g., every 15-30 minutes) for the desired duration using a plate reader with kinetic read capabilities.
-
Data Analysis: Plot the luminescent signal over time for each concentration to observe the kinetics of protein degradation.
Visualizations
Caption: Mechanism of action of VZ185 leading to the degradation of BRD7/BRD9.
Caption: A logical workflow for troubleshooting lack of VZ185-mediated degradation.
Caption: Overview of the experimental workflow for VZ185 and this compound studies.
References
- 1. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 2. benchchem.com [benchchem.com]
- 3. ch.promega.com [ch.promega.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. eubopen.org [eubopen.org]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 8. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. opnme.com [opnme.com]
- 11. Pardon Our Interruption [opnme.com]
- 12. Pardon Our Interruption [opnme.com]
potential degradation-independent effects of VZ185
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using VZ185, a potent and selective dual degrader of BRD7 and BRD9.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for VZ185?
A1: VZ185 is a proteolysis-targeting chimera (PROTAC) that functions by inducing the degradation of its target proteins, BRD7 and BRD9.[1][2] It is a heterobifunctional molecule composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a ligand that binds to the bromodomains of BRD7 and BRD9.[1] By bringing BRD7/9 and VHL into close proximity, VZ185 facilitates the ubiquitination of BRD7/9, marking them for degradation by the proteasome.[3] This activity is dependent on the proteasome and the CRL2VHL complex.[3]
Q2: Are there any known degradation-independent effects of VZ185?
A2: Current evidence strongly suggests that the cellular effects of VZ185 are overwhelmingly mediated by the degradation of BRD7 and BRD9. Extensive proteomic studies have demonstrated the high selectivity of VZ185 for its target proteins.[4][5] To experimentally control for potential degradation-independent effects, it is crucial to use the negative control compound, cis-VZ185.
Q3: What is this compound and how should it be used?
A3: this compound is the (S)-hydroxy diastereoisomer of VZ185 and serves as an essential negative control.[1][4] While it retains comparable binding affinity for the bromodomains of BRD7 and BRD9, it is unable to bind and recruit the VHL E3 ligase.[1][4] Consequently, this compound does not induce the degradation of BRD7 and BRD9.[1][4] Any observed cellular phenotype with VZ185 that is not replicated with this compound can be attributed to the degradation of the target proteins.
Q4: I am observing a decrease in efficacy at higher concentrations of VZ185. Is this a degradation-independent off-target effect?
A4: This phenomenon is likely the "hook effect," which is a known characteristic of PROTACs and not necessarily a degradation-independent effect.[3] The hook effect occurs at high concentrations where the formation of unproductive binary complexes (VZ185:BRD9/7 or VZ185:VHL) outcompetes the formation of the productive ternary complex (VHL:VZ185:BRD9/7) required for degradation.[3] This leads to a decrease in degradation efficiency at supra-stoichiometric concentrations.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No degradation of BRD7/BRD9 observed. | 1. Compound inactivity: Improper storage or handling of VZ185. 2. Cellular context: The cell line used may have low levels of VHL or other necessary components of the ubiquitin-proteasome system. 3. Experimental setup: Incorrect concentration or incubation time. | 1. Ensure VZ185 is stored correctly and freshly prepared for each experiment. 2. Confirm the expression of VHL in your cell line. 3. Perform a dose-response and time-course experiment to determine the optimal conditions for your system. |
| High cell toxicity observed. | 1. On-target toxicity: The degradation of BRD7/BRD9 is detrimental to the viability of the specific cell line. 2. Off-target toxicity (less likely): At very high concentrations, potential off-target effects cannot be entirely ruled out. | 1. This may be an expected outcome of BRD7/9 degradation in certain cancer cell lines.[6][7] 2. Use the lowest effective concentration of VZ185 that achieves maximal degradation. Compare the toxicity of VZ185 with that of this compound to distinguish between degradation-dependent and -independent toxicity. |
| Variability in experimental results. | 1. Inconsistent compound concentration. 2. Differences in cell passage number or density. 3. Assay variability. | 1. Ensure accurate and consistent preparation of VZ185 solutions. 2. Maintain consistent cell culture practices. 3. Include appropriate positive and negative controls in every experiment. |
Quantitative Data Summary
Table 1: In Vitro Degradation and Viability Data for VZ185
| Parameter | Cell Line | Value | Reference |
| BRD9 DC50 | RI-1 | 1.76 nM (8h) | [7] |
| BRD7 DC50 | RI-1 | 4.5 nM (8h) | [7] |
| HiBiT-BRD9 DC50 | HEK293 | 4.0 nM | [5] |
| HiBiT-BRD7 DC50 | HEK293 | 34.5 nM | [5] |
| BRD9 DC50 | EOL-1 | 2.3 nM (18h) | [1] |
| BRD9 DC50 | A204 | 8.3 nM (18h) | [1] |
| EC50 (Viability) | EOL-1 | 3.4 nM | [1] |
| EC50 (Viability) | A204 | 39.8 nM | [1] |
Experimental Protocols
Western Blot for BRD7/BRD9 Degradation
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of VZ185, this compound, or DMSO vehicle control for the desired duration (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against BRD7, BRD9, and a loading control (e.g., β-actin, GAPDH).
-
Detection and Analysis: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection. Quantify band intensities using densitometry software.
Live-Cell Luminescent Monitoring of BRD7/BRD9 Degradation (HiBiT Assay)
-
Cell Line Generation: Use CRISPR/Cas9 to endogenously tag BRD7 and BRD9 with HiBiT in the cell line of interest (e.g., HEK293).
-
Assay Setup: Plate the HiBiT-tagged cells in a white, opaque 96-well plate. Add LgBiT protein and the Nano-Glo substrate to the media.
-
Compound Treatment: Add serial dilutions of VZ185 or control compounds to the wells.
-
Luminescence Reading: Monitor luminescence over time using a plate reader. The decrease in luminescence corresponds to the degradation of the HiBiT-tagged protein.
Visualizations
Caption: Mechanism of action of VZ185 as a PROTAC degrader.
Caption: Troubleshooting flowchart for VZ185 experiments.
References
Technical Support Center: Ensuring Specificity of VZ185-Induced Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the specific degradation of target proteins when using the PROTAC® degrader, VZ185.
Frequently Asked Questions (FAQs)
Q1: What is VZ185 and what is its mechanism of action?
A1: VZ185 is a potent, fast, and selective dual-degrader PROTAC (Proteolysis Targeting Chimera) that targets the bromodomain-containing proteins BRD9 and its close homolog BRD7 for degradation.[1][2][3][4] It functions as a heterobifunctional molecule by simultaneously binding to the target proteins (BRD7/BRD9) and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[5] This induced proximity facilitates the ubiquitination of BRD7 and BRD9, marking them for degradation by the proteasome.[6][7]
Figure 1: Mechanism of VZ185-induced degradation of BRD7/BRD9.
Q2: How specific is VZ185? What are the known off-targets?
A2: VZ185 is a highly selective degrader of BRD7 and BRD9.[1][3][4] Proteomic studies have been conducted to assess its cellular selectivity in an unbiased manner. In these experiments, out of thousands of quantified proteins, only BRD9 and BRD7 were significantly downregulated upon treatment with VZ185.[1][3] Furthermore, live-cell kinetic analyses have shown no degradation of other key bromodomain-containing proteins like BRD2, BRD3, and BRD4.[1][3]
Q3: What are the essential controls for a VZ185 experiment to ensure the observed degradation is specific?
A3: To ensure the specificity of VZ185-induced degradation, the following controls are critical:
-
Vehicle Control (e.g., DMSO): This serves as the baseline to compare the effect of VZ185.[8]
-
Negative Control Compound (cis-VZ185): this compound is a diastereoisomer of VZ185 that can still bind to BRD7/BRD9 but is unable to recruit the VHL E3 ligase.[1][3] This control is crucial to demonstrate that the degradation is dependent on the formation of the ternary complex.[1][3]
-
Proteasome Inhibitor Control (e.g., MG132): Pre-treatment with a proteasome inhibitor should prevent the degradation of BRD7/BRD9 by VZ185, confirming that the degradation is proteasome-dependent.[6][8]
-
E3 Ligase Ligand Only (e.g., VH032): This control helps to assess any off-target effects of the VHL-binding component of VZ185.[8]
Troubleshooting Guide
Problem 1: No or weak degradation of BRD7/BRD9 is observed by Western Blot.
This is a common issue that can arise from several factors. A systematic troubleshooting approach is recommended.
Figure 2: Troubleshooting workflow for no/weak degradation.
| Potential Cause | Troubleshooting Steps |
| Suboptimal VZ185 Concentration | Perform a dose-response experiment with a wide range of VZ185 concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration (DC50).[8] |
| Incorrect Incubation Time | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal incubation time for maximal degradation.[9] |
| Inactive Compound | Ensure VZ185 has been stored correctly. If possible, verify the compound's integrity. |
| Low E3 Ligase or Target Expression | Confirm the expression levels of BRD7, BRD9, and VHL in your chosen cell line using Western Blot or qPCR.[9] |
| Inactive Ubiquitin-Proteasome System (UPS) | Use a positive control degrader known to work in your system or test the effect of a proteasome inhibitor like MG132, which should block degradation.[8][9] |
| Lack of Ternary Complex Formation | This is a key step for PROTAC activity.[10] Consider performing co-immunoprecipitation (Co-IP) or proximity-based assays to confirm the formation of the BRD7/9-VZ185-VHL complex.[9] |
Problem 2: The "Hook Effect" is observed, with decreased degradation at high VZ185 concentrations.
The "hook effect" is a characteristic phenomenon for PROTACs where degradation efficiency decreases at very high concentrations.[8] This occurs because the excessive VZ185 molecules are more likely to form binary complexes (VZ185-BRD7/9 or VZ185-VHL) rather than the productive ternary complex required for degradation.[8]
| Troubleshooting Step | Recommendation |
| Optimize Concentration | Perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve of the hook effect.[8] This will help in selecting a concentration that ensures maximal degradation. |
Problem 3: Suspected off-target effects are observed.
While VZ185 is highly selective, it is crucial to experimentally verify its specificity in your system.
| Validation Method | Experimental Approach |
| Global Proteomics (Mass Spectrometry) | This is the most comprehensive method to identify off-target effects.[10][11] Compare the proteome of cells treated with VZ185 to those treated with a vehicle control and the negative control, this compound. Shorter treatment times (e.g., <6 hours) are recommended to distinguish direct targets from downstream effects.[11] |
| Western Blotting of Homologous Proteins | Assess the protein levels of other bromodomain-containing proteins, such as BRD2, BRD3, and BRD4, to confirm that they are not degraded by VZ185.[3] |
| Phenotypic Analysis | Compare the cellular phenotype induced by VZ185 with that of the negative control, this compound, and with genetic knockdown of BRD7 and BRD9 to ensure the observed effects are due to on-target degradation. |
Key Experimental Protocols
1. Western Blot for BRD7/BRD9 Degradation
This protocol is to quantify the reduction in BRD7 and BRD9 protein levels following VZ185 treatment.
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of VZ185 (e.g., 0.1 nM to 10 µM). Include a vehicle control (e.g., 0.1% DMSO) and a negative control (this compound). Incubate for the predetermined optimal time (e.g., 8, 16, or 24 hours) at 37°C.
-
Proteasome Inhibitor Control: For a control group, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4 hours before adding VZ185.[6]
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Normalize protein concentrations for all samples. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for BRD7, BRD9, and a loading control (e.g., GAPDH, β-actin).
-
Analysis: Quantify band intensities and normalize to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[8]
2. Global Proteomics for Off-Target Analysis
This protocol provides a general workflow for identifying off-target proteins using mass spectrometry.
-
Cell Treatment: Treat cells with VZ185 at a concentration that gives robust on-target degradation (e.g., 5-10x DC50). Include vehicle control and this compound control groups. Use a shorter incubation time (e.g., 4-6 hours) to focus on direct effects.[11]
-
Cell Lysis and Protein Digestion: Lyse cells and digest the proteins into peptides using an appropriate enzyme (e.g., trypsin).
-
TMT Labeling (Optional but Recommended): For quantitative analysis, label the peptides from each condition with tandem mass tags (TMT).
-
LC-MS/MS Analysis: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify proteins across all samples. Perform statistical analysis to identify proteins that are significantly up- or downregulated in the VZ185-treated group compared to the control groups. Proteins other than BRD7 and BRD9 that are significantly downregulated are potential off-targets.
Quantitative Data Summary
The following table summarizes key quantitative data for VZ185 based on published literature. Note that these values can be cell-line dependent.
| Parameter | Value | Cell Line | Reference |
| BRD9 DC50 | 1.8 nM - 8 nM | RI-1, EOL-1, A-204 | [1][2][4] |
| BRD7 DC50 | 4.5 nM | RI-1 | [1][2] |
| Dmax | >95% | RI-1 | [1][3] |
| VHL Binding (KD) | ~30 nM | In vitro | [1][3] |
| BRD9-BD Binding (KD) | 5.1 nM | In vitro | [1] |
PROTAC® is a registered trademark of Arvinas Operations, Inc., and is used under license.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Long-Term Experiments with cis-VZ185: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing cis-VZ185 in long-term experimental setups, ensuring the stability and integrity of the compound is paramount for reproducible and reliable results. This technical support center provides essential guidance on troubleshooting potential stability concerns and answers frequently asked questions regarding the handling and storage of this compound. While this compound is designed as a stable negative control for VZ185, adherence to best practices in chemical handling is crucial for long-duration studies.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C. When stored properly in a tightly sealed vial, the solid compound can be expected to be stable for up to six months.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare stock solutions in a suitable solvent, such as DMSO, where it is soluble up to 100 mM. Once prepared, stock solutions should be aliquoted into tightly sealed vials and stored at -20°C.[1] To minimize degradation, it is best to use freshly prepared solutions for experiments.[1][2] Generally, stock solutions are usable for up to one month when stored correctly.[1][2]
Q3: Can I subject this compound solutions to multiple freeze-thaw cycles?
A3: It is not recommended to subject stock solutions to multiple freeze-thaw cycles, as this can accelerate degradation. Aliquoting the stock solution into single-use volumes is the best practice to maintain the compound's integrity over the course of a long-term experiment.
Q4: What are the visual signs of potential degradation of this compound in solution?
A4: Any change in the appearance of the solution, such as color change or the formation of precipitates, could indicate degradation or solubility issues. If precipitation is observed, gentle warming and/or sonication may be used to aid dissolution.[2] However, if the solution does not become clear, it is advisable to prepare a fresh stock.
Q5: Is this compound sensitive to light?
A5: While specific photostability data for this compound is not extensively published, it is a general best practice for complex organic molecules to be protected from prolonged exposure to light. Storing stock solutions in amber vials or tubes wrapped in foil is a recommended precautionary measure.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results over time | Degradation of this compound stock solution. | Prepare a fresh stock solution from solid compound. Ensure proper storage of aliquots at -20°C and avoid multiple freeze-thaw cycles. Validate the new stock in a short-term control experiment. |
| Evaporation of solvent from the stock solution, leading to a change in concentration. | Use tightly sealed vials for storage. Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening to minimize condensation.[1] | |
| Precipitate forms in the stock solution upon thawing | Poor solubility at lower temperatures or after prolonged storage. | Gently warm the solution and sonicate to redissolve the compound.[2] If the precipitate does not dissolve, it is recommended to prepare a fresh stock solution. |
| Loss of expected biological inactivity in control experiments | Contamination of the this compound stock. | Prepare a fresh stock solution using sterile techniques and high-purity solvent. Ensure dedicated labware is used to prevent cross-contamination with the active VZ185 compound. |
| Isomerization or degradation to an active form (highly unlikely but a theoretical possibility). | If other causes are ruled out, consider analyzing the purity of the compound via methods like HPLC. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes to prevent condensation of moisture onto the compound.[1]
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Solubilization: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[2]
-
Aliquoting: Dispense the stock solution into single-use, tightly sealed amber vials or tubes.
-
Storage: Store the aliquots at -20°C.
Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
For researchers with access to analytical instrumentation, HPLC can be employed to assess the stability of this compound over time.
-
Reference Standard: Prepare a fresh solution of this compound to serve as a reference standard.
-
Sample Preparation: Dilute an aliquot of the long-term stored stock solution to a concentration comparable to the reference standard.
-
HPLC Analysis: Analyze both the reference and the aged sample using a suitable HPLC method. A C18 column with a gradient of acetonitrile (B52724) and water (often with a modifier like formic acid or trifluoroacetic acid) is a common starting point for molecules of this type.
-
Data Analysis: Compare the chromatograms of the reference and the aged sample. A decrease in the area of the main peak corresponding to this compound and the appearance of new peaks would indicate degradation.
Visualizing Experimental Workflow and Key Concepts
Diagram 1: Recommended Workflow for Handling this compound in Long-Term Experiments
Caption: Workflow for this compound handling.
Diagram 2: Troubleshooting Logic for Inconsistent Results
References
Technical Support Center: cis-VZ185
Welcome to the technical support center for cis-VZ185. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues, particularly concerning its role as a negative control and the potential for lot-to-lot variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended use in experiments?
A1: this compound is the (S)-hydroxy diastereoisomer of VZ185.[1][2] It is designed to serve as a negative control in experiments involving VZ185. While it exhibits a comparable binding affinity to the bromodomains of BRD7 and BRD9, it does not bind to the E3 ligase VHL.[1][2] Consequently, it does not induce the proteasomal degradation of BRD7 and BRD9 proteins.[1][2][3] Its primary use is to demonstrate that the observed degradation effects are specifically due to the VHL-mediated activity of VZ185.
Q2: How does this compound differ from VZ185?
A2: The key difference lies in their stereochemistry at the hydroxyproline (B1673980) moiety, which is crucial for VHL binding. VZ185 possesses the trans stereochemistry necessary for VHL recognition, while this compound has the cis configuration, rendering it unable to recruit the VHL E3 ligase.[4] This distinction makes VZ185 a potent degrader of BRD7 and BRD9, while this compound is inactive in this regard.[1][2][3]
Q3: What are the expected results when using this compound in a degradation experiment?
A3: In a typical degradation experiment, cells treated with this compound should show no significant decrease in the protein levels of BRD7 and BRD9, similar to vehicle-treated (e.g., DMSO) control cells.[3][5] This contrasts with cells treated with VZ185, which should exhibit a marked reduction in BRD7 and BRD9 levels.[3]
Q4: Is there known lot-to-lot variability for this compound?
A4: While specific data on lot-to-lot variability of this compound is not publicly available, it is a recognized challenge for all chemical reagents that variation can occur between different manufacturing batches.[6][7] Such variability could potentially affect the compound's purity, stability, or concentration, which in turn could impact experimental outcomes. It is crucial for laboratories to have procedures in place to assess the consistency of results when switching to a new lot of any reagent.[6]
Troubleshooting Guide
This guide provides a structured approach to troubleshoot experiments involving this compound, particularly if you suspect issues related to its performance or potential lot-to-lot variability.
Problem: Unexpected degradation of BRD7/BRD9 with this compound treatment.
Possible Cause 1: Contamination of the this compound stock with VZ185.
-
Troubleshooting Steps:
-
Prepare a fresh stock solution of this compound from the original powder.
-
If possible, obtain a new vial or a lot of this compound for comparison.
-
Perform a dose-response experiment with both the suspect and a new lot of this compound alongside VZ185 as a positive control.
-
Possible Cause 2: Off-target effects or cellular stress at high concentrations.
-
Troubleshooting Steps:
-
Review the concentration of this compound used. While it is inactive as a degrader, very high concentrations might induce non-specific cellular responses.
-
Perform a cell viability assay (e.g., CellTiter-Glo®) to assess if the concentration of this compound used is causing cytotoxicity.
-
Titrate the concentration of this compound to the lowest effective concentration that serves as a negative control without inducing toxicity.
-
Problem: Inconsistent results between different lots of this compound.
Possible Cause: Lot-to-lot variability in compound purity or integrity.
-
Troubleshooting Steps:
-
Qualifying a New Lot: Before using a new lot of this compound in critical experiments, it is advisable to perform a validation experiment.
-
Side-by-Side Comparison: Run an experiment comparing the new lot directly against a previously validated lot. Use VZ185 as a positive control for degradation.
-
Assess Key Parameters: In this comparison, confirm that the new lot of this compound does not induce degradation of BRD7/BRD9 at the working concentration.
-
The following table summarizes key parameters for VZ185, which can be used as a reference when validating its activity alongside the inactivity of this compound.
| Parameter | VZ185 Value | Cell Line | Reference |
| BRD9 Degradation DC₅₀ | 1.8 nM | RI-1 | [1][2] |
| BRD7 Degradation DC₅₀ | 4.5 nM | RI-1 | [1][2] |
| BRD9 Degradation DC₅₀ | 4.0 nM | HEK293 (HiBiT) | [2] |
| BRD7 Degradation DC₅₀ | 34.5 nM | HEK293 (HiBiT) | [2] |
| BRD9 Degradation DC₅₀ | 2.3 nM | EOL-1 | [5] |
| BRD9 Degradation DC₅₀ | 8.3 nM | A204 | [5] |
| Cell Viability EC₅₀ | 3.4 nM | EOL-1 | [5] |
| Cell Viability EC₅₀ | 39.8 nM | A204 | [5] |
Experimental Protocols
Protocol 1: Western Blot for BRD7/BRD9 Degradation
This protocol is designed to assess the degradation of BRD7 and BRD9 proteins following treatment with VZ185 and this compound.
-
Cell Culture: Plate cells (e.g., RI-1) at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with the desired concentrations of VZ185, this compound, or DMSO (vehicle control) for the specified duration (e.g., 2, 4, or 8 hours).[3][4]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on a NuPage 4–12% Bis-Tris Midi Gel.[4]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD9, BRD7, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of BRD7 and BRD9 to the loading control. Compare the protein levels in the compound-treated samples to the DMSO control.
Visualizations
Signaling Pathway of VZ185-mediated Degradation
Caption: Mechanism of VZ185-induced degradation and the inactive role of this compound.
Experimental Workflow for Lot Validation
Caption: Workflow for validating a new lot of this compound.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. opnme.com [opnme.com]
- 6. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
PROTAC Negative Controls: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with best practices for using PROTAC negative controls, including troubleshooting advice and frequently asked questions to ensure the rigorous validation of PROTAC-mediated protein degradation.
Frequently Asked Questions (FAQs)
Q1: Why are negative controls essential in PROTAC experiments?
A1: Negative controls are critical for validating that the observed degradation of a target protein is a direct result of the intended PROTAC mechanism. They help to rule out off-target effects, compound toxicity, and other artifacts that could lead to misleading results. Properly designed negative controls are a hallmark of rigorous PROTAC research and are often required for publication in peer-reviewed journals.
Q2: What are the different types of PROTAC negative controls?
A2: There are several types of negative controls, each designed to disrupt a specific part of the PROTAC's mechanism of action. The most common types include:
-
Epimer/Inactive Enantiomer Control: An isomer of the PROTAC that has a significantly lower affinity for either the target protein or the E3 ligase.
-
Non-binding E3 Ligase Ligand Control: A PROTAC variant where the E3 ligase-binding moiety has been mutated or replaced so it no longer binds to the E3 ligase.
-
Non-binding Target Protein Ligand Control: A PROTAC variant where the target-binding moiety has been mutated or replaced so it no longer binds to the target protein.
-
Mutated Target Protein Rescue: Expressing a mutated form of the target protein that the PROTAC cannot bind to should rescue it from degradation.
Q3: My "inactive" epimer control is still showing some degradation of my target protein. What should I do?
A3: This is a common issue that can arise from several factors. First, confirm that the epimer is indeed inactive in a binding assay, as some epimers may retain partial activity. If the epimer is truly inactive in binding, the observed degradation could be due to off-target effects or non-specific toxicity at higher concentrations. It is recommended to perform a dose-response experiment with both the active PROTAC and the inactive epimer. If the degradation by the epimer only occurs at high concentrations, it is likely a non-specific effect.
Troubleshooting Guide
Here are some common issues encountered during PROTAC experiments and how to troubleshoot them:
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No degradation with the active PROTAC | 1. Low cell permeability of the PROTAC.2. Inefficient ternary complex formation.3. Target protein has a slow turnover rate.4. The chosen E3 ligase is not expressed or is inactive in the cell line. | 1. Perform a cell permeability assay.2. Confirm binding of the PROTAC to both the target and the E3 ligase using biophysical assays (e.g., SPR, ITC).3. Perform a time-course experiment to monitor degradation over a longer period.4. Verify E3 ligase expression using Western Blot or proteomics. |
| Degradation observed with a negative control | 1. The negative control is not truly inactive and retains some binding affinity.2. Off-target effects of the compound.3. Cellular toxicity at the tested concentrations. | 1. Validate the inactivity of the control in a direct binding assay.2. Perform a proteomics study to identify potential off-targets.3. Assess cell viability using an MTT or similar assay. |
| Inconsistent results between experiments | 1. Variability in cell passage number or confluency.2. Inconsistent PROTAC dosage or incubation time.3. Reagent instability. | 1. Use cells within a consistent passage number range and seed at a consistent density.2. Ensure accurate and consistent preparation and application of the PROTAC.3. Prepare fresh solutions of the PROTAC and other critical reagents. |
Experimental Protocols
Western Blot for Protein Degradation
This protocol is used to quantify the amount of a target protein in cells following treatment with a PROTAC.
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with the PROTAC and negative controls at various concentrations for the desired amount of time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Normalize the protein lysates, run them on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane. Block the membrane and then incubate with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin). Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software.
Visualizing PROTAC Mechanisms and Controls
To better understand the principles of PROTACs and their negative controls, the following diagrams illustrate their mechanisms of action and the logic behind experimental design.
Caption: Mechanism of PROTAC-induced protein degradation.
Caption: Logic of different PROTAC negative controls.
Caption: Troubleshooting workflow for unexpected negative control activity.
Validation & Comparative
Validating VZ185-Induced Phenotypes with the Inactive Control, cis-VZ185: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing that a molecule's observed biological effect is a direct consequence of its intended mechanism of action is paramount. In the context of targeted protein degradation, the use of a proper negative control is a critical component of rigorous experimental design. This guide provides a detailed comparison of the potent BRD7 and BRD9 degrader, VZ185, with its inactive diastereoisomer, cis-VZ185, to validate VZ185-induced phenotypes.
VZ185 is a highly potent and selective PROTAC (Proteolysis Targeting Chimera) that induces the degradation of the bromodomain-containing proteins BRD7 and BRD9.[1][2][3] These proteins are subunits of the BAF (SWI/SNF) chromatin remodeling complexes, which play a crucial role in regulating gene expression.[1][4] The degradation of BRD7 and BRD9 by VZ185 offers a powerful tool to study their function and explore their therapeutic potential. However, to confidently attribute any observed cellular phenotype to the degradation of BRD7 and BRD9, it is essential to use a control compound that is structurally similar to VZ185 but does not induce degradation. This is the role of this compound.
This compound is the (S)-hydroxy diastereoisomer of VZ185.[2][5] While it maintains a comparable binding affinity for the BRD7 and BRD9 bromodomains, it is unable to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][4][5] This inability to form a ternary complex between the target protein and the E3 ligase means that this compound does not induce the ubiquitination and subsequent proteasomal degradation of BRD7 and BRD9.[2][5] Therefore, this compound serves as an ideal negative control to distinguish between the specific effects of BRD7/9 degradation and any potential off-target effects of the chemical scaffold.
Mechanism of Action: VZ185 vs. This compound
The distinct activities of VZ185 and this compound are rooted in their differential ability to engage the cellular protein degradation machinery.
Comparative Performance Data
The following tables summarize the key quantitative differences between VZ185 and its inactive control, this compound.
| Parameter | VZ185 | This compound | Reference |
| BRD9 Degradation (DC50) | 1.8 nM (RI-1 cells, 8h) | Not active | [5] |
| 4.0 nM (HEK293 HiBiT, 24h) | Not active | [5] | |
| 2.3 nM (EOL-1 cells, 18h) | Not active | [2] | |
| BRD7 Degradation (DC50) | 4.5 nM (RI-1 cells, 8h) | Not active | [5] |
| 34.5 nM (HEK293 HiBiT, 24h) | Not active | [5] | |
| VHL Binding (KD) | 26 ± 9 nM (ITC) | Not determined | [2][5] |
| 35 ± 5 nM (FP) | Not determined | [5] | |
| BRD9 Bromodomain Binding (KD) | 5.1 ± 0.6 nM (ITC) | Comparable to VZ185 | [2][5] |
| Cell Viability (EC50) | 3.4 nM (EOL-1 cells) | Not determined | [2] |
| 39.8 nM (A204 cells) | Not determined | [2] |
| Property | VZ185 | This compound | Reference |
| Molecular Weight (Da) | 995.23 | 995.23 | [2][5] |
| Calculated logP | 5.0144 | 5.0144 | [2] |
| Aqueous Solubility (µM) | 85 | 79 | [2] |
| Human Microsomal Stability (mL/min/g liver) | 3.8 | 8.1 | [2][5] |
| Mouse Microsomal Stability (mL/min/g liver) | 1.2 | 2.4 | [2][5] |
| Human Plasma Stability (T1/2, min) | >180 | >180 | [2][5] |
| Mouse Plasma Stability (T1/2, min) | >180 | >180 | [2][5] |
Experimental Protocols for Validation
To validate that a phenotype is VZ185-induced and dependent on BRD7/9 degradation, a side-by-side comparison with this compound is essential.
Western Blotting for Target Degradation
-
Objective: To visually confirm the degradation of BRD7 and BRD9 by VZ185 and the lack of degradation with this compound.
-
Protocol:
-
Plate cells (e.g., RI-1, HEK293, EOL-1) at an appropriate density and allow them to adhere overnight.
-
Treat cells with a dose-range of VZ185 (e.g., 1 nM to 1 µM) and a corresponding high concentration of this compound (e.g., 1 µM). Include a DMSO-treated vehicle control.
-
Incubate for a desired time period (e.g., 4, 8, or 24 hours).
-
Harvest cells, lyse, and quantify total protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies specific for BRD7, BRD9, and a loading control (e.g., β-actin, GAPDH).
-
Incubate with appropriate secondary antibodies and visualize protein bands using a chemiluminescence or fluorescence imaging system.
-
-
Expected Outcome: A dose-dependent decrease in BRD7 and BRD9 protein levels should be observed in VZ185-treated cells, while no significant change should be seen in this compound or DMSO-treated cells.
Quantitative Proteomics for Selectivity
-
Objective: To assess the proteome-wide selectivity of VZ185 and confirm that this compound does not induce protein degradation.[4]
-
Protocol:
-
Treat cells (e.g., RI-1) in triplicate with DMSO, a potent concentration of VZ185 (e.g., 100 nM), and the same concentration of this compound for a defined period (e.g., 4 hours).[4]
-
Harvest and lyse the cells.
-
Prepare protein samples for mass spectrometry analysis (e.g., tryptic digestion, TMT labeling).
-
Analyze the samples by LC-MS/MS.
-
Process the raw data to identify and quantify proteins across all samples.
-
-
Expected Outcome: In VZ185-treated samples, BRD7 and BRD9 should be among the most significantly downregulated proteins. In contrast, the proteome of this compound-treated cells should be highly similar to that of DMSO-treated cells, with no significant depletion of BRD7 or BRD9.[4]
Phenotypic Assays
-
Objective: To demonstrate that the observed biological effect is a consequence of BRD7/9 degradation.
-
Protocol:
-
Choose an assay relevant to the expected phenotype (e.g., CellTiter-Glo for cell viability, Annexin V staining for apoptosis, cell cycle analysis by flow cytometry).
-
Treat cells with VZ185 and this compound at various concentrations and time points, alongside a vehicle control.
-
Perform the phenotypic assay according to the manufacturer's instructions.
-
-
Expected Outcome: The phenotype should be observed in a dose- and time-dependent manner in cells treated with VZ185. Cells treated with this compound should not exhibit the phenotype, and their response should be similar to the vehicle control. This demonstrates that the observed effect is linked to the degradation activity of VZ185 and not an off-target effect of the chemical structure.
Conclusion
The validation of on-target activity is a cornerstone of chemical biology and drug discovery. The availability of this compound as a well-characterized negative control for VZ185 is invaluable for researchers studying the roles of BRD7 and BRD9. By systematically comparing the effects of VZ185 and this compound on protein levels, the broader proteome, and cellular phenotypes, researchers can confidently attribute their findings to the specific degradation of BRD7 and BRD9. This rigorous approach is essential for deconvoluting the complex biology of the SWI/SNF chromatin remodeling complex and for the development of novel therapeutics targeting these proteins.
References
A Comparative Guide to VZ185 and cis-VZ185 in Gene Expression Studies
This guide provides a detailed comparison of VZ185, a potent PROTAC (Proteolysis Targeting Chimera) degrader, and its inactive diastereomer, cis-VZ185. It is designed for researchers, scientists, and drug development professionals investigating the roles of BRD7 and BRD9 in gene expression and chromatin biology.
Introduction
VZ185 is a bifunctional molecule designed to induce the degradation of the bromodomain-containing proteins BRD9 and its close homolog BRD7.[1][2] These proteins are integral subunits of the mammalian SWI/SNF chromatin remodeling complexes, specifically the BAF (BRG-/BRM-associated factor) and PBAF (Polybromo-associated BAF) complexes, respectively.[1][3] By modulating the structure of chromatin, these complexes play a crucial role in regulating gene expression, DNA replication, and repair.[1][3][4]
VZ185's utility in research stems from its ability to potently and selectively knock down BRD7 and BRD9, providing a powerful tool for studying their function.[2][5] In contrast, this compound serves as an essential negative control.[1][6] It is a diastereoisomer of VZ185 that retains the ability to bind to the BRD7/9 bromodomains but is incapable of recruiting the E3 ligase necessary for degradation.[1][6] This allows researchers to distinguish between the effects of BRD7/9 degradation and other potential off-target effects of the chemical scaffold.
Mechanism of Action
VZ185 operates through the PROTAC mechanism, hijacking the cell's natural protein disposal system—the ubiquitin-proteasome system.[3][5] It consists of three key components: a ligand that binds to the target proteins (BRD7 and BRD9), a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting the two.[4][5][7] This ternary complex formation of Target:PROTAC:E3 Ligase brings the target protein into close proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[3]
The critical difference between VZ185 and its control, this compound, lies in the stereochemistry of the VHL ligand component.[3] The trans stereochemistry of the hydroxyproline (B1673980) moiety in VZ185 is essential for binding to VHL.[3] In this compound, this is altered to a cis configuration, which ablates its ability to bind to and recruit the VHL E3 ligase, thus rendering it incapable of inducing protein degradation.[1][6]
Data Presentation: Quantitative Comparison
The efficacy and selectivity of VZ185 have been characterized through various biochemical and cellular assays. The tables below summarize key quantitative data comparing VZ185 and its inactive control.
Table 1: Molecular and Cellular Activity Profile
| Parameter | VZ185 | This compound | Reference(s) |
| Target(s) | BRD7 & BRD9 | BRD7 & BRD9 (Binding only) | [1] |
| E3 Ligase Recruited | VHL | None | [1][6] |
| DC50 (BRD9, RI-1 cells) | 1.8 nM | No degradation | [1] |
| DC50 (BRD7, RI-1 cells) | 4.5 nM | No degradation | [1] |
| Dmax (RI-1 cells) | >95% | Not applicable | [1] |
| Binary KD (to VHL) | 30 nM | Not determined (no binding) | [1] |
| EC50 (EOL-1 cells) | 3.4 nM | Not determined | [3][6] |
| EC50 (A-204 cells) | 39.8 nM | Not determined | [3][6] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. KD: Dissociation constant. EC50: Half-maximal effective concentration (cell viability).
Table 2: Proteomic Selectivity in RI-1 Cells
To assess the selectivity of VZ185, quantitative mass spectrometry was performed on RI-1 cells treated with DMSO (vehicle), 100 nM VZ185, or 100 nM this compound for 4 hours.[1][3]
| Treatment | Total Proteins Quantified | Significantly Downregulated Proteins | Key Finding | Reference(s) |
| 100 nM VZ185 | 6,273 | BRD7, BRD9 | Markedly selective degradation of only BRD7 and BRD9. | [1] |
| 100 nM this compound | 6,273 | None | No protein depletion observed, confirming its inactivity. | [1] |
| DMSO | 6,273 | None | Vehicle control showed no effect on protein levels. | [1] |
Experimental Protocols
1. Western Blot for BRD7/BRD9 Degradation
This protocol is used to visually confirm the degradation of target proteins.
-
Cell Culture and Treatment: Plate RI-1 cells and allow them to adhere. Treat cells with VZ185 at various concentrations (e.g., 1 nM to 1 µM), 100 nM this compound as a negative control, and DMSO as a vehicle control for a specified time (e.g., 4, 8, or 18 hours).[3]
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against BRD7, BRD9, and a loading control (e.g., β-actin). Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity relative to the loading control and DMSO-treated sample.
2. Quantitative Proteomics for Selectivity Analysis
This protocol provides an unbiased, proteome-wide assessment of degrader selectivity.[1][3]
-
Cell Treatment and Lysis: Treat RI-1 cells in triplicate with 100 nM VZ185, 100 nM this compound, or DMSO for 4 hours.[3] Harvest and lyse cells in a buffer suitable for mass spectrometry (e.g., 8M urea).
-
Protein Digestion: Reduce, alkylate, and digest proteins into peptides using an enzyme like Trypsin.
-
Isobaric Labeling: Label peptides from each condition with tandem mass tags (TMT) or similar isobaric labels.
-
LC-MS/MS Analysis: Combine the labeled peptide sets and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw data to identify and quantify proteins. Perform statistical analysis to identify proteins with significant changes in abundance in the VZ185-treated group compared to the control groups.
Impact on Gene Expression Pathways
BRD7 and BRD9 are subunits of the SWI/SNF complex, a key ATP-dependent chromatin remodeler.[1][3] This complex alters the accessibility of DNA to transcription factors and the transcriptional machinery, thereby activating or repressing gene expression.[3][4] By degrading BRD7 and BRD9, VZ185 provides a method to study the downstream consequences on gene transcription networks. The use of this compound ensures that the observed changes in gene expression are a direct result of the degradation of these specific proteins and not due to the inhibition of their bromodomain function, which both compounds are capable of.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel-Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
Validating On-Target Effects of BRD9 Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of Bromodomain-containing protein 9 (BRD9) has emerged as a promising therapeutic strategy in various diseases, including cancer.[1][2] BRD9 is a key component of the noncanonical SWI/SNF (ncBAF) chromatin remodeling complex, playing a crucial role in regulating gene expression.[3][4][5] Unlike traditional inhibition, degradation of BRD9 offers a more profound and sustained disruption of its function.[2] This guide provides a comprehensive comparison of methods to validate the on-target effects of BRD9 degradation, supported by experimental data and detailed protocols.
Comparison of BRD9 Degraders
The two primary strategies for inducing BRD9 degradation are Proteolysis-Targeting Chimeras (PROTACs) and molecular glues. PROTACs are bifunctional molecules that bring BRD9 into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[6][7][8] Molecular glues, on the other hand, induce a novel interaction between BRD9 and an E3 ligase, also resulting in its degradation.[9][10]
| Degrader Type | Mechanism of Action | Advantages | Disadvantages |
| PROTACs | Binds to both BRD9 and an E3 ligase (e.g., CRBN, VHL) to form a ternary complex, leading to ubiquitination and proteasomal degradation of BRD9.[7][8] | High potency and selectivity. Can overcome resistance to inhibitors.[6] | Larger molecular size can affect cell permeability and pharmacokinetic properties. "Hook effect" can be observed at high concentrations.[9] |
| Molecular Glues | Induces a new protein-protein interaction between BRD9 and an E3 ligase (e.g., DCAF16), leading to degradation.[9][10] | Smaller molecular size, often leading to better drug-like properties.[9] | Discovery is often serendipitous. Rational design can be challenging. |
Validating On-Target BRD9 Degradation
A multi-faceted approach is essential to rigorously validate that the observed biological effects are a direct consequence of BRD9 degradation. This involves confirming the degradation of BRD9, assessing the selectivity of the degrader, and linking the degradation to a functional cellular phenotype.
Confirmation of BRD9 Protein Degradation
The most direct method to confirm on-target activity is to measure the reduction in BRD9 protein levels.
a. Western Blotting: A standard and widely used technique to quantify protein levels.
Experimental Protocol:
-
Cell Lysis: Treat cells with the BRD9 degrader or a vehicle control (e.g., DMSO) for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for BRD9. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Densitometry analysis is used to quantify the band intensities and determine the percentage of BRD9 degradation relative to the loading control.
b. In-Cell Western / Immunofluorescence: These methods allow for higher throughput screening and visualization of protein degradation within the cellular context.[9]
Experimental Protocol (Immunofluorescence):
-
Cell Culture and Treatment: Seed cells on coverslips and treat with the degrader.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Block with a suitable blocking buffer and incubate with a primary antibody against BRD9.
-
Secondary Antibody and Imaging: Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
Image Acquisition and Analysis: Acquire images using a fluorescence microscope and quantify the fluorescence intensity to determine BRD9 levels.
c. HiBiT Endpoint Degradation Assay: A sensitive, luminescence-based assay for quantifying protein levels.[9]
Experimental Protocol:
-
Cell Line Generation: Engineer a cell line to express BRD9 fused with a small HiBiT tag.
-
Treatment: Treat the cells with the BRD9 degrader.
-
Lysis and Detection: Lyse the cells and add the LgBiT protein and furimazine substrate. The interaction of HiBiT and LgBiT reconstitutes a functional NanoLuc luciferase, and the resulting luminescence is proportional to the amount of BRD9-HiBiT protein.
Workflow for Validating BRD9 Degradation
Caption: Workflow for confirming BRD9 protein degradation.
Assessment of Degrader Selectivity
It is crucial to demonstrate that the degrader specifically targets BRD9 without affecting other proteins, particularly the closely related bromodomain-containing protein BRD7.
a. Proteomics (TMT-based): Unbiased, quantitative mass spectrometry to assess changes across the entire proteome.[9]
Experimental Protocol:
-
Sample Preparation: Treat cells with the degrader or vehicle. Lyse the cells, digest the proteins into peptides, and label with tandem mass tags (TMT).
-
Mass Spectrometry: Combine the labeled samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify thousands of proteins. A volcano plot is typically used to visualize proteins that are significantly up- or down-regulated. In a successful experiment, BRD9 will be the most significantly downregulated protein.[11]
b. Co-immunoprecipitation (Co-IP): To confirm the formation of the ternary complex between BRD9, the degrader, and the E3 ligase.[9]
Experimental Protocol:
-
Cell Treatment and Lysis: Treat cells with the degrader. Lyse the cells under non-denaturing conditions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the E3 ligase (e.g., DCAF16) or BRD9.
-
Elution and Western Blot: Elute the immunoprecipitated proteins and analyze by Western blotting for the presence of BRD9 and the E3 ligase.
BRD9 Signaling and Degradation Pathway
Caption: BRD9 function and targeted degradation pathway.
Functional Validation of On-Target Effects
Connecting BRD9 degradation to a cellular phenotype is the ultimate validation. This involves genetic approaches to mimic the effect of the degrader and phenotypic assays to measure the biological consequences.
a. Genetic Knockout/Knockdown: Using CRISPR-Cas9 to knock out the BRD9 gene or shRNA/siRNA to knock down its expression provides a genetic benchmark for the effects of the degrader.[12]
Experimental Protocol (CRISPR-Cas9 Knockout):
-
gRNA Design and Cloning: Design guide RNAs (gRNAs) targeting an early exon of the BRD9 gene and clone them into a Cas9-expressing vector.
-
Transfection and Selection: Transfect the target cells with the gRNA/Cas9 construct and select for successfully transfected cells.
-
Validation of Knockout: Isolate single-cell clones and validate the knockout of the BRD9 gene by sequencing and Western blotting.
-
Phenotypic Analysis: Compare the phenotype of the knockout cells (e.g., cell proliferation, gene expression) to that of cells treated with the BRD9 degrader.
b. Phenotypic Assays:
-
Cell Proliferation/Viability Assays: To determine the effect of BRD9 degradation on cell growth.[6][12] Assays like CellTiter-Glo or MTT can be used.
-
Apoptosis and Cell Cycle Analysis: Flow cytometry-based assays to measure programmed cell death and cell cycle arrest.[6][12]
-
Transcriptomic Analysis (RNA-seq): To identify global changes in gene expression following BRD9 degradation.[13][14][15] This can reveal downstream pathways affected by the loss of BRD9.[3]
-
Colony Formation Assays: To assess the long-term impact of BRD9 degradation on the clonogenic potential of cells.[12]
| Assay | Purpose | Typical Readout |
| Cell Proliferation | Measures the effect on cell growth. | Luminescence, Absorbance |
| Apoptosis Analysis | Quantifies programmed cell death. | Percentage of Annexin V positive cells |
| Cell Cycle Analysis | Determines the distribution of cells in different phases of the cell cycle. | Percentage of cells in G1, S, and G2/M phases |
| RNA-sequencing | Identifies changes in gene expression. | Differentially expressed genes |
| Colony Formation | Assesses the ability of single cells to form colonies. | Number and size of colonies |
Logical Relationship of Validation Methods
Caption: Logical flow for validating on-target effects.
Alternative Approaches and Controls
To further strengthen the validation, several controls and alternative approaches should be considered:
-
Inactive Epimer/Analog: Synthesize a structurally similar but inactive version of the degrader that does not bind to BRD9 or the E3 ligase. This control should not induce BRD9 degradation or the associated phenotype.[11]
-
E3 Ligase Ligand Alone: Treat cells with the E3 ligase-binding moiety of the PROTAC alone to ensure it does not have off-target effects.
-
Proteasome Inhibitor Rescue: Pre-treatment with a proteasome inhibitor (e.g., MG132, Bortezomib) should block the degradation of BRD9 by the degrader, confirming a proteasome-dependent mechanism.[9]
-
E3 Ligase Knockout/Knockdown: The degradation of BRD9 should be attenuated in cells where the recruited E3 ligase has been knocked out or knocked down.[9]
By employing a combination of these biochemical, proteomic, and functional assays, researchers can confidently validate the on-target effects of BRD9 degradation and build a strong foundation for further preclinical and clinical development.
References
- 1. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRD9 Bifunctional Degraders for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Gene - BRD9 [maayanlab.cloud]
- 5. genecards.org [genecards.org]
- 6. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unveiling New Triazoloquinoxaline‐Based PROTACs Designed for the Selective Degradation of the ncBAF Chromatin Remodeling Subunit BRD9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. BRD9 degraders as chemosensitizers in acute leukemia and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. db.cngb.org [db.cngb.org]
- 15. Depletion of BRD9-mediated R-loop accumulation inhibits leukemia cell growth via transcription–replication conflict - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of cis-VZ185 in Validating VZ185-Mediated Protein Degradation
In the rapidly advancing field of targeted protein degradation, establishing the precise mechanism of action and selectivity of novel degraders is paramount. VZ185 has emerged as a potent and selective degrader of the bromodomain-containing proteins BRD7 and BRD9.[1][2][3][4][5][6] A key tool in confirming the specificity of VZ185 is its diastereoisomer, cis-VZ185, which serves as an essential negative control in experimental workflows.[1][2][3] This guide provides a comparative analysis of VZ185 and this compound, detailing the experimental data that underscores the importance of this control in validating on-target activity.
Distinguishing VZ185 and this compound: A Tale of Two Isomers
VZ185 is a proteolysis-targeting chimera (PROTAC) that functions by forming a ternary complex with BRD7 or BRD9 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][7] This proximity induces the ubiquitination of BRD7/9, marking them for degradation by the proteasome.
In contrast, this compound, the (S) hydroxy diastereoisomer of VZ185, is designed to be inactive as a degrader.[1][3] While it retains a comparable ability to bind to the bromodomains of BRD7 and BRD9, its stereochemistry prevents it from effectively recruiting the VHL E3 ligase.[1][3] This crucial difference allows researchers to dissect the biological effects observed, ensuring they are a direct consequence of VHL-mediated degradation and not due to off-target effects of the chemical scaffold.
Comparative Performance Data
The following tables summarize the key quantitative data comparing the activity of VZ185 and its inactive control, this compound.
| Compound | Target(s) | Function | E3 Ligase Binding |
| VZ185 | BRD7, BRD9 | PROTAC Degrader | Binds to VHL |
| This compound | BRD7, BRD9 (binding only) | Negative Control | Does not bind to VHL |
| Parameter | VZ185 | This compound | Cell Line |
| BRD9 Degradation (DC50) | 1.8 nM | Inactive | RI-1 |
| BRD7 Degradation (DC50) | 4.5 nM | Inactive | RI-1 |
| BRD9 Degradation (DC50) | 2.3 nM | Inactive | EOL-1 |
| BRD9 Degradation (DC50) | 8.3 nM | Inactive | A204 |
| Cell Viability (EC50) | 3.4 nM | Not reported | EOL-1 |
| Cell Viability (EC50) | 39.8 nM | Not reported | A204 |
DC50: Half-maximal degradation concentration. EC50: Half-maximal effective concentration in cell viability assays.
Experimental Protocols for Selectivity Confirmation
To rigorously validate the selectivity of VZ185, a standard set of experiments is employed, consistently utilizing this compound as a negative control.
Proteomics-Based Selectivity Assay
Objective: To globally assess the impact of VZ185 on the cellular proteome and confirm selective degradation of BRD7 and BRD9.
Methodology:
-
Cell Culture and Treatment: Human cell lines (e.g., RI-1, Kelly) are cultured to optimal density.[1]
-
Compound Incubation: Cells are treated in triplicate with a vehicle control (e.g., DMSO), a working concentration of VZ185 (e.g., 100 nM), and the same concentration of this compound.[1][2][3]
-
Incubation Period: Cells are incubated for a defined period (e.g., 4-8 hours) to allow for protein degradation.[1][2][8]
-
Cell Lysis and Protein Extraction: Following incubation, cells are harvested, and total protein is extracted.
-
Proteomic Analysis: Protein abundance is quantified using techniques such as multiplexed isobaric tagging mass spectrometry.[1][2]
-
Data Analysis: Protein levels in the VZ185- and this compound-treated groups are compared to the vehicle control. Significant downregulation of only BRD7 and BRD9 in the VZ185-treated sample, with no corresponding decrease in the this compound or vehicle control samples, confirms selectivity.[1][3]
Western Blotting for Target Engagement
Objective: To visually confirm the degradation of target proteins.
Methodology:
-
Cell Treatment and Lysis: Similar to the proteomics protocol, cells are treated with DMSO, VZ185, and this compound.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for BRD7, BRD9, and a loading control (e.g., GAPDH, β-actin).
-
Detection: Following incubation with a secondary antibody, the protein bands are visualized. A significant reduction in the intensity of the BRD7 and BRD9 bands should only be observed in the VZ185-treated lane.
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathway of VZ185-mediated degradation and the experimental workflow for confirming its selectivity.
References
Comparative Proteomic Analysis of VZ185 and cis-VZ185: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the proteomic effects of VZ185 and its inactive diastereomer, cis-VZ185. The experimental data herein demonstrates the potent and selective degradation of BRD7 and BRD9 by VZ185, a proteolysis-targeting chimera (PROTAC).
VZ185 is a VHL-based PROTAC designed to induce the degradation of the bromodomain-containing proteins BRD7 and BRD9, which are subunits of the BAF/PBAF chromatin remodeling complexes.[1][2][3] Its counterpart, this compound, serves as a crucial negative control. While possessing a comparable affinity for the BRD7/9 bromodomains, this compound is incapable of recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase, thus preventing protein degradation.[1][2][3] This fundamental difference in their mechanism of action is key to understanding their distinct proteomic profiles.
Quantitative Proteomic Data Summary
Global proteomic analyses have been conducted to assess the selectivity of VZ185-induced degradation. The following tables summarize the key findings from these experiments.
Table 1: Proteomic Analysis in RI-1 Cells
| Treatment Group | Number of Proteins Quantified | Significantly Downregulated Proteins | Experimental Conditions |
| VZ185 (100 nM) | 6,273 | BRD7, BRD9 | 4-hour treatment |
| This compound (100 nM) | 6,273 | None | 4-hour treatment |
| DMSO (Vehicle) | 6,273 | None | 4-hour treatment |
Data sourced from multiplexed isobaric tagging mass spectrometry experiments.[1][2][4]
Table 2: Proteomic Analysis in Kelly Cells
| Treatment Group | Number of Proteins Quantified | Significantly Downregulated Proteins | Experimental Conditions |
| VZ185 (0.1 µM) | 7,742 | BRD7, BRD9 | 5-hour treatment |
Data sourced from label-free quantification with the diaPASEF workflow.[1][2]
The data clearly indicates that VZ185 selectively degrades BRD7 and BRD9.[1] In contrast, this compound treatment does not lead to the depletion of any proteins, confirming its role as a non-degrading control.[1][2] Further studies have shown that other bromodomain-containing proteins and subunits of the BAF/PBAF complexes remain unaffected by VZ185 treatment.[1][2]
Experimental Protocols
To ensure the reproducibility of these findings, detailed methodologies for the key experiments are provided below.
Multiplexed Isobaric Tagging Mass Spectrometry Proteomics in RI-1 Cells
-
Cell Culture and Treatment: RI-1 cells were cultured in appropriate media and treated in triplicate with either DMSO (vehicle control), 100 nM VZ185, or 100 nM this compound for 4 hours.[1][2][4]
-
Cell Lysis and Protein Digestion: Following treatment, cells were harvested and lysed. The protein concentration was determined, and proteins were digested into peptides using an appropriate enzyme (e.g., trypsin).
-
Isobaric Tagging: The resulting peptide mixtures were labeled with isobaric tags (e.g., TMT or iTRAQ) to enable multiplexed analysis.
-
LC-MS/MS Analysis: The labeled peptides were separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
-
Data Analysis: The MS/MS data was processed using a suitable software suite to identify and quantify proteins. Statistical analysis was performed to identify proteins with statistically significant changes in abundance between the treatment groups.[1]
Label-Free Quantitative Proteomics (diaPASEF) in Kelly Cells
-
Cell Culture and Treatment: Kelly neuroblastoma cells were treated with 0.1 µM VZ185 for 5 hours.[1][2]
-
Sample Preparation: Whole-cell protein extracts were prepared.
-
LC-MS/MS Analysis (diaPASEF): The protein samples were analyzed using a data-independent acquisition method with parallel accumulation-serial fragmentation (diaPASEF).[1][2]
-
Data Analysis: The acquired data was analyzed using a label-free quantification workflow. Statistical analysis, such as a moderated t-test, was used to identify proteins that were significantly downregulated in response to VZ185 treatment.[2]
Visualizing the Mechanism and Workflow
To further elucidate the processes described, the following diagrams have been generated.
Caption: Mechanism of action for VZ185-induced degradation of BRD7/BRD9.
References
Distinguishing On-Target Binding from Degradation: A Guide to Using cis-VZ185 as a Negative Control for Bromodomain Effects
The Challenge of Deconvolution: Binding vs. Degradation
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein. VZ185 is a potent PROTAC that selectively degrades the bromodomain-containing proteins BRD7 and BRD9 by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] However, the warhead of VZ185 itself binds to the bromodomains of BRD7 and BRD9. This raises a critical question: are the observed cellular effects a consequence of protein degradation or simply of bromodomain inhibition due to binding? To address this, a proper negative control is essential.
cis-VZ185: The Ideal Negative Control
This compound is the (S)-hydroxy diastereoisomer of VZ185.[1][2] While it retains a comparable binding affinity to the bromodomains of BRD7 and BRD9, a subtle stereochemical change in its VHL-binding moiety abrogates its ability to recruit the E3 ligase.[1][2] Consequently, this compound does not induce the degradation of BRD7 and BRD9.[1][2][4] This unique property makes it the gold-standard negative control for VZ185 studies, allowing researchers to specifically isolate and identify the effects stemming from protein degradation.
Comparative Analysis of Experimental Controls
To illustrate the utility of this compound, it is useful to compare it with other potential controls, such as the well-characterized BET bromodomain inhibitor JQ1 and its inactive enantiomer.
| Compound | Target(s) | Mechanism of Action | Primary Use in this Context |
| VZ185 | BRD7, BRD9 | Binds to BRD7/9 and VHL E3 ligase, inducing proteasomal degradation of BRD7/9.[1][3][5] | To study the functional consequences of BRD7/9 degradation. |
| This compound | BRD7, BRD9 | Binds to BRD7/9 with comparable affinity to VZ185 but does not recruit VHL E3 ligase; does not induce degradation.[1][2] | Negative control to differentiate between effects of BRD7/9 degradation and those of bromodomain binding. |
| JQ1 | BET family (BRD2, BRD3, BRD4, BRDT) | Competitively binds to the acetyl-lysine binding pockets of BET bromodomains, inhibiting their function.[6][7][8][9] | Alternative control to compare the effects of broad BET bromodomain inhibition (without degradation) to selective BRD7/9 degradation. |
| JQ1R | (Inactive) | The inactive (R)-enantiomer of JQ1, which does not significantly bind to BET bromodomains.[9] | Negative control for JQ1 to rule out off-target effects of the JQ1 chemical scaffold. |
Quantitative Data Summary
The following table summarizes key quantitative data for VZ185 and its negative control, this compound. While specific binding affinities for this compound are not always published, they are consistently reported to be comparable to VZ185.
| Parameter | VZ185 | This compound | Reference(s) |
| BRD9 Bromodomain Binding (KD) | 5.1 ± 0.6 nM (ITC) | Comparable to VZ185 (low nM range) | [2][10][11] |
| BRD7 Degradation (DC50) | 4.5 nM (RI-1 cells, 8h) | No degradation observed | [2][5] |
| BRD9 Degradation (DC50) | 1.8 nM (RI-1 cells, 8h) | No degradation observed | [2][5] |
| VHL Binding (KD) | 26 ± 9 nM (ITC, binary) | Does not bind/recruit VHL | [2][12] |
| Cell Viability (EC50, EOL-1) | 3.4 nM | Significantly less potent than VZ185 | [10][11] |
| Cell Viability (EC50, A-204) | 39.8 nM | Significantly less potent than VZ185 | [10][11] |
Experimental Protocols
Here, we provide detailed methodologies for key experiments to validate the activity of VZ185 and the inactivity of this compound in inducing degradation, as well as to measure bromodomain binding.
Western Blotting for BRD7/9 Degradation
This protocol is used to visually assess the degradation of BRD7 and BRD9 in cells treated with VZ185 and this compound.
Materials:
-
Cell lines of interest (e.g., RI-1, HEK293)
-
VZ185 and this compound
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD7, anti-BRD9, and a loading control (e.g., anti-β-actin, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of VZ185, this compound, or DMSO for the desired time points (e.g., 4, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Denature equal amounts of protein and separate by SDS-PAGE. Transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and thermodynamic parameters.
Materials:
-
Purified recombinant BRD7 or BRD9 bromodomain protein
-
VZ185 or this compound
-
ITC instrument and corresponding cells/syringes
-
ITC buffer (e.g., PBS or HEPES, ensure buffer matching for protein and compound)
Procedure:
-
Sample Preparation:
-
Dialyze the purified protein against the ITC buffer extensively.
-
Dissolve the compound in the same ITC buffer. Degas both solutions.
-
-
ITC Experiment Setup:
-
Load the protein solution into the sample cell (e.g., 10-20 µM).
-
Load the compound solution into the injection syringe at a concentration 10-20 fold higher than the protein.
-
-
Titration: Perform a series of injections of the compound into the protein solution while monitoring the heat changes. A control titration of the compound into the buffer alone should be performed to subtract the heat of dilution.
-
Data Analysis: Integrate the heat peaks and fit the data to a suitable binding model to determine the KD, ΔH, and n.
AlphaScreen Assay for Bromodomain Binding Inhibition
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay to measure biomolecular interactions. In this context, it can be used to determine the IC50 of a compound that disrupts the interaction between a bromodomain and an acetylated histone peptide.
Materials:
-
His-tagged recombinant BRD7 or BRD9 bromodomain
-
Biotinylated acetylated histone peptide (e.g., H4K16ac)
-
Streptavidin-coated Donor beads and Ni-NTA-coated Acceptor beads
-
Assay buffer
-
Microplate reader capable of AlphaScreen detection
Procedure:
-
Reagent Preparation: Prepare solutions of the His-tagged bromodomain, biotinylated peptide, and the test compounds (VZ185, this compound) in assay buffer.
-
Assay Plating: In a 384-well plate, add the His-tagged bromodomain, biotinylated peptide, and serial dilutions of the test compounds.
-
Incubation: Incubate the plate to allow for binding to reach equilibrium.
-
Bead Addition: Add the Ni-NTA Acceptor beads and incubate. Then, add the Streptavidin Donor beads and incubate in the dark.
-
Detection: Read the plate on an AlphaScreen-compatible reader. The signal will decrease as the compound displaces the peptide from the bromodomain.
-
Data Analysis: Plot the signal against the compound concentration and fit to a dose-response curve to determine the IC50 value.
Mandatory Visualizations
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. benchchem.com [benchchem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. benchchem.com [benchchem.com]
- 6. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probe VZ185 | Chemical Probes Portal [chemicalprobes.org]
- 8. westbioscience.com [westbioscience.com]
- 9. resources.amsbio.com [resources.amsbio.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. eubopen.org [eubopen.org]
- 12. Pardon Our Interruption [opnme.com]
A Researcher's Guide to Publication Standards for PROTAC Control Experiments
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein degradation. This novel mechanism necessitates a rigorous and standardized set of control experiments to ensure that the observed biological effects are a direct consequence of the intended PROTAC activity. This guide provides a comprehensive overview of the essential control experiments, data presentation standards, and detailed protocols required for the robust validation and publication of PROTAC research.
The Critical Role of Controls in PROTAC Research
The unique mechanism of action of PROTACs, which involves the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, requires a multi-faceted validation approach.[1] Well-designed control experiments are essential to demonstrate that the degradation of the protein of interest (POI) is a specific, E3 ligase-dependent process and not a result of off-target effects or non-specific toxicity.[2][3]
**Key Control Experiments for PROTAC Validation
A comprehensive validation strategy for a novel PROTAC should include a panel of negative controls that are structurally similar to the active PROTAC but deficient in a key aspect of its mechanism of action.[3][4] The two primary types of negative controls are:
-
E3 Ligase Binding-Deficient (or "Dead") Control: This control is modified to prevent its binding to the E3 ligase.[3] This is a crucial control to demonstrate that the degradation is dependent on the recruitment of the specific E3 ligase.[3] For Cereblon (CRBN)-based PROTACs, this can be achieved by methylating the glutarimide (B196013) nitrogen. For von Hippel-Lindau (VHL)-recruiting PROTACs, inverting the stereochemistry of a critical chiral center on the VHL ligand can abrogate binding.[3]
-
Target Protein Binding-Deficient (or Epimer/Enantiomer) Control: This control is altered so that it no longer binds to the POI. This is often accomplished by modifying the "warhead" portion of the PROTAC.[2][3] This control helps to rule out off-target effects that might be caused by the warhead itself, independent of protein degradation.[3]
In addition to these molecule-based controls, further mechanistic validation can be achieved through cellular and biochemical assays.
Data Presentation: A Comparative Approach
To facilitate clear and objective comparison, quantitative data from PROTAC and control experiments should be summarized in structured tables. The following tables provide examples of how to present key degradation and cell viability data.
Table 1: Comparative Analysis of Target Protein Degradation
| Compound | Target Protein | DC50 (nM) | Dmax (%) |
| Active PROTAC | BRD4 | 10 | 95 |
| E3 Ligase Binding-Deficient Control | BRD4 | >10,000 | <10 |
| Target Binding-Deficient Control | BRD4 | >10,000 | <5 |
| Parent Inhibitor (Warhead) | BRD4 | No Degradation | No Degradation |
| E3 Ligase Ligand | BRD4 | No Degradation | No Degradation |
-
DC50: The concentration of the compound that results in 50% degradation of the target protein.
-
Dmax: The maximal level of protein degradation achieved.
Table 2: Comparative Analysis of Cell Viability
| Compound | Cell Line | GI50 (nM) |
| Active PROTAC | Cancer Cell Line X | 50 |
| E3 Ligase Binding-Deficient Control | Cancer Cell Line X | >10,000 |
| Target Binding-Deficient Control | Cancer Cell Line X | >10,000 |
| Parent Inhibitor (Warhead) | Cancer Cell Line X | 5,000 |
-
GI50: The concentration of the compound that causes 50% inhibition of cell growth.
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This is the most direct method to measure PROTAC-induced degradation of a target protein.[5]
Materials:
-
Cell culture plates (6-well or 12-well)
-
Active PROTAC and control compounds
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-target protein, anti-loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the active PROTAC and control compounds. Include a vehicle-only control.[4] Incubate for the desired time (e.g., 4, 8, 16, or 24 hours).[2]
-
Cell Lysis: Wash cells with ice-cold PBS. Add RIPA buffer to each well, scrape the cells, and collect the lysate.[5] Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[2]
-
Sample Preparation: Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.[4]
-
Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a membrane.[5]
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein and a loading control.[2][5]
-
Detection and Analysis: Wash the membrane, incubate with the secondary antibody, and then add ECL substrate.[2] Visualize the protein bands and quantify the band intensities. Normalize the target protein signal to the loading control and calculate the percentage of protein degradation relative to the vehicle-treated control.[2]
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the functional consequence of target protein degradation on cell proliferation.[6]
Materials:
-
Opaque-walled 96-well plates
-
Active PROTAC and control compounds
-
Vehicle control (e.g., DMSO)
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Plate cells in an opaque-walled 96-well plate at a predetermined density and incubate overnight.[6]
-
Compound Treatment: Add serial dilutions of the PROTAC and control compounds to the wells. Include a vehicle control.[4]
-
Incubation: Incubate the plate for a period relevant to the expected phenotypic effect (e.g., 72 hours).[6]
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well, mix on an orbital shaker to induce cell lysis, and incubate to stabilize the luminescent signal.[4][6]
-
Data Analysis: Measure the luminescence using a luminometer.[4] Normalize the data to the vehicle control and calculate the GI50 value.
Mandatory Visualizations
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Validation
Caption: A stepwise workflow for the functional validation of a PROTAC.
Logical Relationship of PROTAC Controls
Caption: Logical framework for validating the PROTAC mechanism of action.
References
cis-VZ185 vs. Other BRD7/BRD9 Inhibitors: A Comparative Guide
In the landscape of epigenetic drug discovery, the bromodomain-containing proteins BRD7 and BRD9 have emerged as compelling therapeutic targets due to their integral roles in chromatin remodeling and gene regulation.[1] This guide provides a detailed comparison of cis-VZ185 and its active counterpart, VZ185, with other notable BRD7/BRD9 inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data.
Introduction to BRD7 and BRD9
BRD7 and BRD9 are key components of the mammalian SWI/SNF (switch/sucrose non-fermentable) chromatin remodeling complexes.[1] Specifically, BRD7 is a subunit of the PBAF (Polybromo-associated BAF) complex, while BRD9 is a member of the non-canonical BAF (ncBAF) complex.[2][3] These complexes play a crucial role in regulating gene expression by altering chromatin structure, and their dysregulation is implicated in various diseases, including cancer.[2][4] Both proteins contain a bromodomain, a structural module that recognizes and binds to acetylated lysine (B10760008) residues on histones and other proteins, thereby tethering the SWI/SNF complexes to specific genomic loci.[2]
Overview of this compound and VZ185
This compound is the inactive diastereoisomer of VZ185 and serves as a crucial negative control in experiments.[5][6] VZ185, on the other hand, is a potent and selective proteolysis-targeting chimera (PROTAC) degrader of both BRD7 and BRD9.[5][7] As a PROTAC, VZ185 functions by hijacking the cell's ubiquitin-proteasome system to induce the degradation of its target proteins.[8] It achieves this by simultaneously binding to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and either BRD7 or BRD9, leading to their ubiquitination and subsequent degradation by the proteasome.[7][9]
Quantitative Comparison of Inhibitor Performance
The following tables summarize the quantitative data for VZ185 and other prominent BRD7/BRD9 inhibitors, providing a clear comparison of their binding affinities, degradation potency, and cellular activity.
Table 1: Binding Affinity and Degradation Potency of BRD7/BRD9 Degraders
| Compound | Target | DC50 (nM) | Dmax (%) | Cell Line | Assay Type | Reference |
| VZ185 | BRD9 | 1.8 | >95 | RI-1 | Western Blot | [5] |
| BRD7 | 4.5 | >95 | RI-1 | Western Blot | [5] | |
| HiBiT-BRD9 | 4.0 | - | HEK293 | NanoBRET | [10] | |
| HiBiT-BRD7 | 34.5 | - | HEK293 | NanoBRET | [10] | |
| BRD9 | 2-8 | - | EOL-1, A-204 | Degradation Analysis | [8][9] | |
| dBRD9 | BRD9 | - | - | - | - | [3] |
| BRD7 | - | - | - | - | [3] |
DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.
Table 2: Binding Affinity of BRD7/BRD9 Inhibitors
| Compound | Target | Kd (nM) | Assay Type | Reference |
| LP99 | BRD9 | 99 | Isothermal Titration Calorimetry (ITC) | [1] |
| BRD7 | 909 | Isothermal Titration Calorimetry (ITC) | [1] | |
| I-BRD9 | BRD9 | - | - | [9] |
| BI-7273 | BRD9 | - | - | [3] |
| BI-9564 | BRD9 | - | - | [9] |
| TG003 | BRD9 | 16,000 | Isothermal Titration Calorimetry (ITC) | [3] |
| BRD7 | 4,000 | Isothermal Titration Calorimetry (ITC) | [3] |
Kd: Dissociation constant.
Table 3: Cellular Activity of BRD7/BRD9 Inhibitors and Degraders
| Compound | Cell Line | EC50 (nM) | Assay Type | Reference |
| VZ185 | EOL-1 | 3.4 | CellTiter-Glo | [11][12] |
| A-204 | 39.8 | CellTiter-Glo | [10][11] | |
| dBRD9 | EOL-1 | 5 | Cell Viability | [12] |
| A-204 | 90 | Cell Viability | [12] | |
| BI-7273 | EOL-1 | 90-340 | Cell Viability | [12] |
| BI-9564 | EOL-1 | 370-3550 | Cell Viability | [12] |
EC50: Half-maximal effective concentration.
Mechanism of Action: VZ185 as a PROTAC Degrader
VZ185 exemplifies the targeted protein degradation strategy. Its bifunctional nature allows it to act as a molecular bridge between the VHL E3 ligase and the target proteins, BRD7 or BRD9. This proximity induces the transfer of ubiquitin molecules to the target protein, marking it for destruction by the proteasome. The inactive this compound, which cannot bind to VHL, fails to induce degradation, highlighting the specific mechanism of action.[6][9]
BRD7/BRD9 Signaling Pathways
BRD7 and BRD9, as components of the PBAF and ncBAF complexes respectively, are involved in the regulation of various signaling pathways critical for cellular processes. Dysregulation of these pathways is a hallmark of many cancers. For instance, BRD7 has been shown to interact with and regulate the activity of the tumor suppressor p53 and can influence the Wnt/β-catenin signaling pathway.[4][13]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize BRD7/BRD9 inhibitors and degraders.
Isothermal Titration Calorimetry (ITC)
ITC is utilized to directly measure the binding affinity (Kd) between an inhibitor and its target protein.
-
Preparation : Purified BRD7 or BRD9 bromodomain and the inhibitor are prepared in the same buffer.
-
Titration : A solution of the inhibitor is titrated into a solution containing the bromodomain at a constant temperature.
-
Measurement : The heat released or absorbed during the binding event is measured.
-
Data Analysis : The resulting data is fitted to a binding model to determine the dissociation constant (Kd), stoichiometry, and thermodynamic parameters.[3]
Western Blotting for Protein Degradation
This technique is used to quantify the reduction in BRD7 and BRD9 protein levels following treatment with a degrader like VZ185.
-
Cell Treatment : Cells are treated with various concentrations of the degrader or a vehicle control for a specified time.
-
Lysis : Cells are lysed to extract total protein.
-
SDS-PAGE and Transfer : Protein lysates are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane.
-
Antibody Incubation : The membrane is incubated with primary antibodies specific for BRD7, BRD9, and a loading control (e.g., β-actin).
-
Detection : A secondary antibody conjugated to a detection enzyme is added, and the protein bands are visualized and quantified.[12]
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method to measure the engagement of a compound with its target protein.
-
Cell Line Generation : A cell line is engineered to express the target protein (BRD7 or BRD9) fused to a NanoLuc® luciferase.
-
Tracer Addition : A fluorescent tracer that binds to the target protein is added to the cells.
-
Compound Treatment : The cells are then treated with the test compound (inhibitor or degrader).
-
BRET Measurement : If the compound binds to the target, it displaces the tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal between the luciferase and the tracer. The IC50 value, representing the concentration of the compound that displaces 50% of the tracer, is then determined.[9]
Selectivity of VZ185
A key advantage of VZ185 is its high selectivity for BRD7 and BRD9. Proteomic studies have shown that treatment with VZ185 leads to the significant downregulation of only BRD7 and BRD9 out of thousands of quantified proteins.[5] The levels of other bromodomain-containing proteins and other subunits of the BAF/PBAF complexes remained unaffected.[5][6] This high selectivity minimizes off-target effects, making VZ185 a valuable tool for specifically probing the functions of BRD7 and BRD9.
Conclusion
The development of potent and selective inhibitors and degraders for BRD7 and BRD9 has provided the research community with powerful tools to investigate their biological roles and therapeutic potential. VZ185 stands out as a highly effective and selective PROTAC degrader of both BRD7 and BRD9, offering a distinct mechanism of action compared to traditional small molecule inhibitors. Its inactive counterpart, this compound, is an essential control for validating the specific on-target effects of VZ185. The comparative data presented in this guide, along with the outlined experimental protocols, will aid researchers in selecting the most appropriate chemical probes for their studies and in the continued development of novel therapeutics targeting the SWI/SNF complexes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of potent and selective inhibitors of BRD7 and BRD9 bromodomains - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00152H [pubs.rsc.org]
- 5. Pardon Our Interruption [opnme.com]
- 6. opnme.com [opnme.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. eubopen.org [eubopen.org]
- 11. Pardon Our Interruption [opnme.com]
- 12. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Emerging Roles of BRD7 in Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Validating On-Target Effects of VZ185 with cis-VZ185 Rescue Experiments: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the potent and selective BRD7/BRD9 degrader, VZ185, with its inactive diastereomer, cis-VZ185, to validate on-target activity through rescue experiments. This document outlines the mechanism of action, presents key performance data, and offers detailed experimental protocols to ensure the rigorous validation of experimental results.
VZ185 is a proteolysis-targeting chimera (PROTAC) that recruits the E3 ubiquitin ligase VHL to induce the degradation of BRD7 and BRD9, subunits of the BAF/PBAF chromatin remodeling complexes.[1][2][3][4] To confirm that the observed cellular phenotype of VZ185 treatment is a direct result of BRD7/9 degradation, a "rescue" or control experiment using the inactive this compound is crucial. This compound serves as a critical negative control because it can bind to the bromodomains of BRD7 and BRD9 but is unable to recruit the VHL E3 ligase, and therefore does not induce protein degradation.[2][3][4]
Data Presentation: VZ185 vs. This compound
The following tables summarize the key quantitative data comparing the activity of VZ185 and its inactive control, this compound.
| Parameter | VZ185 | This compound | Reference |
| Target(s) | BRD7, BRD9 | BRD7, BRD9 (binding only) | [2][3][4] |
| Mechanism of Action | Induces proteasomal degradation via VHL recruitment | Binds to target but does not induce degradation | [2][3][4] |
| BRD9 Degradation DC50 (RI-1 cells, 8h) | 1.8 nM | No degradation observed | [3] |
| BRD7 Degradation DC50 (RI-1 cells, 8h) | 4.5 nM | No degradation observed | [3] |
| BRD9 Degradation DC50 (HEK293 cells, HiBiT) | 4.0 nM | No degradation observed | [3] |
| BRD7 Degradation DC50 (HEK293 cells, HiBiT) | 34.5 nM | No degradation observed | [3] |
| EOL-1 Cell Viability EC50 | 3.4 nM | Not reported | [3] |
| A-204 Cell Viability EC50 | 39.8 nM | Not reported | [3] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of action of VZ185 and the point of failure for the inactive this compound, highlighting why it serves as an ideal negative control.
Caption: Mechanism of VZ185-induced degradation and the inactive nature of this compound.
Experimental Protocols
Protocol 1: Western Blot for BRD7/9 Degradation
This protocol is designed to verify the degradation of BRD7 and BRD9 in a cellular context.
-
Cell Culture and Treatment:
-
Plate cells (e.g., RI-1, HEK293, EOL-1, or A-204) at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of VZ185 (e.g., 0.1 nM to 1000 nM) and a high concentration of this compound (e.g., 1000 nM) as a negative control. Include a DMSO-treated vehicle control.
-
Incubate for a specified time (e.g., 4, 8, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify total protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against BRD7, BRD9, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using software like ImageJ.
-
Normalize the intensity of BRD7 and BRD9 bands to the loading control.
-
Compare the protein levels in VZ185-treated and this compound-treated cells to the DMSO control.
-
Protocol 2: Cellular Viability Assay
This protocol assesses the phenotypic consequences of BRD7/9 degradation.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a suitable density.
-
After 24 hours, treat cells with a serial dilution of VZ185 and a high concentration of this compound. Include a DMSO control.
-
-
Incubation:
-
Incubate the plate for a period relevant to the expected phenotypic outcome (e.g., 72 hours).
-
-
Viability Measurement:
-
Measure cell viability using a commercially available kit (e.g., CellTiter-Glo®, MTS, or AlamarBlue).
-
-
Data Analysis:
-
Normalize the data to the DMSO-treated wells.
-
Plot the dose-response curve for VZ185 and determine the EC50 value.
-
Confirm that this compound does not significantly impact cell viability at the tested concentration.
-
Experimental Workflow and Logic
The following diagram illustrates the logical workflow of a rescue experiment to validate that the observed phenotype is a direct result of on-target protein degradation.
Caption: Logical workflow for a rescue experiment using this compound.
Alternatives to VZ185
While VZ185 is a highly potent and selective degrader of BRD7 and BRD9, other chemical tools can be used for comparison or as alternatives.
| Compound | Target(s) | Mechanism of Action | Reference |
| I-BRD9 | BRD7/9 | Bromodomain Inhibition | [3] |
| LP99 | BRD7/9 | Bromodomain Inhibition | [3] |
| BI-7273 | BRD7/9 | Bromodomain Inhibition | [3] |
| BI-9564 | BRD7/9 | Bromodomain Inhibition | [3] |
These inhibitors can be used to determine if the bromodomain-binding function alone, without degradation, is sufficient to elicit a cellular response. Comparing the effects of VZ185 to these inhibitors can further dissect the biological consequences of BRD7/9 degradation versus inhibition.
By employing the protocols and understanding the comparative data presented in this guide, researchers can confidently validate the on-target effects of VZ185 in their experimental systems. The use of this compound as a negative control is a critical component of rigorous chemical probe validation and ensures that the observed biological outcomes are directly attributable to the degradation of BRD7 and BRD9.
References
A Comparative Analysis of VZ185 and its Inactive Epimer, cis-VZ185
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potent BRD7 and BRD9 degrader, VZ185, and its inactive diastereomer, cis-VZ185. The data presented is compiled from publicly available research, offering a comprehensive overview of their biochemical, cellular, and pharmacokinetic properties.
Introduction to VZ185: A Dual BRD7/9 Degrader
VZ185 is a heterobifunctional small molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to selectively induce the degradation of bromodomain-containing proteins BRD7 and BRD9, which are components of the BAF (SWI/SNF) chromatin remodeling complex.[1][2] VZ185 accomplishes this by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. It acts as a molecular bridge, bringing BRD7/9 into proximity with the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target proteins.[2][3] In contrast, this compound is the (S)-hydroxy diastereoisomer of VZ185 and serves as a crucial negative control. While it can still bind to the BRD7/9 bromodomains, it is unable to recruit the VHL E3 ligase, and therefore does not induce protein degradation.[2][4]
Quantitative Data Comparison
The following tables summarize the key quantitative data comparing the activity of VZ185 and this compound.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | VZ185 | This compound | Reference |
| BRD9-BD Binary KD (ITC) | 5.1 ± 0.6 nM | Not Determined | [1][5] |
| VHL Binary KD (ITC) | 26 ± 9 nM | Not Determined | [2][5] |
| VHL Ternary KD (with BRD9-BD, ITC) | 27 ± 3 nM | Not Determined | [2][5] |
| VHL Binary KD (FP) | 35 ± 5 nM | Not Determined | [2] |
| VHL Ternary KD (with BRD9-BD, FP) | 35 ± 6 nM | Not Determined | [2] |
| Cooperativity (α) | 1.0 | Not Determined | [2] |
KD: Dissociation Constant; ITC: Isothermal Titration Calorimetry; FP: Fluorescence Polarization; BD: Bromodomain.
Table 2: Cellular Degradation Potency (DC50)
| Cell Line & Duration | Target | VZ185 DC50 (nM) | This compound Activity | Reference |
| RI-1 cells (8 h) | BRD9 | 1.76 - 1.8 | No degradation | [1][6] |
| RI-1 cells (8 h) | BRD7 | 4.5 | No degradation | [1][6] |
| HEK293 HiBiT-BRD9 | BRD9 | 4.0 | No degradation | [1][2] |
| HEK293 HiBiT-BRD7 | BRD7 | 34.5 | No degradation | [1][2] |
| EOL-1 cells (18 h) | BRD9 | 2.3 | No degradation | [2] |
| A204 cells (18 h) | BRD9 | 8.3 | No degradation | [2] |
DC50: Half-maximal degradation concentration.
Table 3: Cell Viability (EC50)
| Cell Line | VZ185 EC50 (nM) | This compound Activity | Reference |
| EOL-1 | 3.4 | Not Determined | [1][6] |
| A-402 | 39.8 | Not Determined | [1][6] |
EC50: Half-maximal effective concentration.
Table 4: In Vitro Pharmacokinetic Properties
| Parameter | VZ185 | This compound | Reference |
| Aqueous Solubility (µM) | 85 | 79 | [2] |
| PAMPA Permeability (nm/s) | 0.01 | 0.36 | [2] |
| Microsomal Stability (Human, mL/min/g liver) | 3.8 | 8.1 | [2][5] |
| Microsomal Stability (Mouse, mL/min/g liver) | 1.2 | 2.4 | [2][5] |
| Plasma Stability (Human, T1/2 min) | >180 | >180 | [2][5] |
| Plasma Stability (Mouse, T1/2 min) | >180 | >180 | [2][5] |
Signaling Pathway and Experimental Workflow
Mechanism of Action of VZ185
VZ185 functions as a PROTAC to induce the degradation of BRD7 and BRD9. The process involves the formation of a ternary complex between the target protein (BRD7 or BRD9), VZ185, and the VHL E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the 26S proteasome.
Caption: VZ185-mediated degradation of BRD7/BRD9.
General Experimental Workflow for VZ185 Characterization
The characterization of VZ185 and this compound typically involves a series of in vitro and cellular assays to determine their binding affinity, degradation potency, and effects on cell viability.
Caption: Workflow for VZ185 and this compound analysis.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Isothermal Titration Calorimetry (ITC)
ITC is utilized to measure the binding affinity of VZ185 to its target proteins (BRD9-BD) and the E3 ligase (VHL), both in binary and ternary complex formations.
-
Objective: To determine the dissociation constant (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of binding.
-
General Protocol:
-
Purified proteins (BRD9-BD, VHL complex) are dialyzed against the same buffer to minimize buffer mismatch effects.
-
The protein solution is loaded into the sample cell of the calorimeter.
-
The VZ185 solution is loaded into the injection syringe.
-
A series of small, precise injections of the VZ185 solution are made into the protein solution.
-
The heat released or absorbed during each injection is measured.
-
The resulting data is integrated and fit to a binding model to determine the thermodynamic parameters.
-
For ternary complex analysis, the experiment is repeated with one protein already pre-incubated with VZ185 before titration of the second protein.
-
HiBiT-Based Live Cell Degradation Assay
This assay provides a quantitative measurement of protein degradation in real-time within living cells.
-
Objective: To determine the DC50 and degradation kinetics of VZ185.
-
General Protocol:
-
HEK293 cells are engineered using CRISPR/Cas9 to endogenously express BRD7 or BRD9 fused with a small, 11-amino-acid HiBiT tag.
-
These cells are plated in multi-well plates.
-
Cells are treated with a range of concentrations of VZ185 or this compound.
-
A detection reagent containing the complementary LgBiT subunit and a luciferase substrate is added.
-
The luminescence, which is proportional to the amount of HiBiT-tagged protein, is measured over time using a luminometer.
-
The decrease in luminescence indicates protein degradation, and the data is used to calculate DC50 values.
-
CellTiter-Glo® Luminescent Cell Viability Assay
This assay is used to assess the effect of VZ185 on the viability of cancer cell lines.
-
Objective: To determine the EC50 of VZ185 in different cell lines.
-
General Protocol:
-
Cancer cells (e.g., EOL-1, A-402) are seeded in opaque-walled multi-well plates.
-
Cells are treated with a serial dilution of VZ185 for a specified period (e.g., 72 hours).
-
The CellTiter-Glo® reagent is added to each well. This reagent lyses the cells and contains luciferase and its substrate.
-
The luminescence, which is proportional to the amount of ATP present (an indicator of metabolically active, viable cells), is measured using a luminometer.
-
The data is normalized to untreated controls, and the EC50 value is calculated.[1]
-
Western Blot for Protein Degradation
Western blotting is a semi-quantitative method used to visualize and confirm the degradation of target proteins.
-
Objective: To confirm the degradation of BRD7 and BRD9 in cells treated with VZ185.
-
General Protocol:
-
Cells are treated with VZ185, this compound, or a vehicle control for a specific time.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a BCA assay to ensure equal loading.
-
Proteins are separated by size using SDS-PAGE and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for BRD7, BRD9, and a loading control (e.g., GAPDH or β-actin).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the signal is detected using an imaging system. The band intensity for the target proteins is normalized to the loading control to quantify the extent of degradation.
-
References
Safety Operating Guide
Navigating the Disposal of cis-VZ185: A Guide for Laboratory Professionals
For Immediate Reference: Proper disposal of cis-VZ185, a research-use-only chemical, necessitates adherence to institutional and local regulations for chemical waste. As no specific disposal protocols are provided by the manufacturer, treat this compound and any contaminated materials as hazardous chemical waste. This requires collection in a designated, properly labeled, sealed container for disposal by a licensed environmental health and safety (EHS) provider.
This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound. By following these procedures, laboratories can maintain a safe environment and ensure compliance with regulatory standards.
Key Chemical and Safety Data
While a specific Safety Data Sheet (SDS) for this compound may not be readily available under all regulations due to the small quantities typically supplied for research, general safety precautions for handling chemical compounds should always be observed.[1] The following table summarizes key technical data for this compound.
| Property | Value |
| Chemical Name | (2S,4S)-N-(2-((5-(4-(2,6-Dimethoxy-4-(2-methyl-1-oxo-1,2-dihydro-2,7-naphthyridin-4-yl)benzyl)piperazin-1-yl)pentyl)oxy)-4-(4-methylthiazol-5-yl)benzyl)-1-((S)-2-(1-fluorocyclopropane-1-carboxamido)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxamide |
| Molecular Formula | C₅₃H₆₇FN₈O₈S |
| Molecular Weight | 995.23 g/mol |
| Purity | ≥95% |
| Solubility | Soluble to 100 mM in DMSO |
| Storage | Store at -20°C |
| CAS Number | 2306193-98-4 |
Experimental Context: Role of this compound
This compound serves as a negative control for VZ185, a potent and selective VHL-based dual degrader of BRD7 and BRD9.[2][3] In experimental workflows, this compound is used to ensure that the observed biological effects are due to the degradation activity of VZ185 and not other off-target effects of the chemical scaffold.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedure for the disposal of this compound and associated waste. This is a general guideline and should be adapted to comply with your institution's specific EHS protocols.
-
Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Waste Segregation:
-
Solid Waste: Dispose of unused or expired solid this compound, as well as contaminated items such as pipette tips, tubes, and gloves, in a designated hazardous chemical waste container. This container should be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution.
-
Liquid Waste: Solutions containing this compound (e.g., dissolved in DMSO) should be collected in a separate, sealed, and clearly labeled hazardous liquid chemical waste container. Do not mix with other waste streams unless permitted by your EHS office.
-
Sharps Waste: Any sharps, such as needles or syringes, contaminated with this compound must be disposed of in a designated sharps container for chemical contamination.
-
-
Container Management:
-
Ensure waste containers are in good condition and compatible with the chemical waste being collected.
-
Keep containers securely sealed when not in use to prevent spills or volatilization.
-
Store waste containers in a designated, well-ventilated secondary containment area away from general laboratory traffic.
-
-
Disposal Request: Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from your EHS department or their designated hazardous waste contractor. Do not dispose of this compound down the drain or in regular trash.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling cis-VZ185
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational guidance, and disposal plans for the handling of cis-VZ185 in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety and mitigate environmental hazards. This compound is the inactive cis-isomer and recommended negative control for the potent and selective dual BRD7 and BRD9 degrader, VZ185.[1] While characterized as inactive, its close structural relationship to a highly potent Proteolysis Targeting Chimera (PROTAC) necessitates careful handling.
Personal Protective Equipment (PPE)
Given the potent biological activity of the active VZ185 isomer, a conservative and comprehensive approach to PPE is mandatory when handling this compound to minimize any risk of exposure.
| PPE Category | Specific Recommendations | Justification |
| Hand Protection | Chemical-resistant nitrile gloves. Double-gloving is recommended. | To prevent skin contact and absorption. |
| Eye and Face Protection | Safety glasses with side shields are mandatory. A face shield should be worn in situations with a higher risk of splashing. | To protect against eye irritation from splashes or aerosolized particles. |
| Body Protection | A dedicated, fully-buttoned laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) is recommended when handling the solid powder outside of a certified chemical fume hood to prevent inhalation. | To prevent inhalation of the powdered compound. |
Operational and Disposal Plans
A systematic approach to the handling and disposal of this compound is crucial for maintaining a safe laboratory environment.
Handling Procedures
-
Preparation : Before handling, ensure all required PPE is correctly worn. All handling of this compound, especially the solid form, should be conducted in a certified chemical fume hood.
-
Weighing : When weighing the solid compound, use a dedicated, calibrated balance inside the fume hood to minimize the potential for aerosolization.
-
Solution Preparation : this compound is soluble in DMSO.[1] Prepare stock solutions in a fume hood. For example, to prepare a 10 mM stock solution, dissolve 9.95 mg of this compound (MW: 995.21 g/mol ) in 1 mL of DMSO.
-
Storage : Store the solid compound and stock solutions at -20°C.[1]
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused or Excess this compound (Solid) | Collect in a designated, labeled, and sealed hazardous waste container. |
| Contaminated Solid Waste (e.g., gloves, pipette tips) | Place in a separate, clearly labeled hazardous waste bag or container. |
| Contaminated Glassware | Triple rinse with a suitable organic solvent (e.g., ethanol (B145695) or acetone). Collect the rinsate as hazardous waste. |
| Liquid Waste (Solutions containing this compound) | Collect in a labeled, sealed container for hazardous chemical waste. Do not dispose of down the drain. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines the safe preparation of a stock solution from the powdered compound.
-
Pre-Handling : Don all required PPE (double nitrile gloves, safety glasses, lab coat). Perform all steps within a certified chemical fume hood.
-
Weighing : Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh 9.95 mg of this compound powder into the tube.
-
Solubilization : Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing : Vortex the solution until the solid is completely dissolved.
-
Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Negative Control Treatment in a Cellular Assay
This protocol describes the use of this compound as a negative control in a typical cell-based experiment alongside its active counterpart, VZ185.
-
Cell Culture : Plate cells at the desired density in appropriate well plates and incubate under standard conditions until they are ready for treatment.
-
Preparation of Working Solutions : In the fume hood, dilute the 10 mM this compound stock solution in cell culture medium to the final desired concentration (e.g., 100 nM). Prepare a corresponding working solution of VZ185 and a vehicle control (e.g., DMSO).
-
Cell Treatment : Carefully add the prepared working solutions of this compound, VZ185, and the vehicle control to the respective wells of the cell culture plate.
-
Incubation : Return the plate to the incubator for the desired treatment duration (e.g., 4 hours).
-
Downstream Analysis : After incubation, harvest the cells for downstream analysis, such as Western blotting or mass spectrometry, to assess the levels of BRD7 and BRD9 proteins.
Visualizations
Caption: VZ185 forms a ternary complex with BRD9/BRD7 and VHL E3 ligase, leading to ubiquitination and proteasomal degradation of the target protein. This compound, while binding to BRD9/BRD7, fails to recruit VHL, thus preventing degradation.
Caption: A stepwise workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
